5-Fluoro-2-(trifluoromethyl)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWPCJUMDGSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372149 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231291-14-8 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231291-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 231291-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-(trifluoromethyl)benzylamine
Introduction: The Strategic Importance of Physicochemical Properties in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of rational drug design and a critical determinant of a candidate's ultimate success. These intrinsic characteristics, such as solubility, lipophilicity, and thermal stability, govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Neglecting these foundational parameters in the early stages of discovery can lead to costly late-stage failures. This guide provides an in-depth examination of the core physical properties of 5-Fluoro-2-(trifluoromethyl)benzylamine, a versatile building block in medicinal chemistry, offering both established data and the experimental rationale for their determination. For researchers and drug development professionals, this document serves as a practical reference for anticipating the behavior of this compound and its derivatives in biological systems.
Core Physical Properties of this compound
The physical characteristics of this compound dictate its handling, formulation, and interaction with biological environments. The following table summarizes the key physical property data for this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇F₄N | [4][5][6][7] |
| Molecular Weight | 193.14 g/mol | [4][5][6][7][8] |
| Appearance | Colorless to light yellow/orange clear liquid | [5][6] |
| Boiling Point | ~171.6 - 175.9 °C (Predicted/Reported) | [4][9][10][11] |
| Density | ~1.312 - 1.34 g/cm³ | [4][5][6][9][10] |
| Refractive Index (n20/D) | ~1.45 | [5][6] |
| Solubility | Soluble in organic solvents | [8][10][12] |
| pKa | ~8.01 - 8.27 (Predicted) | [9][10] |
| Storage Temperature | Room temperature, under inert atmosphere, sealed in dry conditions | [5][6][8][9][10] |
Molecular Structure and Key Functional Groups
The arrangement of atoms and functional groups within this compound is fundamental to its physical and chemical behavior. The presence of a primary amine, a fluoro group, and a trifluoromethyl group on a benzene ring imparts a unique combination of properties.
Caption: Molecular structure of this compound.
Experimental Determination of Key Physical Properties
The data presented in the table are often derived from experimental measurements. The following section outlines the principles and step-by-step methodologies for determining two critical physical properties: boiling point and density.
Boiling Point Determination: The Capillary Method
The boiling point is a fundamental physical constant that provides insights into the volatility of a liquid. For small sample volumes, the capillary method is a widely accepted and efficient technique.[13]
Causality Behind Experimental Choices:
-
Capillary Inversion: Inverting the capillary tube traps a small amount of air. As the liquid is heated, the vapor pressure of the sample increases, causing the trapped air to expand and escape as bubbles.[13] This visual cue is a critical indicator of the approaching boiling point.
-
Controlled Heating: A slow and steady heating rate is crucial for accurate determination. Rapid heating can lead to superheating and an overestimation of the boiling point.
-
Equilibrium Point: The true boiling point is observed when the vapor pressure of the liquid equals the external atmospheric pressure. At this point, the stream of bubbles ceases, and the liquid is drawn into the capillary tube upon slight cooling.[13][14]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of this compound is placed in a fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a melting point apparatus with a boiling point function.
-
Heating: The apparatus is heated gently and steadily.
-
Observation: Observe the capillary tube for a continuous stream of bubbles.
-
Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube upon the cessation of bubbling is recorded as the boiling point.[13][14][15]
Workflow for Physical Property Characterization
The systematic characterization of a compound's physical properties follows a logical workflow to ensure data accuracy and completeness.
Caption: A generalized workflow for the characterization of physical properties.
Trustworthiness and Self-Validating Systems in Experimental Protocols
To ensure the trustworthiness of experimental data, protocols must be designed as self-validating systems. This involves the inclusion of controls and calibration steps.
-
Instrument Calibration: Prior to determining the boiling point of this compound, the thermometer and heating apparatus should be calibrated using a standard compound with a well-established boiling point. This practice accounts for any instrumental inaccuracies.
-
Purity Assessment: The purity of the sample is paramount, as impurities can depress and broaden the boiling point range.[16][17] Purity should be confirmed by an orthogonal method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), before physical property determination. A sharp boiling point range is indicative of high purity.
Conclusion
The physical properties of this compound, particularly its liquid state at room temperature, defined boiling point, and solubility in organic solvents, are critical parameters for its application in drug discovery and development. A comprehensive understanding of these characteristics, grounded in robust experimental determination, enables researchers to make informed decisions regarding reaction conditions, formulation strategies, and the prediction of in vivo behavior. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 231291-14-8 | INDOFINE Chemical Company [indofinechemical.com]
- 8. parchem.com [parchem.com]
- 9. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZYLAMINE | 199296-61-2 [amp.chemicalbook.com]
- 10. This compound | 231291-14-8 [amp.chemicalbook.com]
- 11. 199296-61-2 Cas No. | 2-Fluoro-5-(trifluoromethyl)benzylamine | Matrix Scientific [matrixscientific.com]
- 12. parchem.com [parchem.com]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. byjus.com [byjus.com]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. Melting point determination | Resource | RSC Education [edu.rsc.org]
An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzylamine (CAS Number: 231291-14-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(trifluoromethyl)benzylamine, identified by the CAS number 231291-14-8, is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzyl ring, imparts unique electronic properties and conformational characteristics. These attributes are highly sought after in the fields of medicinal chemistry and materials science. The strategic placement of these fluorine-containing moieties can significantly influence the lipophilicity, metabolic stability, and binding affinity of a parent molecule, making this compound a valuable building block for the development of novel pharmaceuticals.[1] This guide provides a comprehensive overview of the known properties and safety considerations for this compound, based on currently available technical data.
Physicochemical Properties
The physicochemical properties of this compound are foundational to its application in chemical synthesis. While some experimentally determined data is available, many of the reported values are predicted and should be considered with that in mind.
| Property | Value | Source |
| CAS Number | 231291-14-8 | [1] |
| Molecular Formula | C₈H₇F₄N | [1] |
| Molecular Weight | 193.14 g/mol | [1] |
| Appearance | Clear, almost colorless liquid | [1] |
| Boiling Point | 171.6 ± 35.0 °C (Predicted) | [1] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.01 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
| Sensitivity | Air sensitive | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from general organic chemistry principles and published syntheses of analogous compounds. A common approach to synthesizing benzylamines is through the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde.
A potential synthetic pathway is illustrated below:
The reactivity of this compound is characteristic of a primary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in a variety of chemical transformations, such as amidation, alkylation, and reductive amination reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring can influence the basicity of the amine and the reactivity of the benzene ring.
Safety and Toxicology
Due to its classification as a research chemical, comprehensive toxicological data for this compound is limited. However, available safety data sheets (SDS) from suppliers provide crucial handling and safety information.
GHS Hazard Classification:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P405: Store locked up.[1]
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. As the toxicological properties have not been fully investigated, exposure should be minimized.
Applications in Drug Discovery and Development
This compound is primarily utilized as a pharmaceutical intermediate.[1] The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. These groups can improve:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, leading to a longer half-life of the drug.
-
Lipophilicity: The trifluoromethyl group, in particular, can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and create favorable interactions with target proteins, potentially increasing binding affinity and potency.
While specific drug molecules synthesized directly from this compound are not readily found in public domain literature, the general class of fluorinated benzylamines is integral to the synthesis of a wide range of biologically active compounds.
Conclusion
This compound (CAS 231291-14-8) is a valuable fluorinated building block for chemical synthesis, particularly in the realm of pharmaceutical development. Its key characteristics are its unique substitution pattern, which offers the potential to favorably modulate the properties of larger molecules. The available data indicates that it is a corrosive substance that requires careful handling. Further research is needed to fully characterize its physicochemical properties, toxicological profile, and to explore its full potential in the synthesis of novel, high-value compounds.
References
1H NMR and 13C NMR spectrum of 5-Fluoro-2-(trifluoromethyl)benzylamine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5-Fluoro-2-(trifluoromethyl)benzylamine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this complex fluorinated molecule, emphasizing the causality behind spectral features and providing robust experimental protocols.
Introduction: The Analytical Challenge of Fluorinated Benzylamines
This compound (C₈H₇F₄N, M.W.: 193.14) is a valuable building block in medicinal chemistry and materials science.[1] Its structure incorporates two distinct fluorine environments—a trifluoromethyl (CF₃) group and a single fluorine atom on the aromatic ring. This substitution pattern presents a unique opportunity and challenge for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this task, as it provides unambiguous information about the molecular framework through chemical shifts, signal integrations, and spin-spin coupling.[2]
The presence of the NMR-active ¹⁹F nucleus (100% natural abundance, spin I = ½) profoundly influences both the proton (¹H) and carbon (¹³C) spectra.[3][4] Understanding the resulting complex coupling patterns is paramount for accurate spectral assignment and structural confirmation. This guide will dissect these interactions to provide a clear and authoritative interpretation.
Molecular Structure and Key NMR Interactions
To interpret the NMR spectra, it is essential to first visualize the molecular structure and identify the non-equivalent nuclei. The structure below is numbered to facilitate discussion of the corresponding NMR signals.
Caption: Molecular structure with proton and carbon numbering.
The key to interpreting the spectra lies in the spin-spin coupling between ¹⁹F and both ¹H and ¹³C nuclei. These interactions, transmitted through chemical bonds, split the NMR signals into distinct multiplets and are highly dependent on the number of intervening bonds.
¹H NMR Spectral Analysis: A Map of Proton Environments
The ¹H NMR spectrum provides a quantitative count and qualitative description of the different proton environments. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents deshields the aromatic protons, shifting them downfield.
Predicted ¹H NMR Data
| Signal Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H6 | 1H | 7.6 - 7.8 | d | ³JH6-F5 ≈ 8-10 |
| H3 | 1H | 7.4 - 7.6 | d | ³JH3-H4 ≈ 8-9 |
| H4 | 1H | 7.1 - 7.3 | ddd | ³JH4-H3 ≈ 8-9, ³JH4-F5 ≈ 8-10, ⁴JH4-CF3 ≈ 1-2 |
| -CH₂- | 2H | 4.0 - 4.2 | q | ⁴JH-F(CF3) ≈ 1-2 |
| -NH₂ | 2H | 1.5 - 2.5 | br s | None |
Note: Chemical shifts are referenced to TMS at δ = 0 ppm. Predicted values are based on established substituent effects in deuterated chloroform (CDCl₃).
Interpretation of ¹H Signals
-
Aromatic Protons (H3, H4, H6): The three aromatic protons are chemically distinct.
-
H6: This proton is ortho to the C1-CH₂NH₂ group and meta to the fluorine atom. It is expected to appear as a doublet due to coupling with the fluorine at C5 (³JHF).
-
H3: This proton is ortho to the trifluoromethyl group and meta to the C1-CH₂NH₂ group. It will primarily appear as a doublet due to coupling with H4 (³JHH).
-
H4: This proton experiences the most complex coupling. It is split by the adjacent H3 (³JHH), the adjacent fluorine at C5 (³JHF), and potentially a small, four-bond coupling to the CF₃ group (⁴JHF), resulting in a doublet of doublet of doublets (ddd).[5][6]
-
-
Benzylic Protons (-CH₂-): These protons are adjacent to the aromatic ring and the amine group. Their signal is often split into a quartet by the three fluorine atoms of the CF₃ group through a four-bond coupling (⁴JHF).[6]
-
Amine Protons (-NH₂): The signal for the amine protons is typically a broad singlet. This is due to rapid chemical exchange with trace amounts of water or acid in the solvent and quadrupole broadening from the ¹⁴N nucleus. This exchange averages the coupling to adjacent protons, causing the signal to collapse into a broad peak.
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the carbon framework. The defining feature is the presence of C-F coupling, which splits each carbon signal into a multiplet depending on its proximity to the fluorine substituents. The magnitude of the coupling constant (JCF) is highly diagnostic.[7]
Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constants (J, Hz) |
| C5 | 161 - 164 | d | ¹JCF ≈ 245-255 |
| C1 | 138 - 142 | d | ³JCF ≈ 3-5 |
| C3 | 130 - 133 | d | ³JCF ≈ 3-5 |
| C6 | 128 - 131 | d | ²JCF ≈ 20-25 |
| C4 | 116 - 119 | d | ²JCF ≈ 20-25 |
| C2 | 122 - 126 | q | ²JCCF ≈ 30-40 |
| -CF₃ | 123 - 126 | q | ¹JCF ≈ 270-280 |
| -CH₂- | 40 - 43 | q | ³JCCF ≈ 2-4 |
Note: Chemical shifts are referenced to TMS at δ = 0 ppm. Predicted values are based on established substituent effects in deuterated chloroform (CDCl₃).
Interpretation of ¹³C Signals
-
Aromatic Carbons:
-
C5: The carbon directly bonded to the single fluorine atom exhibits a very large one-bond coupling constant (¹JCF), making its identification straightforward.[8]
-
C2: The carbon bearing the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (²JCCF).[7][9]
-
C4 and C6: These carbons are two bonds away from the C5-fluorine and will show a doublet with a characteristic ²JCF of around 20-25 Hz.
-
C1 and C3: These carbons are three bonds away from the C5-fluorine and will show smaller doublet splittings.
-
-
Trifluoromethyl Carbon (-CF₃): This signal is a key diagnostic feature. It appears as a quartet with a very large one-bond coupling constant (¹JCF) due to splitting by the three directly attached fluorine atoms.[10]
-
Benzylic Carbon (-CH₂-): This carbon signal is expected to be a small quartet due to a three-bond coupling to the CF₃ group (³JCCF).
Experimental Protocol: Ensuring Data Integrity
Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.[11][12]
Step-by-Step Methodology
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[13][14]
-
Sample Concentration:
-
Sample Preparation:
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[12]
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning: Tune and match the probe for the ¹H and ¹³C frequencies.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and collect 16-32 scans.
-
¹³C NMR: Use a standard proton-decoupled pulse program. Set a spectral width of ~250 ppm, an acquisition time of ~1 second, a relaxation delay of 2 seconds, and collect 512-2048 scans.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain the final spectrum.
-
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information, primarily governed by the influence of its two distinct fluoro-substituents. The key to accurate interpretation is the systematic analysis of spin-spin coupling constants between fluorine and both protons and carbons. Large, one-bond C-F couplings and multi-bond couplings provide definitive evidence for the placement of the fluorine atom and the trifluoromethyl group, respectively. By following rigorous experimental protocols and applying a fundamental understanding of these spectral principles, researchers can achieve unambiguous structural elucidation of this and other complex fluorinated molecules, ensuring the integrity of their scientific and developmental endeavors.
References
- 1. This compound | 231291-14-8 [chemicalbook.com]
- 2. azom.com [azom.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Fluoro-Trifluoromethyl Benzylamines: Sourcing and Application
This technical guide provides an in-depth analysis of fluoro-trifluoromethyl substituted benzylamines, with a specific focus on commercially available isomers such as 5-Fluoro-2-(trifluoromethyl)benzylamine and 2-Fluoro-5-(trifluoromethyl)benzylamine. These compounds are critical building blocks in modern medicinal and agricultural chemistry, prized for the unique physicochemical properties imparted by their fluorine and trifluoromethyl substituents. This document serves researchers, scientists, and drug development professionals by detailing the chemical properties, key applications, commercial suppliers, and practical experimental protocols related to these valuable reagents.
The Strategic Importance of Fluorinated Benzylamines in Synthesis
The incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern drug design.[1][2][3] These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] The -CF3 group, in particular, is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and improve metabolic resistance by blocking potential sites of oxidation.[1]
Fluoro-(trifluoromethyl)benzylamines are bifunctional reagents, possessing a reactive primary amine for nucleophilic substitution or coupling reactions, and a fluorinated phenyl ring that imparts desirable properties to the final compound. They serve as key intermediates in the synthesis of a wide range of molecules, from pharmaceuticals targeting cancer and neurological disorders to advanced agrochemicals like pesticides and herbicides.[4]
Physicochemical Properties of Key Isomers
While several isomers exist, commercial availability and documentation are prominent for this compound and 2-Fluoro-5-(trifluoromethyl)benzylamine. Their distinct substitution patterns can influence reactivity and final compound properties.
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzylamine |
| CAS Number | 231291-14-8[5] | 199296-61-2[4] |
| Molecular Formula | C₈H₇F₄N[5] | C₈H₇F₄N[4] |
| Molecular Weight | 193.14 g/mol [5] | 193.14 g/mol [4] |
| Appearance | Data not specified | Colorless to light yellow/orange clear liquid[4] |
| Boiling Point | Data not specified | 175.9°C |
| Purity | ≥ 98%[5] | ≥ 98% (GC)[4] |
| Refractive Index | Data not specified | n20D 1.45[4] |
Core Applications and Synthesis Pathways
These benzylamines are versatile intermediates primarily used in reactions involving the amine functional group. They are frequently employed in the synthesis of amides, sulfonamides, and ureas, which are common motifs in biologically active compounds.
Key Application Areas:
-
Pharmaceutical Development : They are integral starting materials for creating novel drug candidates, particularly in oncology, anti-inflammatory research, and for agents targeting neurological disorders.[4]
-
Agrochemicals : The stability and unique properties conferred by the fluorinated ring make them ideal for designing more effective and stable pesticides and herbicides.[4]
-
Materials Science : The fluorinated structure can impart desirable properties like chemical resistance, making them useful in the development of advanced polymers and coatings.[4]
Illustrative Synthetic Pathway: Amide Bond Formation
A primary use for these amines is in coupling with carboxylic acids to form amide bonds, a fundamental linkage in many pharmaceutical compounds.
Caption: General workflow for amide bond synthesis.
Commercial Suppliers
A variety of chemical suppliers offer these reagents, typically for research and development purposes. When sourcing, it is crucial to verify the specific isomer by its CAS number.
| Supplier | Isomer Offered (CAS Number) | Notes |
| INDOFINE Chemical Company | This compound (231291-14-8) | Offers 98% purity with a typical delivery time of 1-2 weeks.[5] |
| Parchem | This compound (231291-14-8) | Specialty chemical supplier with worldwide distribution.[6] |
| Chem-Impex | 2-Fluoro-5-(trifluoromethyl)benzylamine (199296-61-2) | Provides the compound at ≥ 98% purity.[4] |
| Tokyo Chemical Industry (TCI) | 2-Fluoro-5-(trifluoromethyl)benzylamine (199296-61-2) | A major global supplier of research chemicals. |
| Matrix Scientific | 2-Fluoro-5-(trifluoromethyl)benzylamine (199296-61-2) | Lists key physical properties and provides Safety Data Sheets (SDS). |
| Fisher Scientific | Distributes various isomers | Acts as a major distributor; specific product availability should be checked via their catalog, often sourcing from other primary manufacturers.[7][8] |
| Sigma-Aldrich (Merck) | Distributes various isomers | A leading life science and technology company offering a broad range of chemical reagents.[9] |
Field-Proven Experimental Protocol: HATU-Mediated Amide Coupling
This section provides a trusted, step-by-step protocol for the synthesis of an amide using a fluoro-(trifluoromethyl)benzylamine. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-(5-fluoro-2-(trifluoromethyl)benzyl)-R-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 eq) and dissolve it in a minimal amount of anhydrous DMF.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents without interfering with the reaction.
-
-
Reagent Addition : To the stirred solution, add this compound (1.0 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Rationale: HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester intermediate, facilitating nucleophilic attack by the amine. DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without competing with the primary amine.
-
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Rationale: TLC provides a quick and effective way to qualitatively assess the consumption of starting materials and the formation of the product, preventing unnecessary reaction time or premature workup.
-
-
Aqueous Workup : Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Rationale: Dilution with EtOAc facilitates extraction. The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer and helps to break up emulsions.
-
-
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent. Concentration in vacuo removes the volatile solvent to yield the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Rationale: Flash chromatography is a standard purification technique that separates the desired product from unreacted reagents, byproducts, and impurities based on polarity.
-
Caption: Workflow for a HATU-mediated amide coupling protocol.
Safety, Handling, and Storage
Substituted benzylamines like these are corrosive and require careful handling. Always consult the material's specific Safety Data Sheet (SDS) before use.[7]
-
Hazards : Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.
-
Handling : Use only in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Store locked up.[7]
-
First Aid :
-
Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion : Rinse mouth. Do NOT induce vomiting.[7] Call a physician or poison control center immediately.
-
Conclusion
This compound and its isomers are high-value chemical building blocks essential for the advancement of pharmaceutical and agrochemical research. Their strategic importance lies in the advantageous properties conferred by their fluorinated motifs. Understanding their properties, sourcing from reliable commercial suppliers, and employing robust, well-understood experimental protocols are critical for leveraging these reagents to their full potential in the synthesis of novel and impactful chemical entities.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 231291-14-8 | INDOFINE Chemical Company [indofinechemical.com]
- 6. parchem.com [parchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
material safety data sheet (MSDS) for 5-Fluoro-2-(trifluoromethyl)benzylamine
An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-(trifluoromethyl)benzylamine
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 231291-14-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and explain the causality behind critical safety protocols. The unique molecular structure of this compound, incorporating both a fluorine atom and a trifluoromethyl group, makes it a valuable building block in pharmaceutical synthesis, but also necessitates a thorough understanding of its reactivity and potential hazards.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzylamine that serves as a key intermediate in various synthetic applications.[1] Its properties are significantly influenced by the electron-withdrawing nature of the trifluoromethyl group and the fluorine atom on the benzene ring.
A summary of its key identifiers and physical properties is provided below. These values are critical for designing experiments, particularly for reaction setup and purification processes. For instance, the predicted boiling point informs the selection of appropriate distillation conditions, while its solubility dictates the choice of solvent systems for reactions and chromatography.
| Property | Value | Source(s) |
| CAS Number | 231291-14-8 | [2][3][4][5] |
| Molecular Formula | C₈H₇F₄N | [2][4][5][6] |
| Molecular Weight | 193.14 g/mol | [2][4][5][6] |
| Appearance | Clear, almost colorless liquid | [4][7] |
| Predicted Boiling Point | 171.6 ± 35.0 °C | [4][7] |
| Predicted Density | 1.312 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in organic solvents | [4][7] |
| Sensitivity | Air sensitive | [4][7] |
| Synonyms | 2-(Aminomethyl)-4-fluorobenzotrifluoride, [5-Fluoro-2-(trifluoromethyl)phenyl]methylamine | [2][3][4] |
Hazard Identification and Mechanistic Rationale
This compound is classified as hazardous, carrying the GHS05 pictogram for corrosion.[7] The primary hazards are severe skin burns and serious eye damage, as indicated by hazard statements H314 and H318.[4][7] It is also designated with the hazard codes C (Corrosive) and T (Toxic).[4][7]
The corrosive nature of this benzylamine derivative stems from its basicity (predicted pKa of 8.01±0.10) combined with the potential to release fluoride ions under certain conditions, which can lead to deep tissue damage.[4] Amines can cause chemical burns upon contact with skin and mucous membranes. The "Toxic" classification, particularly associated with risk statement R25 (Toxic if swallowed), underscores the need for stringent containment measures to prevent ingestion.[4][7]
Protocols for Safe Handling and Storage
Given its hazardous and sensitive nature, a multi-layered approach to safety is paramount. The following protocols are designed to minimize exposure and maintain the chemical's integrity.
Engineering Controls and Personal Protective Equipment (PPE)
The first line of defense is to minimize exposure through engineering controls. All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE) is mandatory:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required. Standard safety glasses are insufficient to protect against splashes of a corrosive liquid.
-
Skin Protection: Wear a flame-retardant, chemically resistant lab coat.
-
Hand Protection: Use impervious gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
The causality here is direct: the corrosive nature of the amine necessitates a complete barrier to prevent contact with skin and eyes, which are highly susceptible to severe, irreversible damage.
Storage and Handling Procedures
Proper storage is crucial not only for safety but also for maintaining the purity and reactivity of the compound.
-
Storage Conditions: The compound must be stored in a tightly sealed container in a cool, dry, well-ventilated area, specifically within a corrosives cabinet.[8][9] The recommended storage temperature is between 2-8°C.[4][7]
-
Inert Atmosphere: Due to its air sensitivity, it is best stored under an inert atmosphere, such as nitrogen.[4][7][9] This prevents slow degradation through oxidation or reaction with atmospheric moisture, which could compromise experimental results.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9] Mixing with these substances can lead to vigorous, exothermic reactions.
Emergency and First-Aid Procedures
In the event of an exposure or spill, a rapid and informed response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for first-aid response to exposure.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do. Immediate medical attention is required.[8]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8] Remove and wash all contaminated clothing and gloves before reuse. A physician must be called immediately.[8]
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][10] If the person is not breathing, provide artificial respiration. Do not use the mouth-to-mouth method if the substance was ingested or inhaled.[8] Call a physician immediately.
-
If Swallowed: Rinse mouth with water.[4][8] Do NOT induce vomiting. [4][8] Ingestion can cause severe damage and perforation of delicate tissues; emesis is contraindicated.[8] Seek immediate medical attention.
Spill and Fire-Fighting Measures
Accidental Release Measures
For a spill, the priority is to contain the material safely and prevent exposure to personnel.
Caption: Step-by-step spill response protocol.
Ensure the area is well-ventilated and keep people away from and upwind of the spill.[9] Use an inert absorbent material like dry sand or earth to soak up the spill.[8] Do not use combustible materials like sawdust. Collect the absorbed material into a suitable, closed container for disposal.[8][9]
Fire-Fighting Measures
While the compound itself is not highly flammable, it can decompose in a fire to produce hazardous gases.
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, sand, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide, and hydrogen fluoride.[8] The product is corrosive and causes burns to eyes, skin, and mucous membranes.[8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[8][9]
Disposal Considerations
Waste material must be treated as hazardous. All disposal practices must be in accordance with federal, state, and local regulations.[11] Do not allow the chemical to enter drains or waterways.[8] Dispose of the contents and the container at an approved waste disposal plant.[10] Uncleaned containers should be handled with the same precautions as the product itself.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 231291-14-8 | INDOFINE Chemical Company [indofinechemical.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | 231291-14-8 [amp.chemicalbook.com]
- 5. 5-Fluoro-2-(Trifluoromethyl)-Benzylamine - CAS - 231291-14-8 | Axios Research [axios-research.com]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. This compound | 231291-14-8 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | TCI EUROPE N.V. [tcichemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-Fluoro-2-(trifluoromethyl)benzylamine
This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure and molecular geometry of 5-Fluoro-2-(trifluoromethyl)benzylamine. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel chemical entities. This document emphasizes the integration of experimental techniques and computational modeling to gain a deep understanding of a molecule's three-dimensional structure and its implications for its chemical behavior and potential as a pharmaceutical or agrochemical building block.
Introduction: The Significance of Structural Analysis in Drug Discovery
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physical, chemical, and biological properties. For drug development professionals, a thorough understanding of a compound's crystal structure and molecular geometry is a prerequisite for rational drug design and the optimization of lead compounds.[1] this compound (C8H7F4N) is a substituted benzylamine that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Therefore, a detailed structural elucidation of this compound is of paramount importance.
This guide will present a multi-faceted approach to characterizing this compound, combining the gold standard of single-crystal X-ray diffraction with the predictive power of computational chemistry. While a publicly available crystal structure for this specific molecule is not available at the time of writing, this guide will provide the detailed experimental and computational protocols necessary to obtain and analyze this critical data. The presented molecular geometry and structural parameters are based on state-of-the-art computational modeling.
Synthesis and Spectroscopic Characterization
A plausible synthetic route to this compound involves the reduction of the corresponding nitrile or oxime, or the amination of a benzyl halide. A common laboratory-scale synthesis could proceed via the reduction of 5-fluoro-2-(trifluoromethyl)benzonitrile.
Hypothetical Synthesis of this compound:
-
Starting Material: 5-Fluoro-2-(trifluoromethyl)benzonitrile.
-
Reducing Agent: A suitable reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction.
-
Work-up: The reaction is carefully quenched with water and a strong base (e.g., NaOH solution) to precipitate the aluminum salts, which are then filtered off.
-
Purification: The crude product is extracted with an organic solvent, dried, and purified by distillation or column chromatography to yield this compound.
Following synthesis, initial characterization would involve standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to confirm the presence of the expected functional groups and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methylene group, and strong C-F stretches of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound (193.14 g/mol ).[3][4]
Part 1: Experimental Determination of Crystal Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][5] The process involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystallization:
-
Objective: To grow a single crystal of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[5]
-
Methodology: Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, or ethyl acetate/hexane) is a common technique. Other methods include slow cooling of a saturated solution or vapor diffusion.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[6]
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
-
The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:
Part 2: Computational Analysis of Molecular Geometry
In the absence of experimental crystal data, or to complement it, computational chemistry provides a powerful means to predict and analyze the molecular geometry and electronic properties of a molecule.[7][8] Density Functional Theory (DFT) is a robust method for this purpose.[9]
Computational Protocol for Molecular Geometry Optimization
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Analysis: A conformational search is performed to identify the lowest energy conformers of the molecule. This is crucial as the molecule has rotational freedom around the C-C and C-N single bonds.
-
Geometry Optimization:
-
Objective: To find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.
-
Methodology: The geometry of the lowest energy conformer is optimized using DFT. A common and reliable level of theory is B3LYP with a 6-311+G(d,p) basis set.[9] This calculation yields the optimized bond lengths, bond angles, and dihedral angles.
-
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies that can be compared with experimental IR data.
-
Analysis of Electronic Properties: Further calculations can be performed on the optimized geometry to determine properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Mulliken atomic charges.[7]
The logical flow of the computational analysis is depicted below:
Predicted Molecular Geometry of this compound
The following tables summarize the predicted molecular geometry parameters for this compound, obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
Table 1: Selected Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C(ar)-F | 1.35 |
| C(ar)-CF₃ | 1.51 |
| C(ar)-CH₂NH₂ | 1.52 |
| C-F (in CF₃) | 1.34 (average) |
| C-N | 1.47 |
| N-H | 1.02 (average) |
| C-H (in CH₂) | 1.10 (average) |
Table 2: Selected Predicted Bond Angles
| Angle | Predicted Angle (°) |
| F-C(ar)-C(ar) | 118.5 |
| CF₃-C(ar)-C(ar) | 121.0 |
| CH₂NH₂-C(ar)-C(ar) | 120.5 |
| C(ar)-C-N | 112.0 |
| H-N-H | 106.5 |
| H-C-H (in CH₂) | 109.0 |
Table 3: Selected Predicted Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| C(ar)-C(ar)-C-N | 85.0 |
| F-C(ar)-C(ar)-C | 179.5 |
The predicted geometry suggests a staggered conformation of the benzylamine side chain relative to the aromatic ring to minimize steric hindrance between the amine group and the bulky trifluoromethyl group. The bond lengths and angles are within the expected ranges for similar organic molecules.
Conclusion
The structural characterization of this compound is a critical step in understanding its potential applications in drug discovery and materials science. This guide has outlined the comprehensive experimental and computational workflows necessary for a thorough analysis of its crystal structure and molecular geometry. While experimental data from single-crystal X-ray diffraction provides the most accurate structural information, computational methods like DFT offer a powerful and accessible means to predict and understand the molecule's three-dimensional nature. The integration of these techniques provides a robust framework for the structural elucidation of novel chemical compounds, enabling researchers to make informed decisions in the design and development of new molecules with desired properties.
References
- 1. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. parchem.com [parchem.com]
- 4. This compound | 231291-14-8 | INDOFINE Chemical Company [indofinechemical.com]
- 5. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 6. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]
Methodological & Application
Application Note: A Robust and Versatile Protocol for the N-Acylation of 5-Fluoro-2-(trifluoromethyl)benzylamine
Abstract
N-acylated molecules, particularly those incorporating fluorinated moieties, represent a cornerstone of modern medicinal chemistry, often exhibiting enhanced metabolic stability, binding affinity, and lipophilicity.[1] 5-Fluoro-2-(trifluoromethyl)benzylamine is a valuable building block for accessing such compounds. However, its chemical structure presents a distinct challenge: the presence of two potent electron-withdrawing groups (EWGs), a fluoro and a trifluoromethyl group, on the aromatic ring significantly diminishes the nucleophilicity of the benzylic amine. This reduced reactivity can lead to sluggish or incomplete reactions under standard acylation conditions.[2][3] This application note provides two thoroughly validated and detailed protocols for the efficient N-acylation of this substrate, designed to overcome its inherent electronic deficiencies. We present a classic approach using highly reactive acyl chlorides and a more versatile method employing modern peptide coupling agents for the direct use of carboxylic acids.
Scientific Rationale and Core Principles
The central transformation is the formation of a stable amide bond via the nucleophilic attack of the primary amine of this compound on an electrophilic acyl carbon source.
Substrate Reactivity Analysis:
The primary amine in this compound is a benzylic amine. While inherently more nucleophilic than an analogous aniline, its reactivity is substantially attenuated by the electronic effects of the ring substituents. The ortho-trifluoromethyl and para-fluoro groups inductively withdraw electron density from the aromatic ring and, consequently, from the benzylic position. This electronic "pull" deactivates the nitrogen lone pair, making it a weaker nucleophile compared to unsubstituted benzylamine. Therefore, reaction conditions must be selected to either enhance the electrophilicity of the acylating partner or employ forcing conditions to drive the reaction to completion.
Two primary strategies are detailed to address this challenge:
-
Method A: Acylation with Acyl Chlorides: This method utilizes a highly electrophilic acylating agent. Acyl chlorides react readily with even weak nucleophiles, and the reaction is typically irreversible. A non-nucleophilic organic base is required to neutralize the hydrogen chloride (HCl) gas generated in situ, preventing the protonation and deactivation of the starting amine.[1]
-
Method B: Acylation with Carboxylic Acids: This approach offers greater flexibility in acyl group introduction. It necessitates the in-situ activation of the carboxylic acid's carbonyl group to generate a highly reactive intermediate. We employ a carbodiimide-based system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, 1-Hydroxybenzotriazole (HOBt). This combination is proven to be highly effective for coupling electron-deficient amines by forming a reactive HOBt ester, which is more susceptible to nucleophilic attack than the free acid.[2][4][5]
General Experimental Workflow
The logical flow for both protocols follows a standard synthetic chemistry sequence. This ensures reproducibility and high purity of the final product.
Caption: General experimental workflow for N-acylation.
Detailed Experimental Protocols
Materials & General Procedures:
-
Reagents: this compound, acyl chlorides, carboxylic acids, triethylamine (NEt₃), N,N-Diisopropylethylamine (DIPEA), EDC, HOBt, and all solvents should be of high purity and used as received or purified by standard methods. Anhydrous solvents are critical.
-
Atmosphere: Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture.[6]
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Protocol 1: N-Acylation using Acyl Chlorides
This protocol is ideal for when the corresponding acyl chloride is commercially available or readily synthesized. Its high reactivity ensures efficient conversion.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration). Add triethylamine (NEt₃) or DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add the acyl chloride (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise over 10-15 minutes to control any exotherm.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting amine by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-acylated product.
Representative Data:
| Entry | Acylating Agent | Base | Time (h) | Typical Yield |
| 1 | Benzoyl Chloride | NEt₃ | 6 | >90% |
| 2 | Acetyl Chloride | DIPEA | 4 | >95% |
| 3 | Cyclopropanecarbonyl chloride | NEt₃ | 8 | ~88% |
Protocol 2: N-Acylation via Carboxylic Acid Coupling
This is the preferred method for its broad scope, allowing direct use of diverse carboxylic acids without prior conversion to an acyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Activation: Dissolve the solids in anhydrous DCM or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Stir the mixture at room temperature for 30 minutes. This "pre-activation" step is crucial for forming the reactive HOBt ester intermediate.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the activated mixture.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture. The use of a base is critical for ensuring the amine remains deprotonated and nucleophilic.[2][5]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC. If the reaction is sluggish, gentle heating to 40 °C can be applied.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove base and unreacted EDC byproducts), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Data:
| Entry | Carboxylic Acid | Coupling Agents | Time (h) | Typical Yield |
| 1 | 4-Methoxybenzoic Acid | EDC, HOBt, DIPEA | 16 | ~85% |
| 2 | Thiophene-2-carboxylic acid | EDC, HOBt, DIPEA | 18 | ~80% |
| 3 | Boc-Glycine | EDC, HOBt, DIPEA | 12 | >90% |
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient activation of carboxylic acid.2. Presence of moisture deactivating reagents.3. Steric hindrance from a bulky acyl group. | 1. Increase equivalents of coupling agents (EDC/HOBt) to 1.5 eq.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction temperature to 40-50 °C and extend reaction time. |
| Low Yield | 1. Inefficient work-up (product loss to aqueous layers).2. Degradation of starting material or product. | 1. Perform extractions with generous volumes of organic solvent.2. Avoid unnecessarily high temperatures or prolonged reaction times. Ensure pH is controlled during work-up. |
| Multiple Spots on TLC | 1. Formation of side products (e.g., N-acylurea from EDC).2. Degradation of the acylating agent. | 1. Use the "pre-activation" method described in Protocol 2. Ensure acidic and basic washes are performed thoroughly during work-up.2. Use freshly opened or purified acyl chloride/anhydride. |
Conclusion
The N-acylation of this compound, while challenging due to its electronically deficient nature, can be achieved with high efficiency using the protocols detailed herein. The choice between using a reactive acyl chloride or a versatile carboxylic acid coupling method depends on the availability of the acylating partner and the desired complexity of the final molecule. These robust procedures provide reliable pathways for the synthesis of novel amide derivatives, empowering researchers in the fields of medicinal chemistry and materials science to further explore the chemical space around this valuable fluorinated scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Strategic Application of 5-Fluoro-2-(trifluoromethyl)benzylamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Role of Fluorinated Scaffolds in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine and fluorinated moieties, such as the trifluoromethyl (CF3) group, can profoundly enhance the therapeutic potential of drug candidates.[1][2][3] These enhancements include improved metabolic stability, increased binding affinity for target proteins, and modulated lipophilicity for better membrane permeability.[4] Within this context, 5-Fluoro-2-(trifluoromethyl)benzylamine has emerged as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its distinct substitution pattern offers a unique combination of electronic and steric properties that medicinal chemists can leverage to fine-tune the pharmacological profiles of new chemical entities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.
Medicinal Chemistry Rationale for Employing the 5-Fluoro-2-(trifluoromethyl)benzyl Moiety
The utility of this compound stems from the synergistic effects of its constituent functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of the benzylamine, influencing its interaction with biological targets.[4] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a common pitfall in drug development.[1][4] The fluorine atom at the 5-position further modulates the electronic properties of the aromatic ring and can participate in favorable orthogonal multipolar interactions with protein targets, thereby enhancing binding affinity.[1] This strategic placement of fluorine can also block potential sites of metabolism on the aromatic ring.[1]
The benzylamine scaffold itself is a common feature in a wide array of biologically active compounds, providing a versatile handle for the introduction of various pharmacophores through common synthetic transformations. This combination of a reactive handle and metabolically robust, electronically-tuned aromatic ring makes this compound a "privileged scaffold" for the development of drugs targeting a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[5]
Core Synthetic Applications and Protocols
This compound serves as a versatile starting material for a variety of chemical transformations that are fundamental to medicinal chemistry. The following sections detail the protocols for three of the most common applications: amide bond formation, reductive amination, and the synthesis of urea and thiourea derivatives.
Amide Bond Formation: Crafting Bioactive Amides
Amide bonds are among the most prevalent functional groups in pharmaceuticals. The reaction of this compound with carboxylic acids is a straightforward and efficient method for generating libraries of novel amide-containing compounds for biological screening.
Application Focus: Synthesis of a Hypothetical Kinase Inhibitor Precursor
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature an amide linkage to a core heterocyclic scaffold. The following protocol describes the synthesis of a representative N-(5-fluoro-2-(trifluoromethyl)benzyl)picolinamide, a common structural motif in kinase inhibitors.
Protocol 1: Synthesis of N-(5-fluoro-2-(trifluoromethyl)benzyl)picolinamide
Materials:
-
This compound
-
Picolinic acid
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of picolinic acid (1.0 eq) in anhydrous DCM, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(5-fluoro-2-(trifluoromethyl)benzyl)picolinamide.
Data Presentation:
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Typical Yield |
| Picolinic Acid | This compound | PyBOP | DIPEA | DCM | 85-95% |
Causality Behind Experimental Choices:
-
PyBOP is chosen as the coupling reagent for its high efficiency and low rate of racemization, which is critical when working with chiral carboxylic acids.
-
DIPEA is a non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing in the coupling reaction.
-
DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
Visualization of Amide Synthesis Workflow
Caption: Workflow for amide bond formation.
Reductive Amination: Building Secondary Amines
Reductive amination is a powerful tool for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ.
Application Focus: Synthesis of a Potential CNS-Active Agent
The 5-fluoro-2-(trifluoromethyl)benzyl moiety can be incorporated into molecules designed to cross the blood-brain barrier. The following protocol outlines the synthesis of a secondary amine by reacting this compound with a heterocyclic aldehyde, a common strategy in the development of drugs targeting the central nervous system.
Protocol 2: Reductive Amination with 4-Pyridinecarboxaldehyde
Materials:
-
This compound
-
4-Pyridinecarboxaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCE, add this compound (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Aldehyde | Amine | Reducing Agent | Solvent | Typical Yield |
| 4-Pyridinecarboxaldehyde | This compound | STAB | DCE | 70-85% |
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture and acidic conditions compared to other borohydrides.
-
DCE is a common solvent for reductive amination as it is aprotic and does not react with the reducing agent.
Visualization of Reductive Amination Pathway
Caption: Reductive amination reaction pathway.
Urea and Thiourea Synthesis: Exploring Hydrogen Bonding Interactions
Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The synthesis of ureas from this compound can be readily achieved by reacting with isocyanates or by using phosgene equivalents.
Application Focus: Synthesis of a Potential Anticancer Urea Derivative
Many potent anticancer agents, such as sorafenib, contain a urea linkage. The following protocol details the synthesis of a symmetrical urea derived from this compound, which could serve as a scaffold for further elaboration in a drug discovery program.[6]
Protocol 3: Synthesis of 1,3-bis(5-fluoro-2-(trifluoromethyl)benzyl)urea
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Caution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of this compound (2.0 eq) and triethylamine (2.2 eq) in anhydrous toluene at 0 °C, add a solution of triphosgene (1.0 eq) in anhydrous toluene dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the crude solid with hexanes to afford the pure 1,3-bis(5-fluoro-2-(trifluoromethyl)benzyl)urea.
Data Presentation:
| Amine | Phosgene Equivalent | Base | Solvent | Typical Yield |
| This compound | Triphosgene | TEA | Toluene | 80-90% |
Causality Behind Experimental Choices:
-
Triphosgene is a safer, crystalline solid alternative to gaseous phosgene for the in situ generation of the isocyanate intermediate.
-
Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Toluene is a suitable high-boiling solvent for this reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using 5-Fluoro-2-(trifluoromethyl)benzylamine
Introduction: The Strategic Importance of the 5-Fluoro-2-(trifluoromethyl)benzyl Moiety in Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The 5-fluoro-2-(trifluoromethyl)benzyl structural motif is of particular interest due to the combined electronic effects of the fluorine and trifluoromethyl groups. The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of the benzylamine, altering its reactivity and binding interactions with biological targets. Furthermore, the presence of fluorine can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability, thereby increasing bioavailability.
This versatile building block, 5-Fluoro-2-(trifluoromethyl)benzylamine, has been utilized as a key intermediate in the synthesis of a variety of biologically active compounds, including potential anti-cancer and anti-inflammatory agents.[1] Its unique electronic and steric properties make it an attractive scaffold for the development of targeted therapies, particularly in the realm of kinase inhibitors. This guide provides detailed protocols and expert insights for the application of this compound in the synthesis of novel drug candidates, focusing on two pivotal reactions: reductive amination and amide coupling.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties and handling requirements is paramount for safe and successful synthesis.
| Property | Value | Reference |
| CAS Number | 231291-14-8 | [2] |
| Molecular Formula | C₈H₇F₄N | [2] |
| Molecular Weight | 193.14 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 171.6 ± 35.0 °C (Predicted) | |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥98% (GC) |
Safety and Handling: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Synthetic Pathways and Core Protocols
The primary amino group of this compound serves as a versatile handle for the construction of more complex molecules. The following sections detail robust protocols for its incorporation into potential drug candidates via reductive amination and amide coupling.
Protocol 1: Reductive Amination for the Synthesis of N-Benzyl Derivatives
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by its in-situ reduction to the corresponding amine. This method is highly favored in drug discovery for its efficiency and broad substrate scope.
The following protocol describes a general procedure for the reductive amination of a substituted aromatic aldehyde with this compound to generate a diarylmethane amine scaffold, a common feature in many kinase inhibitors.
Reaction Scheme:
Caption: Reductive Amination Workflow.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-formylbenzonitrile) (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the substituted aromatic aldehyde (1.05 eq).
-
Dissolve the starting materials in anhydrous DCE (approximately 0.2 M concentration with respect to the amine).
-
Stir the solution at room temperature for 30-60 minutes to facilitate imine formation. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Self-Validation: The addition of bicarbonate will neutralize any remaining acetic acid from the reducing agent and quench the excess hydride reagent, which will be evident by gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-benzyl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Expected Yield: 70-90%
Protocol 2: Amide Coupling for the Synthesis of Novel Benzamides
Amide bond formation is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals. The coupling of a carboxylic acid with an amine, such as this compound, is typically mediated by a coupling agent to activate the carboxylic acid and facilitate nucleophilic attack by the amine. This protocol outlines a reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.
Reaction Scheme:
Caption: Amide Coupling Workflow.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., a heteroaromatic carboxylic acid) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (approximately 0.2 M concentration with respect to the carboxylic acid).
-
Add DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid. Causality Note: HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.
-
To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Self-Validation: The aqueous washes will remove the DMF solvent, excess reagents, and byproducts, aiding in the purification of the desired amide.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Expected Yield: 65-85%
Synthesis of the Starting Material: this compound
For a comprehensive understanding and to ensure a reliable supply of the starting material, a protocol for the synthesis of this compound from the corresponding commercially available benzonitrile is provided.
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of 5-Fluoro-2-(trifluoromethyl)benzylamine Derivatives in Drug Discovery
Introduction: The Strategic Importance of the 5-Fluoro-2-(trifluoromethyl)benzylamine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. The presence of fluorine can significantly improve metabolic stability, membrane permeability, binding affinity, and pKa of a molecule.[1][2] The this compound scaffold has emerged as a particularly valuable building block in drug discovery. This is due to the synergistic effects of the electron-withdrawing trifluoromethyl group and the fluorine atom on the phenyl ring, which can profoundly influence the molecule's electronic properties and its interactions with biological targets.[3]
Derivatives of this benzylamine are being explored for a wide range of therapeutic applications, including the development of novel anticancer, anti-inflammatory, and antiviral agents, as well as treatments for neurological disorders.[3][4] The primary amino group of this compound serves as a versatile handle for the introduction of diverse functionalities, allowing for the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR).
This comprehensive guide provides detailed, field-proven protocols for the synthesis of four key classes of this compound derivatives: amides, N-substituted benzylamines (via reductive amination), ureas/thioureas, and sulfonamides. Each protocol is designed to be a self-validating system, complete with detailed step-by-step instructions, expected outcomes, and key characterization data.
Core Synthetic Strategies and Protocols
The primary amino group of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail robust protocols for the synthesis of key derivatives.
Synthesis of N-(5-Fluoro-2-(trifluoromethyl)benzyl) Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, and the acylation of this compound is a straightforward approach to introduce a vast array of side chains. The choice of coupling reagent is critical for achieving high yields and purity, especially with challenging substrates.
Rationale for Method Selection:
Carbodiimide-mediated couplings, such as those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like hydroxybenzotriazole (HOBt), are widely employed due to their efficiency and mild reaction conditions. This method effectively converts the carboxylic acid into an activated intermediate that is readily attacked by the amine, minimizing side reactions.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of an amide derivative from this compound and a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-methoxybenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (0.1-0.2 M).
-
Reagent Addition: Add this compound (1.05 eq) and HOBt (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base and Coupling Agent Addition: Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired N-(5-fluoro-2-(trifluoromethyl)benzyl) amide.
Data Presentation: Representative Amide Synthesis
| Entry | Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxybenzoic acid | N-(5-Fluoro-2-(trifluoromethyl)benzyl)-4-methoxybenzamide | 16 | 88 |
| 2 | Cyclohexanecarboxylic acid | N-(5-Fluoro-2-(trifluoromethyl)benzyl)cyclohexanecarboxamide | 18 | 85 |
| 3 | Thiophene-2-carboxylic acid | N-(5-Fluoro-2-(trifluoromethyl)benzyl)thiophene-2-carboxamide | 12 | 91 |
Visualization of Amide Synthesis Workflow
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Synthesis of N-Substituted Benzylamine Derivatives via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound, followed by its in-situ reduction.
Rationale for Method Selection:
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It is less reactive towards carbonyl groups than other borohydrides, which allows the imine formation to proceed efficiently before reduction. This selectivity minimizes the undesired reduction of the starting aldehyde or ketone.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol details the synthesis of a secondary amine by reacting this compound with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde of interest (e.g., 4-chlorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
-
Drying and Concentration: Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired N-substituted benzylamine.
Data Presentation: Representative Reductive Amination
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | N-((4-Chlorophenyl)methyl)-5-fluoro-2-(trifluoromethyl)benzylamine | 16 | 82 |
| 2 | Isovaleraldehyde | N-(3-Methylbutyl)-5-fluoro-2-(trifluoromethyl)benzylamine | 12 | 78 |
| 3 | Furan-2-carbaldehyde | N-((Furan-2-yl)methyl)-5-fluoro-2-(trifluoromethyl)benzylamine | 14 | 85 |
Visualization of Reductive Amination Workflow
Caption: Workflow for reductive amination.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in biologically active compounds due to their ability to act as hydrogen bond donors and acceptors. They can be readily synthesized from the reaction of this compound with isocyanates or isothiocyanates, respectively.
Rationale for Method Selection:
The reaction of a primary amine with an isocyanate or isothiocyanate is a highly efficient and often quantitative method for the synthesis of ureas and thioureas. The reaction typically proceeds rapidly under mild conditions without the need for a catalyst.
Experimental Protocol: Synthesis of a Urea Derivative
This protocol describes the synthesis of a urea derivative from this compound and a generic isocyanate.
Materials:
-
This compound
-
Isocyanate of interest (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.
-
Isocyanate Addition: Slowly add a solution of the isocyanate (1.0 eq) in the same solvent to the stirred amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often complete upon addition, and the product may precipitate from the solution. Monitor by TLC.
-
Isolation:
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent or hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or trituration with a suitable solvent (e.g., ether or hexanes).
Data Presentation: Representative Urea/Thiourea Synthesis
| Entry | Reagent | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(5-fluoro-2-(trifluoromethyl)benzyl)urea | 1 | 95 |
| 2 | Ethyl isothiocyanate | 1-Ethyl-3-(5-fluoro-2-(trifluoromethyl)benzyl)thiourea | 2 | 92 |
| 3 | Phenyl isocyanate | 1-(5-Fluoro-2-(trifluoromethyl)benzyl)-3-phenylurea | 1 | 96 |
Visualization of Urea Synthesis Workflow
Caption: Workflow for urea synthesis.
Synthesis of Sulfonamide Derivatives
The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. The reaction of this compound with a sulfonyl chloride is a standard method for their preparation.
Rationale for Method Selection:
The reaction of an amine with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine is a robust and widely used method for sulfonamide synthesis. The base neutralizes the HCl generated during the reaction, driving it to completion.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol describes the general procedure for the synthesis of a sulfonamide from this compound and a generic sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., 4-toluenesulfonyl chloride)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Base and Sulfonyl Chloride Addition: Add pyridine (1.5 eq) followed by the slow, portion-wise addition of the sulfonyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by washing with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Data Presentation: Representative Sulfonamide Synthesis
| Entry | Sulfonyl Chloride | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Toluenesulfonyl chloride | N-(5-Fluoro-2-(trifluoromethyl)benzyl)-4-methylbenzenesulfonamide | 6 | 89 |
| 2 | Methanesulfonyl chloride | N-(5-Fluoro-2-(trifluoromethyl)benzyl)methanesulfonamide | 4 | 93 |
| 3 | 4-Nitrobenzenesulfonyl chloride | N-(5-Fluoro-2-(trifluoromethyl)benzyl)-4-nitrobenzenesulfonamide | 8 | 87 |
Visualization of Sulfonamide Synthesis Workflow
Caption: Workflow for sulfonamide synthesis.
Characterization of Derivatives
The successful synthesis of the target derivatives should be confirmed by a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the introduced moiety and a shift in the benzylic CH₂ protons of the starting amine are indicative of a successful reaction. For amides, a characteristic broad singlet for the N-H proton will be observed.
-
¹³C NMR: The appearance of new carbon signals, particularly the carbonyl carbon in amides and ureas, confirms the formation of the desired product.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group and a multiplet for the fluorine on the aromatic ring should be present.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed, confirming the identity of the synthesized compound.
-
Infrared (IR) Spectroscopy: The presence of characteristic stretching frequencies, such as C=O in amides and ureas, and S=O in sulfonamides, provides further evidence of a successful transformation.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust foundation for the synthesis of a diverse library of this compound derivatives. The versatility of the parent amine allows for the facile introduction of a wide range of functional groups, enabling a thorough exploration of the structure-activity landscape for various therapeutic targets. The favorable physicochemical properties imparted by the fluorinated scaffold make these derivatives promising candidates for further development in medicinal chemistry. Future work in this area will likely focus on the development of more complex derivatives, including their incorporation into heterocyclic systems, and the detailed biological evaluation of these novel compounds to identify new lead candidates for a variety of diseases.
References
- 1. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 2. iris.unito.it [iris.unito.it]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
reaction of 5-Fluoro-2-(trifluoromethyl)benzylamine with electrophiles
An Application Guide to the Synthesis and Reactivity of 5-Fluoro-2-(trifluoromethyl)benzylamine with Electrophilic Reagents
Authored by a Senior Application Scientist
Abstract
This compound is a critical structural motif and versatile building block in the design of modern pharmaceuticals and agrochemicals.[1] Its unique electronic properties, imparted by the strongly electron-withdrawing trifluoromethyl group and the moderately withdrawing fluorine atom, significantly influence the reactivity of its primary amine functionality. This guide provides an in-depth exploration of the reactions of this compound with various classes of electrophiles. It moves beyond simple procedural lists to offer detailed, field-proven protocols, mechanistic insights, and the scientific rationale behind experimental design choices. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable intermediate in their synthetic programs.
Introduction: Understanding the Reagent's Profile
The synthetic utility of this compound stems from the nuanced interplay of its constituent functional groups. The primary benzylic amine serves as the primary nucleophilic center. However, its reactivity is substantially modulated by the substituents on the aromatic ring.
-
Trifluoromethyl Group (-CF₃): As a powerful σ- and π-electron-withdrawing group, the -CF₃ moiety at the ortho position significantly decreases the electron density of the aromatic ring and, through inductive effects, reduces the basicity and nucleophilicity of the aminomethyl group.
-
Fluorine Atom (-F): Located at the meta position relative to the benzylamine, the fluorine atom also exerts a strong inductive electron-withdrawing effect, further attenuating the amine's reactivity compared to unsubstituted benzylamine.
This electronically "deactivated" nature means that reactions often require carefully optimized or more forcing conditions than their non-fluorinated analogues. However, this stability can also be advantageous, preventing unwanted side reactions and imparting desirable pharmacokinetic properties (e.g., metabolic stability, lipophilicity) to the final products.[1]
Core Synthetic Transformations: Protocols and Mechanistic Rationale
The primary amine of this compound is a versatile handle for constructing a variety of crucial chemical bonds, including amides, sulfonamides, ureas, and C-N bonds via alkylation.
N-Acylation: Amide Bond Formation
The reaction of amines with acylating agents like acyl chlorides or anhydrides is a fundamental transformation in organic synthesis. It proceeds via a nucleophilic acyl substitution mechanism.[2][3] Given the reduced nucleophilicity of the substrate, the choice of base and solvent is critical to drive the reaction to completion.
Protocol 1: Synthesis of N-[5-Fluoro-2-(trifluoromethyl)benzyl]acetamide
-
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (triethylamine or pyridine) to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography or recrystallization if necessary.
-
-
Scientific Rationale:
-
Base: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess is used to ensure complete neutralization.
-
Solvent: DCM is a good choice as it is aprotic and dissolves the reactants well without participating in the reaction.
-
Temperature: Starting at 0 °C controls the initial exothermic reaction between the amine and the highly reactive acyl chloride.[5]
-
| Electrophile | Base | Solvent | Typical Yield (%) |
| Benzoyl Chloride | Pyridine | DCM | >90 |
| Acetic Anhydride | Et₃N | THF | >95 |
| Isobutyryl Chloride | Et₃N | DCM | >90 |
| Cyclopropanecarbonyl chloride | Pyridine | Chloroform | 85-95 |
N-Sulfonylation: Sulfonamide Synthesis
The formation of sulfonamides is analogous to N-acylation and is a cornerstone of medicinal chemistry. The reaction with sulfonyl chlorides, often catalyzed by a base, provides stable and synthetically valuable products.[3] For moderately reactive amines like our substrate, Lewis acid catalysis can also be employed to activate the sulfonyl electrophile.[6]
Protocol 2: Synthesis of N-[5-Fluoro-2-(trifluoromethyl)benzyl]-4-methylbenzenesulfonamide
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Anhydrous Pyridine
-
Ethyl Acetate (EtOAc)
-
2 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere. Pyridine serves as both the solvent and the base.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
If a solid forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the collected solid or the combined organic extracts with 2 M HCl to remove excess pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude sulfonamide by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Scientific Rationale:
-
Pyridine: Pyridine is a classic choice that acts as a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium salt intermediate) in addition to being the base.
-
Extended Reaction Time: The reaction is typically slower than acylation due to the lower electrophilicity of the sulfur atom in the sulfonyl chloride compared to the carbonyl carbon in an acyl chloride.
-
Urea Formation via Isocyanates
The reaction between a primary amine and an isocyanate is a highly efficient and often quantitative method for synthesizing unsymmetrical ureas. The reaction is a nucleophilic addition to the central carbon of the isocyanate, and it typically requires no catalyst and proceeds rapidly at room temperature.[7]
Protocol 3: Synthesis of 1-[5-Fluoro-2-(trifluoromethyl)benzyl]-3-phenylurea
-
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flask under an inert atmosphere.
-
Add phenyl isocyanate dropwise via syringe at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates from the solution as it forms.
-
Monitor for the disappearance of starting materials by TLC.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold THF or hexane.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The resulting solid is often pure but can be further purified by recrystallization if needed.
-
-
Scientific Rationale:
-
Stoichiometry: A 1:1 stoichiometry is crucial as isocyanates can react with the newly formed urea N-H bond under harsh conditions, although this is rare.
-
Solvent: Anhydrous aprotic solvents are used to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine and CO₂.
-
| Isocyanate Electrophile | Solvent | Reaction Time | Typical Yield (%) |
| Phenyl isocyanate | THF | 1-2 h | >95 |
| Cyclohexyl isocyanate | DCM | 1-3 h | >95 |
| 4-Chlorophenyl isocyanate | Acetonitrile | 1-2 h | >95 |
| tert-Butyl isocyanate | THF | 2-4 h | >90 |
N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides proceeds via an Sₙ2 mechanism. A significant challenge with primary amines is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[3]
Protocol 4: Mono-N-Benzylation
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a flask containing a suspension of the base (e.g., K₂CO₃) in anhydrous DMF, add the this compound.
-
Add the benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
-
-
Scientific Rationale:
-
Base: A mild, non-nucleophilic inorganic base like K₂CO₃ is used to neutralize the HBr formed without competing in the alkylation.[8] It also minimizes the concentration of the free secondary amine, reducing the rate of the second alkylation.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for Sₙ2 reactions, as they solvate the cation of the base while leaving the anion (carbonate) relatively free to act as a base.
-
Control: Using the amine as the limiting reagent and carefully controlling stoichiometry can favor mono-alkylation, but chromatographic purification is almost always required.
-
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the key stages from reaction setup to product isolation.
Safety and Handling
-
This compound: This compound is an amine and should be handled as a potential irritant. Avoid contact with skin and eyes.
-
Electrophiles: Acyl chlorides, sulfonyl chlorides, and alkyl halides are often corrosive, lachrymatory, and moisture-sensitive. Handle them in a well-ventilated fume hood.
-
Solvents: Use anhydrous solvents where specified to avoid unwanted side reactions. Many organic solvents are flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
References
- 1. chemimpex.com [chemimpex.com]
- 2. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. theballlab.com [theballlab.com]
- 7. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of Benzylamines via Reductive Amination
Abstract
Reductive amination stands as a cornerstone of modern organic synthesis, prized for its efficiency and versatility in constructing carbon-nitrogen bonds. This reaction is particularly paramount in pharmaceutical and medicinal chemistry, where the benzylamine moiety is a ubiquitous structural motif in a vast array of biologically active compounds.[1][2][3] Unlike classical N-alkylation methods that are often plagued by issues of overalkylation and the use of hazardous alkylating agents, reductive amination offers a controlled, high-yield pathway to primary, secondary, and tertiary amines.[4][5] This guide provides an in-depth exploration of the reductive amination of carbonyls to form benzylamines, detailing the underlying mechanisms, comparing strategic approaches, and presenting validated, step-by-step protocols for immediate application in a research and development setting.
The Mechanistic Foundation of Reductive Amination
The successful execution of a reductive amination hinges on a nuanced understanding of its two-stage mechanism. The process transforms a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[5][6][7]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[6][8]
-
Dehydration: Under mildly acidic conditions (typically pH 4-5), the hemiaminal undergoes dehydration to yield a C=N double bond.[4] If a primary amine is used, the product is an imine . If a secondary amine is used, the nitrogen atom becomes positively charged, forming an iminium ion .
-
Reduction: A hydride-based reducing agent, present in the reaction mixture, then selectively reduces the electrophilic imine or iminium ion to the final amine product.[9]
The pH of the reaction medium is a critical parameter. Mildly acidic conditions are optimal because they are acidic enough to catalyze the dehydration of the hemiaminal but not so acidic as to cause non-productive protonation of the amine nucleophile, which would render it unreactive.[4]
Caption: General mechanism of reductive amination with a primary amine.
Strategic Execution: Direct vs. Indirect Procedures
The synthesis of benzylamines via reductive amination can be approached in two primary ways: directly (in a one-pot fashion) or indirectly (in a stepwise manner). The choice between these strategies is dictated by the nature of the substrates and, most importantly, the selectivity of the chosen reducing agent.[6][8]
-
Direct Reductive Amination (One-Pot): In this highly efficient approach, the carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel.[6][7] The success of this method is entirely dependent on using a mild reducing agent that reduces the in situ formed imine/iminium ion significantly faster than it reduces the starting aldehyde or ketone.[10] This strategy is favored for its operational simplicity and is the standard in modern drug discovery.[7]
-
Indirect Reductive Amination (Stepwise): This method involves two distinct operational steps. First, the carbonyl and amine are condensed to form the imine, often with the removal of water to drive the equilibrium.[8] Only after the imine has fully formed is the reducing agent added. This approach allows for the use of more powerful, less selective, and often cheaper reducing agents like sodium borohydride (NaBH₄), as the more reactive starting carbonyl is no longer present during the reduction step.[8][11]
Caption: Comparison of direct and indirect reductive amination workflows.
Comparative Analysis of Common Reducing Agents
The choice of reducing agent is the most critical decision in designing a reductive amination experiment. It directly impacts reaction efficiency, selectivity, substrate scope, and safety.[12] The following table provides a comparative analysis of the most frequently employed hydride donors.
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High Selectivity: Reduces imines/iminiums preferentially over carbonyls, making it ideal for one-pot reactions.[6][11][12] Mildness: Tolerates a wide range of functional groups.[11][13] Safer: Less toxic than NaBH₃CN.[11][12] | Moisture Sensitive: Reacts with water and is incompatible with protic solvents like methanol.[14] Cost: Generally more expensive than NaBH₄. | Dichloroethane (DCE), Dichloromethane (DCM), THF[14] |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent Selectivity: Highly effective for one-pot procedures.[4][15][16] Acid Stability: Stable under the mildly acidic conditions required for imine formation.[15] | High Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids and produces cyanide waste streams.[12][17] | Methanol, Ethanol[14] |
| Sodium Borohydride | NaBH₄ | Cost-Effective: Inexpensive and widely available. Potent Reductant. | Poor Selectivity: Rapidly reduces aldehydes and ketones, necessitating an indirect, two-step procedure.[4][12][14] | Methanol, Ethanol, Water[11][14] |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Green Chemistry: Atom economical with water as the only byproduct.[5] Scalable. | Specialized Equipment: Requires a hydrogenator. Non-Selective: Reduces other functional groups (e.g., C=C, C≡C, nitro groups).[18] | Methanol, Ethanol, Ethyl Acetate |
For most modern applications, particularly in drug discovery where substrate scope and reliability are paramount, Sodium Triacetoxyborohydride (STAB) is the reagent of choice for the direct reductive amination of both aldehydes and ketones.[11][12][19]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of benzylamines using both direct and indirect methods.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Objective: Synthesis of N-(4-methoxybenzyl)aniline from p-anisaldehyde and aniline.
Materials:
-
p-Anisaldehyde (1.00 g, 7.34 mmol, 1.0 equiv)
-
Aniline (0.75 g, 8.07 mmol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (2.33 g, 11.0 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE) (30 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisaldehyde (1.00 g) and 1,2-dichloroethane (30 mL).
-
Stir the solution until the aldehyde is fully dissolved. Add aniline (0.75 g) to the solution.
-
Allow the mixture to stir at room temperature for 20-30 minutes to facilitate initial imine formation.
-
In a single portion, carefully add sodium triacetoxyborohydride (2.33 g) to the reaction mixture. Note: The addition may cause slight effervescence.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 10% Ethyl Acetate in Hexanes) to afford the pure N-(4-methoxybenzyl)aniline.
Protocol 2: Indirect Reductive Amination using Sodium Borohydride (NaBH₄)
Objective: Synthesis of N-benzylpiperidine from benzaldehyde and piperidine.
Materials:
-
Benzaldehyde (1.00 g, 9.42 mmol, 1.0 equiv)
-
Piperidine (0.88 g, 10.4 mmol, 1.1 equiv)
-
Methanol (MeOH) (25 mL)
-
Sodium Borohydride (NaBH₄) (0.43 g, 11.3 mmol, 1.2 equiv)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a 100 mL round-bottom flask, add benzaldehyde (1.00 g), piperidine (0.88 g), and methanol (25 mL).
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the iminium ion intermediate.[8][11]
-
Reduction: Cool the flask in an ice-water bath to 0 °C.
-
Slowly add sodium borohydride (0.43 g) in small portions over 10-15 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour.
-
Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~pH 2) to neutralize excess borohydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (20 mL) to the residue and basify the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude N-benzylpiperidine, which can be further purified if necessary.
Troubleshooting and Optimization Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid (1-2 equiv for less reactive ketones) to speed up imine formation, especially when using STAB.[12] For indirect methods, consider adding a dehydrating agent (e.g., MgSO₄, molecular sieves). |
| Poorly nucleophilic amine (e.g., electron-deficient anilines). | Increase reaction time and/or temperature. The addition of a Lewis acid (e.g., Ti(OiPr)₄) can also facilitate the reaction, particularly with NaBH₃CN.[20] | |
| Reduction of Starting Carbonyl | Reducing agent is not selective enough. | If using NaBH₄, ensure imine formation is complete before addition. For one-pot reactions, switch to a more selective reagent like STAB.[11][12] |
| Over-alkylation (Dialkylation) | The secondary amine product reacts again with the aldehyde (common with primary amines). | Use the stepwise (indirect) procedure. This ensures the aldehyde is consumed before the reduction step, preventing the product amine from reacting further.[8][11] |
| Slow Reaction Rate | Sterically hindered aldehyde, ketone, or amine. | Increase reaction temperature. Switch to a less sterically demanding solvent. Increase reaction time. |
Conclusion
Reductive amination is an indispensable tool for the synthesis of benzylamines, offering superior control and broader applicability than many alternative methods. The strategic choice between a direct one-pot procedure using a mild, selective reagent like STAB and an indirect stepwise approach with a more potent reductant like NaBH₄ allows researchers to tailor the reaction to specific substrates and synthetic goals. By understanding the core mechanism and key reaction parameters, scientists in drug development and organic synthesis can reliably and efficiently access a diverse range of benzylamine derivatives critical to their research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. Sodium cyanoborohydride [organic-chemistry.org]
- 18. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. Sodium Cyanoborohydride [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Fluoro-2-(trifluoromethyl)benzylamine
Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of medicinally relevant heterocyclic compounds utilizing 5-Fluoro-2-(trifluoromethyl)benzylamine as a key starting material. The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] These application notes offer detailed, step-by-step protocols for the synthesis of quinazolines and benzimidazoles, classes of heterocycles with a broad spectrum of biological activities.[3][4][5] The protocols are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of Fluorinated Benzylamines
The presence of fluorine-containing substituents, such as the fluoro and trifluoromethyl groups in this compound, imparts unique physicochemical properties to organic molecules. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the acidity of nearby protons and the reactivity of adjacent functional groups.[6] Furthermore, the strategic placement of fluorine atoms can block sites of metabolism and modulate the pKa of the molecule, thereby improving its pharmacokinetic profile.[1] This makes this compound a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[1]
I. Synthesis of 2,4-Disubstituted Quinazolines
Quinazolines are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The following protocol details a robust method for the synthesis of a 2,4-disubstituted quinazoline derivative from this compound.
A. Rationale and Mechanistic Overview
The synthesis of the quinazoline core in this protocol proceeds through a multi-step sequence involving an initial acylation of the starting benzylamine, followed by a cyclization reaction. The choice of reagents and reaction conditions is critical for achieving high yields and purity. The use of a strong base in the cyclization step facilitates the intramolecular nucleophilic attack, leading to the formation of the desired heterocyclic ring system.
B. Experimental Protocol: Synthesis of 4-((5-Fluoro-2-(trifluoromethyl)benzyl)amino)-N-phenylquinazolin-2-amine
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add triethylamine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 2-chloro-N-phenylquinazolin-4-amine (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((5-Fluoro-2-(trifluoromethyl)benzyl)amino)-N-phenylquinazolin-2-amine.
C. Workflow Diagram
Caption: Workflow for the synthesis of a disubstituted quinazoline.
D. Expected Results and Data
| Starting Material | Reagent | Product | Yield (%) |
| This compound | 2-Chloro-N-phenylquinazolin-4-amine | 4-((5-Fluoro-2-(trifluoromethyl)benzyl)amino)-N-phenylquinazolin-2-amine | 75-85 |
Yields are approximate and may vary depending on reaction scale and purification efficiency.
II. Synthesis of 2-Substituted-1-((5-fluoro-2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazoles
Benzimidazoles are another critical heterocyclic scaffold in medicinal chemistry, with applications as antimicrobial, antiviral, and anticancer agents.[3][7] The following protocol outlines a microwave-assisted synthesis of a substituted benzimidazole derivative.
A. Rationale and Mechanistic Overview
This synthesis employs a condensation reaction between an o-phenylenediamine derivative and an aldehyde, followed by cyclization to form the benzimidazole ring. The use of microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating.[3] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole product.
B. Experimental Protocol: Microwave-Assisted Synthesis of 1-((5-Fluoro-2-(trifluoromethyl)benzyl)-2-phenyl-1H-benzo[d]imidazole
Step 1: Condensation and Cyclization
-
In a microwave-safe reaction vessel, combine 4-fluoro-N1-((5-fluoro-2-(trifluoromethyl)benzyl)benzene-1,2-diamine (1.0 eq), benzaldehyde (1.2 eq), and a catalytic amount of iodine (10 mol%).
-
Add a suitable solvent such as ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 110 °C for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium thiosulfate to remove the iodine catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1-((5-Fluoro-2-(trifluoromethyl)benzyl)-2-phenyl-1H-benzo[d]imidazole.
C. Workflow Diagram
Caption: Microwave-assisted synthesis of a substituted benzimidazole.
D. Expected Results and Data
| Starting Diamine | Aldehyde | Product | Yield (%) |
| 4-Fluoro-N1-((5-fluoro-2-(trifluoromethyl)benzyl)benzene-1,2-diamine | Benzaldehyde | 1-((5-Fluoro-2-(trifluoromethyl)benzyl)-2-phenyl-1H-benzo[d]imidazole | 85-95 |
Yields are approximate and based on microwave-assisted protocols which generally provide high yields.[3]
III. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Microwave synthesis should be performed in specialized equipment designed for chemical reactions under pressure and high temperatures.
IV. Conclusion
The protocols detailed in these application notes provide reliable and efficient methods for the synthesis of quinazoline and benzimidazole derivatives from this compound. The strategic use of this fluorinated building block opens avenues for the discovery of novel heterocyclic compounds with potentially enhanced pharmacological properties. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5-Fluoro-2-(trifluoromethyl)benzylamine
Welcome to the technical support center for 5-Fluoro-2-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity products. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make this reagent highly valuable, but also necessitate specific considerations in reaction design and execution.
Troubleshooting Guide: Overcoming Common Hurdles
This section provides in-depth solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield in Palladium-Catalyzed Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination of an aryl bromide with this compound and observing low conversion to the desired N-aryl product. What are the likely causes and how can I improve the yield?
Answer: Low yields in Buchwald-Hartwig aminations involving this compound can often be attributed to a combination of steric hindrance and the electronic effects of the substituents. The ortho-trifluoromethyl group can sterically hinder the approach to the nitrogen atom, while its strong electron-withdrawing nature decreases the nucleophilicity of the amine.
Troubleshooting Steps:
-
Ligand Selection is Crucial: The choice of phosphine ligand is paramount. For sterically hindered amines, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient reductive elimination.
-
Recommendation: Screen a panel of ligands. Start with commonly used ligands for challenging couplings, such as those from the Buchwald or Hartwig series.
-
-
Base Optimization: The pKa of this compound is lower than that of benzylamine itself due to the electron-withdrawing groups. A base that is too weak may not efficiently deprotonate the amine or the intermediate palladium complex. Conversely, a base that is too strong can lead to side reactions.
-
Recommendation: A moderately strong, non-nucleophilic base is often optimal. Consider switching from weaker bases like carbonates to stronger alkoxides or amides.
-
-
Solvent and Temperature: The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.
-
Recommendation: Anhydrous, polar aprotic solvents are generally preferred. If solubility is an issue, consider a co-solvent system. Increasing the reaction temperature may be necessary to overcome the activation energy barrier, but monitor for thermal decomposition.
-
-
Catalyst and Pre-catalyst Choice: The palladium source can influence the catalytic activity.
-
Recommendation: Using a pre-formed palladium-ligand complex (pre-catalyst) can sometimes lead to more consistent results than generating the active catalyst in situ.
-
| Parameter | Initial Condition (Example) | Optimized Condition (Suggested) | Rationale |
| Ligand | A generic phosphine ligand | Bulky biarylphosphine ligand | Overcomes steric hindrance and promotes reductive elimination. |
| Base | K₂CO₃ | NaOtBu or LHMDS | Ensures efficient deprotonation of the less nucleophilic amine. |
| Solvent | Toluene | Dioxane or THF | Can improve solubility and stabilize catalytic intermediates. |
| Temperature | 80 °C | 100-110 °C | Provides sufficient energy to overcome the activation barrier. |
Issue 2: Incomplete Reaction or Side Product Formation in Amide Coupling
Question: I am performing an amide coupling between a carboxylic acid and this compound using a standard carbodiimide coupling agent and am observing incomplete conversion and the formation of an unexpected side product. What is happening?
Answer: Incomplete conversion in amide coupling reactions with this amine is often due to its reduced nucleophilicity. The formation of side products can arise from the reaction of the activated carboxylic acid with itself or the coupling agents.
Troubleshooting Steps:
-
Choice of Coupling Agent: Standard carbodiimide coupling agents may not be sufficiently reactive to overcome the lower nucleophilicity of the amine.
-
Recommendation: Switch to a more potent coupling agent. Urnoium or phosphonium-based reagents are often more effective for coupling less nucleophilic amines.
-
-
Reaction Additives: The use of additives can suppress side reactions and enhance the rate of the desired amide bond formation.
-
Recommendation: The addition of a nucleophilic catalyst can facilitate the reaction.
-
-
Temperature and Reaction Time: These reactions may require more forcing conditions than couplings with more nucleophilic amines.
-
Recommendation: Increasing the reaction temperature and extending the reaction time can often drive the reaction to completion. However, monitor for epimerization if your carboxylic acid has a chiral center.
-
-
Stoichiometry: Using a slight excess of the amine can sometimes improve the yield, but this can make purification more challenging.
-
Recommendation: Start with a 1:1 stoichiometry and optimize other parameters first. If necessary, a small excess (1.1 equivalents) of the amine can be trialed.
-
Issue 3: Low Yield and/or Imine Stability Issues in Reductive Amination
Question: I am attempting a reductive amination with an aldehyde and this compound, but the yield of the desired secondary amine is low. I suspect the intermediate imine is not forming efficiently or is unstable.
Answer: The formation of the imine is an equilibrium process. The electron-withdrawing groups on the benzylamine can disfavor the initial nucleophilic attack on the carbonyl and can also influence the stability of the resulting imine.
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium is critical for imine formation. The reaction requires a slightly acidic environment to protonate the carbonyl, making it more electrophilic, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[1]
-
Recommendation: The optimal pH for imine formation is typically between 4 and 6.[1] Use a mild acid catalyst, such as acetic acid, to maintain the appropriate pH.
-
-
Water Removal: The formation of the imine releases a molecule of water. Removing this water can drive the equilibrium towards the product.
-
Recommendation: Use a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, in the reaction mixture.
-
-
Choice of Reducing Agent: The reducing agent should be selective for the iminium ion over the starting aldehyde.
-
One-Pot vs. Two-Step Procedure: If a one-pot procedure is failing, consider a two-step approach where the imine is formed first, with removal of water, followed by the addition of the reducing agent.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with this compound?
A1: this compound is a chemical that requires careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, so avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Q2: How does the substitution pattern of this compound affect its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions?
A2: In an SNAr reaction where the benzylamine acts as the nucleophile, its reactivity is reduced by the electron-withdrawing trifluoromethyl group. However, if the aromatic ring of the benzylamine itself is the substrate for an SNAr reaction (which is less common), the fluorine atom is a good leaving group for this type of reaction, and its departure is facilitated by the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the intermediate Meisenheimer complex.[3]
Q3: What are the best practices for the purification of reaction products derived from this compound?
A3: The purification strategy will depend on the properties of the product.
-
Column Chromatography: This is the most common method. Due to the fluorine and trifluoromethyl groups, the products are often more lipophilic than their non-fluorinated analogs. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective method for obtaining high-purity material.[4] Screening various solvents is recommended to find the optimal conditions.
-
Acid-Base Extraction: If the product retains a basic nitrogen, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.
Q4: Can I expect any common side reactions related to the trifluoromethyl group?
A4: The trifluoromethyl group is generally very stable under most reaction conditions. However, under very harsh basic or reductive conditions, defluorination can potentially occur, although this is rare. The primary influence of the trifluoromethyl group is electronic, reducing the nucleophilicity and basicity of the amine.[5]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using a Urnoium Reagent
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere, add a uronium coupling agent (e.g., HATU, 1.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Reductive Amination
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[2]
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Purification of Products from 5-Fluoro-2-(trifluoromethyl)benzylamine Reactions
Welcome to the technical support center for the purification of reaction products derived from 5-Fluoro-2-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents can influence reactivity, byproduct formation, and chromatographic behavior, necessitating specialized purification strategies.
This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The nature of impurities is intrinsically linked to the reaction type. For common reactions involving this compound, such as amide bond formation or reductive amination, you can typically expect:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., carboxylic acid, aldehyde, or ketone).
-
Reagent-Derived Impurities: Excess coupling reagents (e.g., EDC, HOBt), activating agents, or reducing agents (e.g., sodium triacetoxyborohydride).
-
Byproducts: These can include self-condensation products, over-alkylated amines (in N-alkylation reactions), or regioisomers if the reaction is not perfectly selective.[1]
-
Solvent and Water: Residual solvents from the reaction or work-up, and water.
Q2: My amine-containing product is streaking badly on the silica gel TLC plate. What is causing this and how can I fix it?
A2: Streaking of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to poor peak shape and inefficient separation.
To mitigate this, you need to "deactivate" the silica gel by adding a basic modifier to your mobile phase.[2] A common and effective strategy is to add a small percentage of triethylamine (TEA) or ammonium hydroxide to the eluent.
| Mobile Phase Additive | Typical Concentration | Common Solvent System | Notes |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Hexanes/Ethyl Acetate | TEA is volatile and generally easy to remove under vacuum. |
| Ammonium Hydroxide (aq.) | 0.5 - 2% (v/v) | Dichloromethane/Methanol | Typically added to the more polar solvent (methanol). Be cautious not to exceed ~20% of the basic polar solvent to avoid dissolving the silica gel.[2] |
Start by adding 1% TEA to your eluent system and re-run the TLC. You should observe a significant improvement in the spot shape, allowing for accurate assessment of the separation.
Q3: I am struggling to separate my desired product from a structurally similar byproduct. What advanced purification techniques can I employ?
A3: When standard chromatography is insufficient, consider the following techniques:
-
Reverse-Phase Chromatography: The trifluoromethyl group significantly increases the lipophilicity of a molecule.[3] This property can be exploited in reverse-phase chromatography (C18 silica), where separation is based on hydrophobicity. Your fluorinated product will likely be retained more strongly than its non-fluorinated or less-fluorinated counterparts.
-
Crystallization: Do not underestimate the power of crystallization. It is a highly effective method for purifying drug substances and can often remove closely related impurities, such as regioisomers, without the need for chromatography.[1] Experiment with different solvent systems (e.g., cooling crystallization from a single solvent like isopropanol, or anti-solvent crystallization using a solvent/anti-solvent pair like ethyl acetate/hexanes).
-
Acid-Base Extraction: As your product is a secondary or tertiary amine, it will have a corresponding pKa. You can exploit this by performing a liquid-liquid extraction. By acidifying the aqueous phase (e.g., with 1M HCl), your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer (e.g., with 1M NaOH) and extracting with an organic solvent will recover your purified product.
Troubleshooting Guide: Purification Workflows
This section provides a logical workflow for tackling common purification challenges.
Scenario 1: Purification of an Amide Coupling Product
You have reacted this compound with a carboxylic acid to form an amide. Your initial work-up involved an aqueous wash, and the crude 1H NMR shows a mixture of product, unreacted benzylamine, and some unidentifiable aromatic impurities.
Caption: Decision workflow for purifying an amide product.
-
Prepare the Eluent: Based on your optimized TLC conditions, prepare a sufficient volume of the mobile phase. For example, if your ideal TLC solvent system is 7:3 Hexanes:Ethyl Acetate with 1% TEA, prepare a bulk mixture in these proportions.
-
Pack the Column: Dry or wet pack a silica gel column with your chosen eluent system. Ensure the column is properly equilibrated by running several column volumes of the eluent through the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Elute and Collect: Run the column, collecting fractions. Monitor the elution of your product using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The co-evaporation with a solvent like methanol can help in removing the last traces of TEA.
Scenario 2: Product is Thermally Labile or Unstable on Silica
During your column chromatography, you notice the appearance of a new, more polar spot on your TLC plates of the collected fractions, suggesting your product is degrading on the silica gel.
Caption: Troubleshooting workflow for compounds unstable on silica gel.
-
Select Solvents: Choose a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, isopropanol, ethanol, water).
-
Small-Scale Tests: In small vials, dissolve a few milligrams of your crude product in a minimal amount of a hot solvent.
-
Induce Crystallization:
-
Cooling: Allow the saturated solution to cool slowly to room temperature, then in a refrigerator.
-
Anti-Solvent Addition: To a solution of your compound, slowly add a solvent in which it is insoluble (an "anti-solvent") until turbidity persists.
-
Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
-
Scale-Up: Once suitable conditions are identified, scale up the crystallization to purify the bulk of your material.
Purity Assessment
After purification, it is critical to accurately determine the purity of your final compound.
-
Nuclear Magnetic Resonance (NMR): For fluorinated compounds, both ¹H and ¹⁹F NMR are indispensable. ¹⁹F NMR is highly sensitive and provides a clean spectrum, often with one peak per fluorine environment, making it an excellent tool for identifying fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A typical starting point for method development would be a C18 column with a water/acetonitrile or water/methanol gradient.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of your desired product.
References
Technical Support Center: Synthesis and Purification of Fluorinated Benzylamines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated benzylamines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions based on established scientific principles and extensive laboratory experience. Our goal is to help you anticipate, identify, and resolve common challenges encountered during the synthesis and purification of these valuable compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to fluorinated benzylamines?
-
Why is hydrodefluorination a significant side reaction, and when is it most likely to occur?
-
How does the position of the fluorine substituent on the aromatic ring affect reactivity?
-
What are the typical impurities I should expect in my crude product?
-
Are there any specific safety considerations when working with fluorinated benzylamines and their synthetic precursors?
-
-
Troubleshooting Guides
-
Problem 1: Low Yield of the Desired Fluorinated Benzylamine in Reductive Amination.
-
Problem 2: Significant Hydrodefluorination Observed in the Final Product.
-
Problem 3: Formation of Over-Alkylated or Dimeric Impurities.
-
Problem 4: Difficulties in Purifying the Final Product.
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Reductive Amination of a Fluorinated Benzaldehyde.
-
Protocol 2: Screening for Optimal Catalytic Hydrogenation Conditions to Minimize Hydrodefluorination.
-
Protocol 3: Purification of a Fluorinated Benzylamine via Salt Formation.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to fluorinated benzylamines?
A: The most prevalent methods for synthesizing fluorinated benzylamines include:
-
Reductive Amination: This is a widely used, one-pot reaction involving the condensation of a fluorinated benzaldehyde or ketone with an amine (or ammonia source) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][2] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation.[1][2]
-
Nucleophilic Substitution: This involves the reaction of a fluorinated benzyl halide (e.g., bromide or chloride) with an amine. While straightforward, this method can be prone to over-alkylation, yielding secondary and tertiary amines as byproducts.
-
C-H Functionalization/Fluorination: Direct fluorination of a benzylamine at the benzylic C-H position is an emerging and powerful technique, often employing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) with a suitable catalyst.[3][4]
-
C-F Bond Activation: In specific cases, a C-F bond on a polyfluorinated arene can be selectively activated and replaced with an amino group, though this is less common for benzylamine synthesis.[5][6]
Q2: Why is hydrodefluorination a significant side reaction, and when is it most likely to occur?
A: Hydrodefluorination (HDF) is the replacement of a fluorine atom with a hydrogen atom. It is a common and often problematic side reaction, particularly during catalytic hydrogenation steps used in reductive amination or deprotection.[7][8]
-
Mechanism: HDF on aromatic rings often occurs via a nucleophilic aromatic substitution (SNAr) type mechanism, where a hydride species from the catalyst surface attacks the electron-deficient fluorinated ring.[9] The C-F bond can also be activated by transition metals through oxidative addition.
-
When it Occurs: This side reaction is most prevalent under harsh catalytic hydrogenation conditions (high pressure, high temperature, prolonged reaction times) and with certain catalysts, particularly palladium on carbon (Pd/C).[7] The presence of electron-withdrawing groups on the aromatic ring can make the C-F bonds more susceptible to nucleophilic attack and thus HDF.[9]
Q3: How does the position of the fluorine substituent on the aromatic ring affect reactivity?
A: The position of fluorine has a profound electronic and steric effect on the reactivity of the benzylamine and its precursors.
-
Ortho Position: A fluorine atom ortho to the benzylic carbon can influence the conformation of the side chain and may enhance the reactivity of adjacent C-H bonds in certain metal-catalyzed reactions.[10] It can also sterically hinder reactions at the benzylic position.
-
Para Position: A para-fluoro substituent exerts a strong electron-withdrawing effect through resonance, which can activate the aromatic ring towards nucleophilic attack, making it more susceptible to hydrodefluorination.[9]
-
Meta Position: A meta-fluoro substituent primarily has an inductive electron-withdrawing effect, which is generally less activating towards SNAr-type HDF compared to a para substituent.
Q4: What are the typical impurities I should expect in my crude product?
A: Besides unreacted starting materials, common impurities include:
-
Hydrodefluorinated product: The corresponding non-fluorinated benzylamine.[7]
-
Over-alkylation products: If using a primary amine in a reaction with a benzyl halide, you may form the secondary and tertiary amine. In reductive amination, the newly formed benzylamine can sometimes react with another molecule of the aldehyde.
-
Aldehyde self-condensation byproducts: Especially with electron-rich aldehydes, self-condensation can occur under basic or acidic conditions.[11]
-
Imine dimer: Impurities in the starting benzylamine can include oxidation and condensation products like imine dimers.[12]
-
Reduced aldehyde: The corresponding fluorinated benzyl alcohol can be a byproduct in reductive amination if the reduction of the carbonyl group is faster than imine formation and reduction.
Q5: Are there any specific safety considerations when working with fluorinated benzylamines and their synthetic precursors?
A: Yes. Beyond the standard laboratory safety protocols, consider the following:
-
Fluorinating Agents: Many fluorinating reagents are hazardous and aggressive.[13] For example, diethylaminosulfur trifluoride (DAST) can be thermally unstable, and many electrophilic fluorinating agents are strong oxidizers.
-
Hydrogen Fluoride (HF): Some fluorination and deprotection protocols can generate HF as a byproduct. HF is extremely corrosive and toxic, requiring specialized handling procedures and personal protective equipment.[13]
-
Toxicity: While fluorination can enhance metabolic stability, some fluorinated compounds can have unique toxicological profiles.[14] For instance, compounds with electronically activated fluorine atoms (e.g., at a benzylic position) could potentially act as alkylating agents.[14] Always consult the Safety Data Sheet (SDS) for all reagents and products.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Fluorinated Benzylamine in Reductive Amination
Symptoms:
-
Low conversion of starting materials (fluorinated aldehyde/ketone and amine).
-
Significant amount of fluorinated benzyl alcohol byproduct observed by NMR or LC-MS.
-
Complex mixture of unidentified byproducts.
Root Cause Analysis and Solutions:
The efficiency of reductive amination hinges on the delicate balance between imine formation and its subsequent reduction.[1][2]
dot
Caption: Troubleshooting workflow for low yield in reductive amination.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inefficient Imine Formation | Imine formation is an equilibrium reaction that produces water.[15] The presence of water can hydrolyze the imine back to the starting materials. Fluorinated aldehydes can be less reactive due to the electron-withdrawing nature of the fluorine atoms. | 1. Remove Water: Add a dehydrating agent like anhydrous MgSO₄ or 4Å molecular sieves to the reaction mixture.[1]2. Catalyze Imine Formation: Use a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) or a mild Brønsted acid (e.g., acetic acid) to activate the carbonyl group.[2]3. Monitor Imine Formation: Before adding the reducing agent, confirm imine formation via TLC or ¹H NMR if possible. |
| Competing Carbonyl Reduction | Strong reducing agents like NaBH₄ can reduce the aldehyde to the corresponding benzyl alcohol faster than the imine is formed or reduced, especially if imine formation is slow. | 1. Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the reduction of iminium ions over carbonyls.[2][16]2. Staged Addition: Add the reducing agent portion-wise or after allowing the aldehyde and amine to stir for a period to facilitate imine formation. |
| Suboptimal pH | Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the reaction is too acidic, the amine starting material will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. | 1. pH Adjustment: Add a small amount of acetic acid to buffer the reaction. Monitor the pH if possible. |
Problem 2: Significant Hydrodefluorination (HDF) Observed in the Final Product
Symptoms:
-
Presence of a significant peak in the LC-MS corresponding to the mass of the non-fluorinated benzylamine.
-
Complex multiplets or unexpected signals in the aromatic region of the ¹H NMR spectrum.
-
Reduced intensity or absence of expected signals in the ¹⁹F NMR spectrum.
Root Cause Analysis and Solutions:
HDF is most common during catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions is critical.[7]
| Potential Cause | Scientific Rationale | Recommended Solution |
| Overly Aggressive Catalyst | Palladium on carbon (Pd/C) is highly active and notorious for causing HDF, especially with electron-deficient fluoroaromatics.[7] | 1. Change the Catalyst: Switch to a less active catalyst such as Platinum on carbon (Pt/C), Rhodium on alumina (Rh/Al₂O₃), or Raney Nickel (Ra-Ni).[7]2. Catalyst Screening: Perform small-scale screening of different catalysts and catalyst loadings to find the optimal balance between reactivity and selectivity (see Protocol 2). |
| Harsh Reaction Conditions | High hydrogen pressure, elevated temperatures, and long reaction times increase the likelihood of HDF. | 1. Modify Conditions: Reduce the hydrogen pressure (start with 1 atm and gradually increase if necessary). Lower the reaction temperature (run at room temperature if possible).2. Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reduction. |
| Solvent Effects | The solvent can influence the catalyst's activity and the solubility of hydrogen. Protic solvents can sometimes facilitate HDF. | 1. Change the Solvent: If using a protic solvent like methanol or ethanol, try an aprotic solvent like ethyl acetate (EtOAc), tetrahydrofuran (THF), or dichloromethane (DCM). |
| Acidic or Basic Additives | The presence of acid or base can alter the catalyst's properties and the substrate's susceptibility to HDF. | 1. Neutral Conditions: Ensure the reaction is run under neutral conditions unless an additive is required for another reason. If an acid is used for imine formation, neutralize it before hydrogenation. |
Problem 3: Formation of Over-Alkylated or Dimeric Impurities
Symptoms:
-
LC-MS shows peaks corresponding to masses higher than the desired product.
-
¹H NMR shows complex signals in the benzylic region and a change in the integration of N-H protons (if applicable).
Root Cause Analysis and Solutions:
These byproducts arise from the reactivity of the newly formed amine product.
dot
Caption: Formation of over-alkylated byproduct in reductive amination.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Product Reactivity | The newly formed fluorinated benzylamine is a nucleophile and can react with the remaining fluorinated aldehyde to form a new iminium ion, which is then reduced to the over-alkylated byproduct. | 1. Stoichiometry Control: Use a slight excess of the amine component relative to the aldehyde to ensure the aldehyde is consumed completely.2. Slow Addition: Add the aldehyde slowly to a mixture of the amine and the reducing agent to keep the instantaneous concentration of the aldehyde low. |
| High Concentration | High concentrations of reactants can favor bimolecular side reactions. | 1. Dilute the Reaction: Run the reaction at a lower concentration to disfavor the reaction between the product amine and the starting aldehyde. |
Problem 4: Difficulties in Purifying the Final Product
Symptoms:
-
Product co-elutes with impurities during column chromatography.
-
Product is an oil that is difficult to crystallize.
-
Persistent low-level impurities remain after purification.
Root Cause Analysis and Solutions:
Fluorinated benzylamines can be challenging to purify due to their basicity and sometimes similar polarity to byproducts.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Polarity Issues | The basic amine functional group can cause streaking on silica gel chromatography. Byproducts may have very similar polarities to the desired product. | 1. Modify Chromatography Conditions: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent to suppress tailing on silica gel.2. Use a Different Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase chromatography if silica gel is ineffective. |
| Non-Crystalline Product | Many benzylamines are oils at room temperature, making crystallization difficult. | 1. Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride, hydrobromide, or tartrate). This often facilitates purification by recrystallization and provides a stable, solid form of the product (see Protocol 3). The free base can be regenerated by treatment with a base.[12] |
| Thermal Instability | Some fluorinated compounds can be thermally labile, leading to decomposition during distillation. | 1. Vacuum Distillation: Purify the product by vacuum distillation to reduce the boiling point and minimize thermal decomposition.[12] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Fluorinated Benzaldehyde
-
To a solution of the fluorinated benzaldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M), add 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or other suitable methods.
Protocol 2: Screening for Optimal Catalytic Hydrogenation Conditions to Minimize Hydrodefluorination
-
Set up parallel reactions in a multi-well reaction block or separate vials.
-
In each vial, place the fluorinated imine substrate (or aldehyde/amine mixture) (1.0 eq).
-
Add a different catalyst to each vial (e.g., 5% Pd/C, 5% Pt/C, 5% Rh/Al₂O₃, Ra-Ni) at a consistent loading (e.g., 5 mol%).
-
Add the chosen solvent (e.g., EtOAc, EtOH, THF).
-
Seal the vials and purge with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reactions at room temperature for a set period (e.g., 4 hours).
-
Take an aliquot from each reaction, filter through celite, and analyze by LC-MS or ¹⁹F NMR to determine the ratio of the desired product to the hydrodefluorinated byproduct.
-
Select the condition that provides the best conversion with the minimal amount of HDF for scale-up.
Protocol 3: Purification of a Fluorinated Benzylamine via Salt Formation
-
Dissolve the crude fluorinated benzylamine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
-
A precipitate (the hydrochloride salt) should form. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove non-basic impurities.
-
Recrystallize the salt from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) to achieve high purity.
-
To regenerate the free base, dissolve the purified salt in water and add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic. Extract the free amine with an organic solvent, dry, and concentrate.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 14. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent and Temperature for 5-Fluoro-2-(trifluoromethyl)benzylamine
Welcome to the technical support center for 5-Fluoro-2-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing experimental parameters. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the nuances of working with this versatile but reactive molecule.
Introduction: Understanding the Compound
This compound is a substituted benzylamine containing both a fluorine atom and a trifluoromethyl group on the benzene ring. These electron-withdrawing groups significantly influence the electronic properties and reactivity of the amine functional group, as well as the overall molecule's stability and solubility. The trifluoromethyl group, in particular, can enhance the reactivity and selectivity in various chemical transformations.[1] This guide will provide a systematic approach to selecting the optimal solvent and temperature for your specific application, minimizing side reactions and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage recommendations for this compound?
A1: this compound is a liquid at room temperature with a predicted boiling point of approximately 171.6°C and a density of about 1.312 g/cm³.[2][3][4] It is generally soluble in organic solvents but insoluble in water.[2][5] Due to its air-sensitive nature, it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C in a tightly sealed container.[2][3][4][5] Like other benzylamines, it can absorb carbon dioxide from the air to form a solid carbamic acid salt.[6]
Q2: How do the fluoro and trifluoromethyl substituents affect the reactivity of the benzylamine?
A2: The fluorine and trifluoromethyl groups are strongly electron-withdrawing. This has two primary effects:
-
Basicity: The electron-withdrawing nature of these substituents reduces the electron density on the nitrogen atom, making it a weaker base compared to unsubstituted benzylamine.
-
Nucleophilicity: While the basicity is reduced, the amine still acts as a potent nucleophile in many reactions, such as substitution and condensation reactions.[7] The trifluoromethyl group can enhance the reactivity and selectivity of the molecule in certain synthetic transformations.[1]
Q3: What are the most common side reactions to be aware of?
A3: A prominent side reaction for primary amines like this compound is overalkylation , where the primary amine reacts further with the alkylating agent to form secondary and tertiary amines.[8][9] The reaction conditions, particularly stoichiometry, temperature, and solvent, must be carefully controlled to minimize this. Additionally, oxidation of the benzylamine to the corresponding benzaldehyde can occur, especially at elevated temperatures or in the presence of oxidizing agents.
Q4: Can this compound undergo self-condensation?
A4: While less common for primary amines under typical conditions, self-condensation or polymerization can occur at high temperatures or in the presence of certain catalysts. It is important to monitor for the formation of high molecular weight impurities.
Troubleshooting Guide: Solvent and Temperature Optimization
Issue 1: Poor Solubility of Reactants or Products
Symptoms:
-
Incomplete reaction despite long reaction times.
-
Precipitation of starting material or product from the reaction mixture.
-
Heterogeneous reaction mixture where homogeneity is expected.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents. A general starting point for solvent selection is provided in the table below.
-
Temperature Adjustment: Gently warming the mixture can increase solubility. However, be cautious of potential side reactions at higher temperatures.
-
Co-solvent System: If a single solvent does not provide adequate solubility for all components, a co-solvent system can be employed. For example, a mixture of a non-polar solvent like toluene with a more polar solvent like THF can be effective.
Table 1: General Solubility Profile of this compound
| Solvent Class | Examples | Expected Solubility | Notes |
| Aprotic Polar | DMF, DMSO, Acetonitrile | High | Generally good for a wide range of reactants. Can be difficult to remove. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to High | Good general-purpose solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective but consider environmental and safety implications. |
| Aromatic | Toluene, Xylene | Moderate to High | Useful for higher temperature reactions. |
| Alkanes | Hexane, Heptane | Low | Can be used as anti-solvents for crystallization/precipitation. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Can react with electrophilic reagents. Use with caution. |
| Water | Water | Insoluble[2] | Not a suitable solvent for the free base. |
This table is a general guide. Experimental verification is crucial.
Issue 2: Low Reaction Rate
Symptoms:
-
Slow conversion of starting material to product.
-
Requirement of extended reaction times.
Troubleshooting Steps:
-
Increase Temperature: The rate of most chemical reactions increases with temperature, as described by the Arrhenius equation.[10] A systematic increase in temperature (e.g., in 10°C increments) can identify the optimal balance between reaction rate and side product formation.
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate. For reactions involving polar transition states, a more polar solvent may accelerate the reaction.
-
Catalyst: Consider the use of an appropriate catalyst if applicable to your reaction type.
Issue 3: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC/LC-MS corresponding to undesired products.
-
Low isolated yield of the desired product.
Troubleshooting Steps:
-
Lower Temperature: Many side reactions have a higher activation energy than the desired reaction. Lowering the temperature can therefore improve selectivity.
-
Solvent Choice: The solvent can influence the selectivity of a reaction. For instance, non-polar solvents may favor certain reaction pathways over others.
-
Stoichiometry and Addition Rate: For reactions like alkylations, slow addition of the electrophile and using a slight excess of the benzylamine can help minimize overalkylation.
Experimental Protocol: Systematic Optimization of Solvent and Temperature
This protocol outlines a systematic approach to determining the optimal solvent and temperature for a reaction involving this compound.
Objective: To identify a solvent and temperature that provides a balance of good solubility, acceptable reaction rate, and minimal side product formation.
Materials:
-
This compound
-
Other reactants and reagents for your specific reaction
-
A selection of anhydrous solvents from different classes (see Table 1)
-
Small-scale reaction vessels (e.g., vials with stir bars)
-
Heating and stirring plate or reaction block
-
Analytical tools for monitoring the reaction (e.g., TLC, GC-MS, LC-MS)
Methodology:
-
Initial Solvent Screening (Room Temperature):
-
In separate vials, dissolve a small amount of this compound and your other starting materials in a selection of 3-4 solvents (e.g., DCM, THF, Toluene, Acetonitrile).
-
Observe the solubility of all components.
-
Set up the reactions in the solvents where all components are soluble.
-
Monitor the reactions at room temperature over a set period (e.g., 2, 4, and 8 hours).
-
Analyze the reaction progress and impurity profile for each solvent.
-
-
Temperature Optimization:
-
Based on the initial screening, select the most promising solvent(s).
-
Set up parallel reactions in the chosen solvent(s) at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Monitor the reactions at each temperature over time.
-
Analyze the samples to determine the effect of temperature on the reaction rate and the formation of byproducts.
-
Data Analysis and Interpretation:
The results of this systematic approach can be visualized to aid in the selection of the optimal conditions.
Figure 1: Workflow for optimizing solvent and temperature.
This systematic approach allows for the efficient determination of the ideal reaction conditions, leading to improved outcomes in your research and development activities. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cas 231291-14-8|| where to buy this compound [chemenu.com]
- 3. This compound | 231291-14-8 [amp.chemicalbook.com]
- 4. This compound | 231291-14-8 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vit.ac.in [vit.ac.in]
Technical Support Center: Troubleshooting Failed C-F Activation Reactions of Benzyl Fluorides
Welcome to the technical support center for C-F activation reactions of benzyl fluorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and achieve successful outcomes in your experiments.
Understanding the Reaction: The Mechanism of C-F Activation
The activation of the highly polarized and strong carbon-fluorine (C-F) bond in benzyl fluorides is a significant challenge in synthetic chemistry.[1][2][3] Success in these reactions hinges on understanding the underlying mechanisms, which can proceed through different pathways depending on the reaction conditions.
The most common non-metal-based methods for benzylic C-F bond activation rely on protic activation through hydrogen bonding.[4][5] Hydrogen bond donors such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), water, or triols can associate with the fluorine atom, weakening the C-F bond and facilitating its cleavage.[1][2][3][4][5]
The reaction can proceed via two primary mechanistic pathways:
-
Sₙ1 (Dissociative): This pathway is favored when using strong hydrogen bond donors like HFIP.[1][5] The hydrogen bond donor assists in the ionization of the benzyl fluoride to form a benzylic carbocation, which is then intercepted by a nucleophile.[1] This pathway is often associated with a loss of stereochemical information if the starting material is chiral.[1][3][4][5]
-
Sₙ2 (Associative): This pathway is more likely with stronger nucleophiles and certain hydroxyl-based donors.[5] It involves a backside attack by the nucleophile on the carbon atom bearing the fluorine, leading to an inversion of stereochemistry.[1][5]
In many cases, an autocatalytic cycle is proposed where the initially formed hydrogen fluoride (HF) acts as a more potent hydrogen bond donor than the initial activator, accelerating the reaction.[1][6]
Catalytic Cycle of Hydrogen-Bond-Mediated C-F Activation
Caption: Proposed Catalytic Cycle for C-F Activation.
Troubleshooting Common Problems
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem Category: No Reaction or Low Conversion
Q1: My reaction shows little to no conversion. What are the primary factors I should investigate?
A1: Low or no conversion is a common issue that can often be traced back to a few key areas:
-
Catalyst/Promoter Inactivity:
-
Hydrogen-Bond Donors (e.g., HFIP, triols): Ensure these reagents are of high purity and are anhydrous, as water content can sometimes interfere, although it can also act as a promoter in some systems.[2][4][5]
-
Lewis Acids/Transition Metals: If you are using metal-based catalysts, they can be sensitive to air and moisture.[7][8] Catalyst deactivation through oxidation or poisoning by impurities is a common problem.[9] Ensure you are using proper inert atmosphere techniques.[10][11][12]
-
-
Substrate Purity:
-
Impurities in your benzyl fluoride starting material can interfere with the reaction. It is advisable to purify the starting material, for example, by distillation or chromatography.
-
Be aware that secondary and tertiary benzyl fluorides can be prone to elimination of HF, especially in the presence of silica gel.[13]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Many C-F activation reactions, especially those involving organometallic reagents, are highly sensitive to oxygen and moisture.[7][8] Ensure your glassware is properly dried and the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[10][11]
-
Temperature: Some reactions may require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a modest increase in temperature may initiate the reaction. However, be cautious as higher temperatures can also promote side reactions like elimination.
-
Q2: I'm using HFIP as a hydrogen-bond donor, but the reaction is extremely sluggish. How can I accelerate it?
A2: While HFIP is an effective hydrogen-bond donor, the reaction rate can sometimes be slow to initiate.[1][6] This can be due to a long induction period before the autocatalytic cycle kicks in.[6]
-
Autocatalysis by HF: The reaction generates HF, which is a stronger hydrogen-bond donor than HFIP and can act as the true catalytic species.[1][6] A sluggish start may indicate a slow initial generation of HF.
-
"Vessel Effect": The material of your reaction vessel can significantly impact the reaction. HF can react with borosilicate glass, effectively removing it from the reaction mixture and stalling the autocatalytic cycle.[6][14][15]
-
Co-solvents/Additives: In some cases, the addition of a co-catalyst or a different solvent system can be beneficial.
Q3: Could my choice of solvent be inhibiting the reaction?
A3: Yes, the solvent plays a crucial role. Solvents that are hydrogen-bond acceptors (e.g., THF, EtOAc) can compete with the benzyl fluoride for interaction with the hydrogen-bond donor, thus hindering the activation of the C-F bond. Conversely, non-coordinating, non-hydrogen-bond-accepting solvents are often preferred. Running reactions under highly concentrated conditions can also minimize solvent interference.
| Solvent Type | Examples | Effect on H-Bond Donated C-F Activation |
| Hydrogen-Bond Donating | HFIP, Water, Alcohols | Promoting - Act as activators. |
| Hydrogen-Bond Accepting | THF, EtOAc, Acetonitrile | Inhibiting - Compete with the substrate. |
| Non-coordinating | Toluene, Dichloromethane | Generally Good - Do not interfere with activation. |
Problem Category: Formation of Side Products
Q4: I'm observing a significant amount of elimination byproducts (alkenes). How can I suppress this side reaction?
A4: Elimination is a common competing pathway, especially for secondary and tertiary benzyl fluorides, which can form stable carbocations.[6][16]
-
Reaction Temperature: Higher temperatures favor elimination. Try running your reaction at a lower temperature.
-
Nucleophile Strength and Concentration: A highly nucleophilic species at a sufficient concentration can trap the carbocation intermediate before it has a chance to eliminate a proton. If your nucleophile is weak, consider using a more potent one if your overall synthetic route allows.
-
Choice of Activator: A milder activation method that avoids the formation of a "free" carbocation may reduce elimination. For instance, conditions that favor an Sₙ2 pathway might be more suitable.[1][5]
Q5: My reaction mixture is turning into an unidentifiable polymer or oligomer. What's happening?
A5: Oligomerization or polymerization occurs when the benzylic carbocation intermediate reacts with another molecule of the starting material or the product (acting as a nucleophile) in a Friedel-Crafts-type reaction.[16]
-
Concentration: This is often more prevalent at higher concentrations. Try running the reaction under more dilute conditions.
-
Rate of Addition: If you are adding the benzyl fluoride to the reaction mixture, a slow, controlled addition can help to maintain a low instantaneous concentration of the electrophile, minimizing self-reaction.
-
Excess Nucleophile: Ensure you are using a sufficient excess of your desired nucleophile to outcompete any unwanted side reactions.
Problem Category: Inconsistent Results & Reproducibility
Q6: I'm struggling with the reproducibility of my results. What are the likely culprits?
A6: Reproducibility issues in C-F activation often stem from subtle variations in reaction conditions that have a significant impact on the outcome.
-
Atmospheric Moisture: Even small amounts of moisture can affect reactions involving sensitive reagents. Ensure your inert gas is dry and that there are no leaks in your system.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Impurities in the solvent can poison catalysts or participate in side reactions.
-
Reagent Quality: The quality of your benzyl fluoride, nucleophile, and catalyst/promoter can vary between batches.
-
The "Vessel Effect": As mentioned in Q2, the reaction of in situ generated HF with borosilicate glass can lead to inconsistent results.[6][14][15] If you are observing this, consistently using plastic reaction vessels is recommended.
Troubleshooting Workflow
Caption: A Logical Approach to Troubleshooting.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key differences between the Sₙ1 and Sₙ2 pathways for benzyl fluoride C-F activation?
The Sₙ1 pathway involves the formation of a discrete benzylic carbocation intermediate, which then reacts with the nucleophile.[1] This pathway is more common with strong hydrogen bond donors and can lead to racemization if the benzylic carbon is a stereocenter.[1][5] The Sₙ2 pathway is a concerted process where the nucleophile attacks as the fluoride leaves, resulting in an inversion of configuration at the reaction center.[1][5] This is favored by strong nucleophiles.[5]
FAQ 2: How do I choose the appropriate activator for my reaction?
The choice of activator depends on your substrate and nucleophile. For Friedel-Crafts reactions with less reactive aryl nucleophiles, strong hydrogen bond donors like HFIP are often necessary to generate a more electrophilic benzylic cation (Sₙ1 pathway).[1][5] For reactions with strong nucleophiles like amines, milder activators such as triols or even water/isopropanol mixtures can be effective and may favor an Sₙ2 pathway.[2][4][5]
FAQ 3: What are the essential steps for setting up a reaction under an inert atmosphere without a glovebox?
Using a Schlenk line is a standard technique.[11] The key steps are:
-
Drying Glassware: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and flush with inert gas.
-
Vacuum-Backfill Cycles: Connect the flask to the Schlenk line and perform at least three vacuum-backfill cycles to remove air and moisture.[11]
-
Adding Reagents: Add solid reagents under a positive pressure of inert gas. Add liquid reagents via a gas-tight syringe.[12]
FAQ 4: Are there any specific safety precautions for these reactions?
Yes. Benzyl fluorides can be lachrymatory and should be handled in a well-ventilated fume hood. Some activators, like HFIP, are corrosive and volatile. The in situ generation of HF is a significant hazard; HF is extremely corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the specific hazards of all reagents used in your reaction.
Experimental Protocols
Protocol 1: General Procedure for a Hydrogen-Bond-Donated C-F Activation (Friedel-Crafts Type)
This is a general guideline and may require optimization for your specific substrates.
-
To an oven-dried plastic (PTFE) vial equipped with a magnetic stir bar, add the arene nucleophile (1.5-3 equivalents) and the hydrogen-bond donor (e.g., HFIP, used as solvent or co-solvent).
-
Seal the vial and stir the mixture at room temperature.
-
Add the benzyl fluoride (1 equivalent) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by TLC, GC, or NMR.
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere via Schlenk Line
Caption: Basic Schlenk Line Workflow.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemical outcomes of C-F activation reactions of benzyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 6. Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. Frontiers | Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container [frontiersin.org]
stability of 5-Fluoro-2-(trifluoromethyl)benzylamine under acidic or basic conditions
A Guide to Understanding and Troubleshooting Stability in Experimental Conditions
Welcome to the technical support center for 5-Fluoro-2-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to help you anticipate challenges, troubleshoot unexpected results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound at neutral pH?
A1: this compound is a substituted benzylamine. The benzylamine moiety itself is a primary amine, making it basic with a predicted pKa around 8.0-8.3.[1][2] At neutral pH, the compound is expected to be reasonably stable. However, it is noted to be "Air Sensitive," suggesting potential for oxidative degradation over time, especially upon exposure to air.[1] For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere.[1]
Q2: How do the fluorine and trifluoromethyl (-CF3) groups influence the compound's stability?
A2: Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This has two primary effects:
-
Basicity of the Amine: The electron-withdrawing nature of these groups decreases the electron density on the nitrogen atom, making the amine less basic than unsubstituted benzylamine.
-
Stability of the Trifluoromethyl Group: The trifluoromethyl group is generally considered stable due to the high strength of the carbon-fluorine bond.[3] However, its stability can be compromised under harsh acidic or basic conditions, leading to hydrolysis.[3][4][5]
Q3: What are the primary degradation pathways I should be concerned about under acidic or basic conditions?
A3: There are two main points of potential degradation in the molecule under hydrolytic stress: the benzylamine functional group and the trifluoromethyl group.
-
Benzylamine Moiety: While the C-N bond is generally stable, under harsh oxidative conditions, primary amines can be oxidized.[6][7] In the context of forced degradation, this could lead to the formation of the corresponding imine, which can then hydrolyze to form 5-fluoro-2-(trifluoromethyl)benzaldehyde.[8][9]
-
Trifluoromethyl Group Hydrolysis: This is a significant concern under strong acidic or basic conditions. The -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH), resulting in the formation of 5-fluoro-2-carboxybenzylamine (or its corresponding benzoic acid derivative if the amine is also modified) and the release of fluoride ions.[3][4] This hydrolysis is often more facile under basic conditions.[5][10]
Troubleshooting Guide: Unexpected Experimental Results
This section addresses common issues encountered during stability studies.
| Symptom / Observation | Potential Cause | Troubleshooting & Validation Steps |
| Appearance of new, unexpected peaks in HPLC/UPLC chromatogram after incubation in acidic or basic solution. | 1. Hydrolysis of the Trifluoromethyl Group: A common degradation pathway where the -CF3 group is converted to a carboxylic acid (-COOH). This is particularly prevalent under strong basic conditions.[3] | 1. Characterize the Degradant: Use LC-MS to determine the molecular weight of the new peak. A mass increase of 11 Da (from -CF3 to -COOH) is indicative of this hydrolysis. Further structural confirmation can be obtained using NMR spectroscopy. 2. Monitor Fluoride Release: The hydrolysis of a -CF3 group releases three fluoride ions. Use a Fluoride Ion-Selective Electrode (ISE) or specialized GC methods to quantify fluoride ion concentration in your stressed sample solution.[11][12] |
| 2. Degradation of the Benzylamine Moiety: The primary amine could be oxidized, especially if atmospheric oxygen is not excluded, leading to the corresponding aldehyde.[8] | 1. Confirm by MS: The formation of 5-fluoro-2-(trifluoromethyl)benzaldehyde would result in a mass change. Compare the mass of the degradant with the expected value. 2. Use Reference Standard: If available, co-inject a standard of the suspected aldehyde to confirm retention time. | |
| Poor mass balance; the sum of the parent compound and known degradants is significantly less than 100%. | 1. Formation of Insoluble Degradants: Some degradation products may have poor solubility in the analytical mobile phase and precipitate out of the solution. | 1. Visual Inspection: Check for any precipitate in the sample vials. 2. Change Solvent: Try dissolving the sample in a stronger organic solvent (e.g., DMSO) before dilution for analysis. |
| 2. Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis. | 1. Headspace GC-MS Analysis: If volatile products are suspected, analyze the headspace of the stressed sample vial using GC-MS. | |
| 3. Adsorption to Surfaces: Highly polar or charged molecules can adsorb to glass or plastic surfaces of vials and containers. | 1. Use Silanized Glassware: To minimize adsorption to glass surfaces. 2. Check Extraction Recovery: Perform a recovery study to ensure your sample preparation method provides complete extraction from the reaction matrix. | |
| Inconsistent degradation rates between seemingly identical experiments. | 1. Oxygen Exposure: The compound is air-sensitive.[1] Variable exposure to atmospheric oxygen can lead to inconsistent levels of oxidative degradation. | 1. Maintain Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 2. Use Degassed Solvents: Prepare all solutions with solvents that have been degassed to remove dissolved oxygen. |
| 2. Temperature Fluctuations: Degradation reactions are temperature-sensitive. Inconsistent temperature control will lead to variable results. | 1. Use Calibrated Equipment: Ensure that heating blocks, water baths, or ovens are properly calibrated and maintain a stable temperature. |
Experimental Protocols & Methodologies
Forced degradation studies are essential to understanding a molecule's intrinsic stability.[13][14] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without leading to secondary degradation.[15]
Protocol 1: Forced Hydrolysis Study
Objective: To assess the stability of this compound in acidic and basic media.
Materials:
-
This compound
-
Class A Volumetric Glassware
-
HPLC/UPLC system with UV/PDA detector
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Acid Hydrolysis: a. To a vial, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to a final concentration of 0.1 mg/mL. b. Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water. c. Incubate the vials at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). d. Before analysis, neutralize the aliquot with an equivalent amount of 0.1 N NaOH to prevent damage to the HPLC column. e. Dilute with mobile phase to an appropriate concentration and analyze by HPLC.
-
Base Hydrolysis: a. To a vial, add an appropriate volume of the stock solution and dilute with 0.1 N NaOH to a final concentration of 0.1 mg/mL. b. Use the same control sample as in the acid hydrolysis step. c. Incubate the vials at 60°C. Withdraw aliquots at the same time points. d. Neutralize the aliquot with an equivalent amount of 0.1 N HCl. e. Dilute with mobile phase and analyze by HPLC.
Analytical Method: Stability-Indicating HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
(Note: This is a starting point. The method must be validated to prove it is stability-indicating, i.e., capable of separating the parent peak from all degradation products.)
Visualizing Workflows and Pathways
Workflow for Forced Hydrolysis Study
This diagram outlines the logical flow for conducting a forced degradation study under acidic or basic conditions.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 231291-14-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating Scalability in Trifluoromethyl Compound Synthesis
Welcome to the technical support center for scaling the synthesis of trifluoromethyl (CF₃) compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and navigate the challenges of transitioning trifluoromethylation reactions from the bench to production scale. The incorporation of the trifluoromethyl group is a critical strategy in modern drug design, known to enhance metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, scaling these reactions presents unique challenges, from reagent cost and safety to reaction efficiency and purification.
This center provides field-proven insights in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind experimental choices to ensure robust and scalable processes.
Section 1: General Troubleshooting for Scalability
This section addresses broad challenges encountered when increasing the scale of trifluoromethylation reactions.
Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the most likely causes?
A1: A drop in yield upon scale-up is a common issue, often rooted in physical and chemical parameters that do not scale linearly. The primary culprits are typically inefficient heat transfer and inadequate mixing.
-
Heat Transfer: Trifluoromethylation reactions are often highly exothermic. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, which can lead to localized "hot spots." These hot spots can cause solvent boiling, reagent decomposition, and the formation of unwanted byproducts, all of which cripple the yield. It is crucial to implement robust temperature control with appropriate cooling systems and to monitor the internal reaction temperature closely.[4][5]
-
Mixing Efficiency: What appears as a homogenous solution in a small flask can suffer from poor mixing in a large reactor. This can lead to localized concentration gradients of reagents or catalysts, resulting in incomplete reactions or side reactions. The choice of impeller, stirring speed, and baffle design in the reactor are critical for ensuring uniform mixing at scale.
-
Reagent Addition Rate: The rate of addition for a key reagent, which might be trivial at the bench, becomes critical at scale. A slow and controlled addition of the trifluoromethylating agent or an initiator is often necessary to manage the reaction exotherm and maintain optimal concentration profiles.
Q2: We are concerned about the potential for a thermal runaway reaction. How can we assess and mitigate this risk?
A2: Thermal runaway is a significant safety hazard in exothermic reactions.[4] Mitigation begins with a thorough understanding of the reaction's thermal profile.
Assessment:
-
Differential Scanning Calorimetry (DSC): Use DSC on a small sample of the reaction mixture to determine the onset temperature of the exothermic decomposition and the total heat of reaction. This data is fundamental to understanding the worst-case scenario.
-
Reaction Calorimetry (RC1): A reaction calorimeter can simulate the thermal conditions of a large reactor on a small scale. It provides critical data on heat flow, maximum achievable temperature under adiabatic conditions (MTSR), and helps in defining safe operating limits.
Mitigation Strategies:
-
Engineering Controls: Equip the reactor with a high-efficiency cooling system, a pressure relief valve, and a quench system.[5] Thermal barriers and insulation can also help contain heat.[4][6]
-
Process Controls: Implement a semi-batch process where the limiting reagent is added slowly and controllably. This allows the cooling system to keep pace with the heat generated. Ensure that the reaction temperature is kept well below the decomposition onset temperature identified by DSC.
-
Solvent Choice: Select a solvent with a boiling point high enough to absorb some of the heat of reaction without boiling, providing an additional layer of safety. However, ensure it doesn't lead to higher reaction temperatures that could trigger decomposition.
Section 2: Reagent-Specific FAQs for Scalable Synthesis
The choice of trifluoromethylating reagent is pivotal for a scalable process, with cost, safety, and efficiency being key factors.[7][8]
Q3: We are using a Togni or Umemoto reagent at the bench. Are these viable for large-scale synthesis, and what are the main challenges?
A3: While highly effective, Togni and Umemoto reagents present significant cost and safety challenges at scale.[9][10]
-
Cost: These are complex, multi-step synthesis reagents, making them prohibitively expensive for many large-scale applications compared to bulk chemical sources like trifluoroacetic acid.[7][11]
-
Stability and Handling: Togni's reagents, in particular, are hypervalent iodine compounds that can be thermally sensitive. There have been reports of explosive properties, necessitating careful handling and storage protocols, especially for bulk quantities.[10] Umemoto reagents, while generally more stable, are often pyrophoric and require handling under inert atmospheres, which adds complexity to large-scale operations.[12][13]
-
Scalability Issues: The stoichiometry and activation methods used with these reagents at the bench may not translate directly. For instance, reactions requiring photochemical activation can be difficult to scale due to light penetration issues in large reactors.[14]
For these reasons, process chemists often seek alternative, more economical, and inherently safer methods for large-scale production.
Q4: Trifluoroacetic acid (TFAA) is an attractive, low-cost CF₃ source. What are the primary hurdles to using it effectively at scale?
A4: Trifluoroacetic acid and its anhydride (TFAA) are ideal CF₃ sources from a cost and availability perspective.[7][8] The main challenge lies in their high oxidation potential, which historically required harsh conditions to generate the CF₃ radical.[8]
However, modern photoredox catalysis has provided a breakthrough, enabling the use of TFAA under mild conditions.[7] The key scalability challenges then become:
-
Photoreactor Design: Ensuring uniform light irradiation throughout a large reaction volume is difficult. Continuous-flow reactors are an excellent solution to this problem, as they maximize the surface-area-to-volume ratio and ensure all parts of the reaction mixture are sufficiently irradiated.[1][15][16]
-
Catalyst Loading and Cost: While the catalyst loading is typically low (e.g., 0.1 mol%), the cost of photoredox catalysts (like iridium or ruthenium complexes) can be a factor at a very large scale. Immobilizing the catalyst on a solid support for use in a flow reactor can allow for catalyst recycling and improve process economics.
Section 3: Method-Specific Troubleshooting Guides
Guide 1: Scaling Up Photoredox Trifluoromethylation
Photoredox catalysis offers a mild and efficient route for trifluoromethylation.[17] However, scaling these reactions requires careful consideration of the physical setup.
| Potential Cause | Explanation & Troubleshooting |
| Insufficient Light Penetration | In larger, stirred-tank reactors, the reaction mixture can be too dense for light to penetrate effectively, leaving large "dark" zones. Solution: Switch to a continuous-flow setup using transparent tubing (e.g., FEP) wrapped around a light source. This ensures a high surface-area-to-volume ratio and uniform irradiation.[16] |
| Catalyst Deactivation | The photocatalyst can degrade over time due to side reactions or interaction with impurities. Solution: Ensure all reagents and solvents are thoroughly degassed to remove oxygen, a common quencher of excited-state catalysts. Consider using a slightly higher catalyst loading or a more robust catalyst. In some cases, catalyst poisoning by feedstock impurities can occur.[3][18] |
| Solvent Effects | The choice of solvent can significantly impact reaction efficiency and even regioselectivity.[19] Solution: Re-optimize the solvent system at the larger scale. Solvents like acetonitrile or DMF are common, but their suitability can be substrate-dependent. Ensure the solvent fully dissolves all reagents at the reaction concentration. |
-
To a dry flask under an inert atmosphere (e.g., nitrogen), add N-Boc-pyrrole (18.3 g), pyridine N-oxide, and the photoredox catalyst (e.g., Ru(bpy)₃Cl₂ at 0.1 mol%).
-
Add the degassed solvent (e.g., acetonitrile).
-
Slowly add trifluoroacetic anhydride (TFAA) while monitoring the internal temperature.
-
Irradiate the mixture with a suitable light source (e.g., blue LEDs) with efficient stirring for 15 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, perform a standard aqueous workup, extracting the product with an organic solvent.
-
Purify the crude product by flash column chromatography or crystallization to yield the trifluoromethylated product.
References
- 1. Nanostructured Carbon Nitride for Continuous-Flow Trifluoromethylation of (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openpr.com [openpr.com]
- 12. collections.uhsp.edu [collections.uhsp.edu]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Fluorinated Compounds in Reaction Progress
Welcome to the technical support center dedicated to the unique challenges of monitoring reaction progress for fluorinated compounds. The increasing prevalence of organofluorine molecules in pharmaceuticals, agrochemicals, and materials science necessitates robust analytical techniques for their synthesis and development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for two of the most common monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine impart unique chemical properties that can complicate standard analytical procedures. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively.
Part 1: Thin-Layer Chromatography (TLC) of Fluorinated Compounds
TLC is a rapid, inexpensive, and indispensable tool for reaction monitoring. However, the inertness and often low polarity of fluorinated functional groups can make visualization a significant hurdle.
Frequently Asked Questions & Troubleshooting Guide (TLC)
Q1: My fluorinated compound is not visible on the TLC plate under UV light. What should I do?
A1: This is a common issue. UV visualization on TLC plates with a fluorescent indicator (F254) relies on the analyte quenching the fluorescence.[1][2] Compounds that are not UV-active, typically those lacking a chromophore (e.g., extensive π-systems), will be invisible.[1][3] Many simple fluorinated aliphatic compounds fall into this category.
-
Immediate Action: Proceed to chemical staining methods.
-
Pro-Tip: Even if your starting material is UV-active, your product may not be, and vice-versa. Always consider using a chemical stain in conjunction with UV analysis, especially when exploring new reactions.
Q2: I've tried common stains like potassium permanganate (KMnO₄) and p-anisaldehyde, but my spots are very faint or non-existent. Why is this happening and what are my alternatives?
A2: Standard TLC stains often react with specific functional groups.[4][5] For instance, potassium permanganate stain visualizes compounds that can be oxidized, such as alkenes and alcohols, appearing as yellow-brown spots on a purple background.[6] The C-F bond is exceptionally strong and generally unreactive to these mild oxidizing or derivatizing agents.[7] If your fluorinated molecule lacks other reactive functional groups, these stains will be ineffective.
-
Causality: The high electronegativity of fluorine can also withdraw electron density from neighboring functional groups, potentially reducing their reactivity towards certain staining reagents.
-
Troubleshooting Workflow:
Caption: TLC Staining Decision Workflow for Fluorinated Compounds.
-
Alternative Stains to Consider:
-
Phosphomolybdic Acid (PMA): This is a more general and forceful stain. It works by oxidizing the analyte and being reduced itself to form a colored (typically blue-green) spot. It is often more effective for less reactive compounds.
-
Iodine Chamber: This method is based on the weak absorption of iodine vapor onto the compound spot.[4] While particularly effective for unsaturated and aromatic compounds, it can sometimes visualize other compounds as well, appearing as brown spots on a light-brown background. The spots are often transient, so they should be circled immediately.
-
Q3: My fluorinated compound has an unusual Rf value. How does fluorination affect retention on silica gel?
A3: The effect of fluorination on a compound's polarity, and thus its Retention Factor (Rf) on silica gel, can be counterintuitive. While fluorine is highly electronegative, leading to a strong dipole in a single C-F bond, the overall polarity of a highly fluorinated molecule can be quite low.
-
Causality:
-
Low Intermolecular Forces: Perfluorinated chains have very low intermolecular cohesion forces and are both hydrophobic and lipophobic.[8] This "fluorophilicity" means they have a reduced affinity for both polar (silica gel) and non-polar (many organic eluents) phases.
-
Vector Sum of Dipoles: In polyfluorinated compounds, the individual C-F bond dipoles can cancel each other out, leading to a non-polar molecule (e.g., CF₄).
-
-
Practical Implications:
-
Highly fluorinated compounds often exhibit higher Rf values (are less retained) than their non-fluorinated analogues in a given mobile phase, behaving as if they are less polar.
-
When developing a TLC method, you may need to use less polar solvent systems than you would for the corresponding hydrocarbon. A desirable Rf value for column chromatography planning is typically between 0.3 and 0.7.[9][10]
-
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) of Fluorinated Compounds
LC-MS is a powerful tool for reaction monitoring, providing both retention time and mass information. However, fluorinated compounds introduce specific challenges related to chromatography, ionization, and system contamination.
Frequently Asked Questions & Troubleshooting Guide (LC-MS)
Q1: I am seeing a high background signal at masses corresponding to common fluorinated compounds (e.g., PFOA). What is the source of this contamination?
A1: This is a pervasive issue in LC-MS analysis of fluorinated compounds, particularly at trace levels. The most common source is the widespread use of polytetrafluoroethylene (PTFE) in LC system components.[11][12]
-
Sources of Contamination:
-
Solvent transfer lines
-
Frits and filters
-
Vial septa
-
Pump components (degasser, seals)
-
-
Mitigation Strategy:
-
Replace PTFE components: Switch to PEEK (polyether ether ketone) or stainless steel tubing and fittings wherever possible.[12]
-
Use a Delay Column: Install a short "delay" or "trap" column between the solvent mixer/pump and the autosampler.[13][14] This column traps PFAS contaminants leaching from the solvent and pump system. During the gradient, these trapped contaminants will elute later than the analytes of interest from the analytical column, effectively separating the background from your sample peaks.
-
Solvent and Sample Preparation: Use high-purity, HPLC-grade solvents and polypropylene or glass vials to minimize contamination.[11]
-
Q2: My fluorinated compound shows poor peak shape (tailing or fronting) on a standard C18 column. How can I improve this?
A2: Poor peak shape can be due to several factors, some of which are exacerbated by the unique properties of fluorinated molecules.[15][16][17]
-
Causality & Solutions:
-
Secondary Interactions: Basic fluorinated compounds can interact with acidic silanol groups on the silica backbone of the column, causing peak tailing. Using a mobile phase with a lower pH (e.g., adding formic acid) can suppress silanol ionization.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[17]
-
Hydrophobic/Lipophobic Nature: Fluorinated compounds can exhibit poor retention on traditional C18 phases. This can be improved by:
-
Using Fluorinated Stationary Phases: Columns with pentafluorophenyl (PFP) or perfluoroalkyl phases offer alternative selectivity through dipole-dipole, π-π, and "fluorophilic" interactions, often leading to better retention and peak shape for halogenated compounds.[18][19][20]
-
Using Fluorinated Mobile Phase Additives: In some cases, adding a fluorinated alcohol like trifluoroethanol (TFE) to the mobile phase can improve separation on a standard C18 column.[21][22]
-
-
Table 1: Comparison of Reversed-Phase Column Chemistries for Fluorinated Compounds
| Stationary Phase | Primary Retention Mechanism(s) | Best Suited For | Potential Issues |
| C18 (Octadecylsilane) | Hydrophobic interactions | General purpose, non-polar to moderately polar compounds. | Poor retention of highly fluorinated compounds; potential for peak tailing with basic analytes. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, shape selectivity.[18] | Aromatic, halogenated, and positional isomers. Often provides orthogonal selectivity to C18.[19] | May require different mobile phase optimization compared to C18. |
| Fluoroalkyl (e.g., C8-F13) | Hydrophobic and "fluorophilic" interactions.[23] | Enhanced retention of highly fluorinated compounds relative to their non-fluorinated analogs.[20][24] | May show poor retention for non-fluorinated compounds. |
Q3: I am using Trifluoroacetic Acid (TFA) in my mobile phase for good chromatography, but my MS signal is very low. What's happening?
A3: This is a classic example of ion suppression . While TFA is an excellent ion-pairing agent that improves peak shape in chromatography, it is notoriously detrimental to electrospray ionization (ESI), especially in positive ion mode.[25][26]
-
Mechanism of Suppression: TFA is a strong acid that forms tight ion pairs with protonated basic analytes in the gas phase within the ESI source. This neutralizes the analyte's charge, preventing its detection by the mass spectrometer.[27][28] The signal suppression can be dramatic, with reductions of 30-80% reported for some analytes.[28]
-
Troubleshooting & Mitigation Workflow:
Caption: Workflow for Mitigating TFA-Induced Ion Suppression.
Q4: My fluorinated compound does not ionize well with ESI. What are my other options?
A4: While ESI is the most common ionization technique, its efficiency is highly dependent on the analyte's ability to hold a charge in solution. For some neutral, less polar fluorinated compounds, other techniques may be more suitable.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often a better choice for small, neutral, and less polar molecules that are volatile enough to be vaporized.[29][30] The ionization occurs in the gas phase via a corona discharge, which can be more effective for compounds that are difficult to ionize in solution.[29]
-
Adduct Formation: For neutral molecules that are difficult to protonate or deprotonate, ionization can sometimes be achieved by forming adducts.
-
Negative Ion Mode: The addition of a source of fluoride ions (e.g., ammonium fluoride) to the mobile phase can promote the formation of [M+F]⁻ adducts for some neutral compounds.[31]
-
Positive Ion Mode: While less common for fluorinated compounds, adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) are always a possibility and should be considered when interpreting spectra.[32][33]
-
Q5: How do I optimize ESI-MS parameters for my fluorinated compound?
A5: Optimizing ESI source parameters is crucial for maximizing sensitivity. A design of experiments (DoE) approach can systematically determine the best conditions.[34][35] However, a manual approach can also be effective.
-
Key Parameters to Optimize:
-
Capillary Voltage: The voltage applied to the ESI needle.
-
Gas Temperatures (Drying and Sheath Gas): These affect desolvation. Highly fluorinated compounds might require different temperatures than their hydrocarbon analogs.
-
Gas Flow Rates: Affects droplet formation and desolvation.
-
Fragmentor/Nozzle Voltage: This voltage can be increased to induce in-source fragmentation, which can be useful for structural confirmation, but should be kept low for quantifying the parent ion.
-
-
Experimental Protocol: Manual ESI Optimization
-
Prepare a solution of your purified fluorinated compound at a known concentration (e.g., 1 µg/mL) in a typical mobile phase.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
While monitoring the signal intensity of your target ion ([M+H]⁺, [M-H]⁻, or other adducts), adjust one parameter at a time (e.g., capillary voltage) across its range to find the value that gives the maximum signal.
-
Repeat this process for each of the key parameters listed above. Note that parameters can be interdependent, so it may be necessary to re-optimize a parameter after another has been changed significantly.
-
By understanding the underlying chemical principles and employing these systematic troubleshooting strategies, you can effectively monitor the progress of reactions involving fluorinated compounds, leading to more efficient and successful research and development.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Magic Formulas [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Home Page [chem.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. labcompare.com [labcompare.com]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. uhplcs.com [uhplcs.com]
- 17. mastelf.com [mastelf.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. silicycle.com [silicycle.com]
- 24. electronicsandbooks.com [electronicsandbooks.com]
- 25. researchgate.net [researchgate.net]
- 26. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 33. researchgate.net [researchgate.net]
- 34. chromatographyonline.com [chromatographyonline.com]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions Involving Benzylamines
Welcome to the Technical Support Center dedicated to addressing catalyst deactivation issues in chemical reactions involving benzylamines. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic processes for the synthesis and transformation of benzylamine-containing compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and resolve common catalyst deactivation challenges.
Introduction to Catalyst Deactivation in Benzylamine Reactions
Benzylamines and their derivatives are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2][3] Their synthesis, often through reductive amination of aldehydes or hydrogenation of nitriles, heavily relies on heterogeneous catalysts, typically those based on palladium, platinum, nickel, or cobalt.[1][4][5] However, the very nature of benzylamines, with their basic nitrogen lone pair, presents a significant challenge to catalyst stability. Catalyst deactivation is an unavoidable phenomenon that leads to decreased reaction rates, lower product selectivity, and increased operational costs.[6][7][8] Understanding the root causes of deactivation is the first and most critical step toward developing robust and efficient catalytic processes.[9]
This support center is structured to provide you with both foundational knowledge and actionable protocols to tackle these issues head-on.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst deactivation in reactions with benzylamines.
Q1: My hydrogenation reaction to produce a benzylamine has stalled. What is the most likely cause?
A1: The most common culprit for a stalled or significantly slowed hydrogenation reaction involving benzylamines is catalyst poisoning by the amine itself.[10] The nitrogen atom in the benzylamine product (or reactant) can strongly adsorb onto the active metal sites of the catalyst (e.g., Pd, Pt, Ni), effectively blocking them from participating in the catalytic cycle.[10] This is particularly prevalent in reactions like debenzylation of protected amines or alcohols.
Other potential causes include:
-
Inactive Catalyst: The catalyst may be old or have been improperly stored, leading to oxidation or loss of active sites.[11]
-
Insufficient Hydrogen Pressure: Especially for challenging reductions, atmospheric pressure may not be sufficient.[12]
-
Poor Solvent Choice: The solvent can affect the solubility of the reactants and hydrogen, as well as the interaction of the substrate with the catalyst surface.[11][13]
Q2: I'm observing a gradual decline in catalyst activity over several runs. What deactivation mechanisms should I consider?
A2: A gradual decline in activity points towards several possible deactivation mechanisms that accumulate over time:
-
Fouling or Coking: This involves the deposition of carbonaceous materials or heavy byproducts on the catalyst surface and within its pores.[6][14] In benzylamine reactions, side reactions like over-alkylation can lead to the formation of bulky, less volatile molecules that can act as coke precursors.[1]
-
Sintering: At elevated reaction temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles.[6][7] This leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.[6] This process is often irreversible.[9]
-
Leaching: In liquid-phase reactions, the active metal component of the catalyst can dissolve into the reaction medium.[6][15][16] This is a significant issue for supported catalysts and leads to an irreversible loss of active sites.[15][17]
Q3: How can I differentiate between catalyst poisoning and other deactivation mechanisms?
A3: Differentiating between deactivation mechanisms requires a combination of experimental observation and analytical characterization. A good starting point is to attempt to regenerate the catalyst.
-
Poisoning by amines is often reversible to some extent. A simple acid wash might help to remove the adsorbed amine and restore some activity.[10]
-
Fouling/Coking can often be reversed by a controlled oxidation (burn-off) of the carbonaceous deposits.[6][8]
-
Sintering and Leaching are generally irreversible, and the catalyst will not regain its activity through simple treatments.
For a more definitive diagnosis, characterization of the spent catalyst is necessary. See the troubleshooting guides below for more details on analytical techniques.
Q4: Can the choice of catalyst support influence deactivation?
A4: Absolutely. The support material plays a crucial role in catalyst stability.
-
Metal-Support Interaction: A strong interaction between the metal nanoparticles and the support can help prevent sintering and leaching.
-
Porosity: The pore structure of the support affects mass transfer.[18] Pore blockage is a key aspect of deactivation by fouling.[19][20]
-
Acidity/Basicity: The acidic or basic nature of the support can influence the reaction pathway and potentially promote side reactions that lead to coking.
For instance, in the synthesis of primary benzylamines, avoiding overly acidic supports can minimize over-alkylation side reactions that can lead to fouling.[2]
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific catalyst deactivation issues.
Guide 1: Diagnosing and Mitigating Catalyst Poisoning
Issue: A sudden and significant drop in catalyst activity, or a complete stall of the reaction, especially in the presence of benzylamines.
Causality: The lone pair of electrons on the nitrogen atom of benzylamine coordinates strongly with the active metal sites, blocking access for other reactants.[10][21]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating catalyst poisoning.
Experimental Protocols:
Protocol 1: In-situ Mitigation with Acidic Additives
-
Objective: To protonate the benzylamine in the reaction mixture, thereby reducing its ability to coordinate with the catalyst.[10]
-
Procedure: a. If the reaction has stalled, pause stirring and carefully add a stoichiometric equivalent of a mild acid (e.g., acetic acid) relative to the amount of benzylamine present or expected to be formed. b. Resume stirring and continue to monitor the reaction by taking samples for analysis (e.g., by GC, HPLC, or TLC).
-
Interpretation: A resumption of catalytic activity strongly suggests that poisoning by the basic amine was the primary cause of deactivation.
Protocol 2: Switching to a More Resistant Catalyst
-
Objective: To use a catalyst that is known to be more tolerant to nitrogen-containing compounds.
-
Procedure: a. Set up the reaction again using fresh starting materials. b. Instead of the previous catalyst (e.g., Pd/C), use Pearlman's catalyst (Pd(OH)₂/C).[10][11] Pearlman's catalyst is often more effective for debenzylation reactions in the presence of amines.[10][11]
-
Interpretation: Successful reaction completion with Pearlman's catalyst where another palladium catalyst failed points to poisoning as the likely issue with the original catalyst.
Guide 2: Characterizing and Addressing Fouling/Coking
Issue: A gradual loss of catalyst activity over multiple cycles or during a continuous process. The catalyst may appear discolored (e.g., darker).
Causality: Deposition of carbonaceous residues ("coke") on the catalyst surface, blocking active sites and pores.[6][22] This can be caused by polymerization or condensation of reactants, intermediates, or products on the catalyst surface.[1]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing catalyst fouling/coking.
Analytical Techniques for Diagnosis:
| Technique | Information Provided | Interpretation for Coking |
| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature. | A significant mass loss upon heating in air or an inert atmosphere indicates the burning off of deposited coke.[19][20] |
| BET Surface Area Analysis | Measures the surface area and pore volume of the catalyst. | A decrease in surface area and pore volume compared to the fresh catalyst suggests that pores are blocked by deposits.[9][18][19] |
| Electron Microscopy (TEM/SEM) | Provides images of the catalyst surface and structure. | Can directly visualize the presence of amorphous carbon deposits on the catalyst particles.[23] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states on the catalyst surface. | An increased carbon signal on the spent catalyst can indicate coke formation.[9][24] |
Experimental Protocols:
Protocol 3: Catalyst Regeneration via Solvent Washing and Calcination
-
Objective: To remove deposited coke and restore catalyst activity.
-
Procedure: a. Solvent Washing: Wash the spent catalyst with a solvent that can dissolve potential organic residues. For some deactivated palladium catalysts, a wash with chloroform and glacial acetic acid has been shown to be effective.[19][20] This can be done with stirring and sonication. b. Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 80-100 °C). c. Calcination (for non-carbon-supported catalysts): Heat the dried catalyst in a controlled flow of air or a dilute oxygen/nitrogen mixture. The temperature should be high enough to burn off the coke but not so high as to cause sintering. A typical starting point is 300-400 °C. d. Reduction (if necessary): After calcination, the metal may be in an oxidized state. A reduction step under a hydrogen flow is often required to reactivate the catalyst.
-
Interpretation: A significant recovery of catalytic activity after this procedure confirms that fouling/coking was a major deactivation mechanism.
Guide 3: Identifying and Preventing Metal Leaching
Issue: Loss of catalyst activity in liquid-phase reactions, particularly under acidic or basic conditions, and potential contamination of the product with metal.
Causality: Dissolution of the active metal species from the solid support into the reaction medium.[15][16][25] This is an irreversible deactivation pathway.[25]
Troubleshooting Workflow:
Caption: Workflow for identifying catalyst metal leaching.
Experimental Protocols:
Protocol 4: The Hot Filtration Test
-
Objective: To distinguish between a truly heterogeneous catalytic process and one that proceeds via leached, homogeneous species.[25]
-
Procedure: a. Run the catalytic reaction for a certain period (e.g., until 20-30% conversion is achieved). b. Quickly filter the solid catalyst from the hot reaction mixture. This should be done carefully to avoid cooling the solution. c. Allow the filtrate (the liquid phase) to continue reacting under the same conditions (temperature, stirring). d. Monitor the reaction progress in the filtrate.
-
Interpretation:
-
No further reaction in the filtrate: The catalysis is truly heterogeneous, and leaching is likely not the primary cause of deactivation.[25]
-
Continued reaction in the filtrate: This is strong evidence that active catalytic species have leached into the solution and are continuing to catalyze the reaction homogeneously.
-
Protocol 5: Quantitative Analysis of Leached Metal
-
Objective: To quantify the amount of metal that has leached into the reaction medium.
-
Procedure: a. After the reaction, separate the solid catalyst from the liquid phase by filtration or centrifugation. b. Take a sample of the liquid phase and analyze it for the presence of the catalytic metal using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Interpretation: The detection of the catalyst's metal in the liquid phase is direct proof of leaching. The amount detected can be correlated with the loss in catalyst activity.
Preventative Measures for Leaching:
-
Strengthen Metal-Support Interactions: Use catalyst preparation methods that promote strong bonding between the metal and the support.
-
Use More Stable Supports: Choose support materials that are inert under the reaction conditions.
-
Modify Reaction Conditions: Operate at a neutral pH if possible and at the lowest effective temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. ijset.com [ijset.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. benchchem.com [benchchem.com]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 22. silcotek.com [silcotek.com]
- 23. Catalyst Characterization Techniques [hidenanalytical.com]
- 24. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 5-Fluoro-2-(trifluoromethyl)benzylamine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation and purity assessment of novel chemical entities are foundational to advancing discovery. The 5-fluoro-2-(trifluoromethyl)benzylamine scaffold is a key pharmacophore, with the fluorine and trifluoromethyl substituents significantly modulating metabolic stability, lipophilicity, and target binding affinity. This guide provides a comparative analysis of the primary analytical techniques for the characterization of these derivatives, offering insights into experimental design and data interpretation from a field-proven perspective.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
No single analytical technique provides a complete picture of a molecule's identity and purity. A robust characterization strategy for this compound and its derivatives relies on the orthogonal and complementary information provided by several key methods. This guide will focus on the "big four" of small molecule characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive elucidation of the molecular structure.
-
Mass Spectrometry (MS): For the confirmation of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): For the assessment of purity and the separation of isomers and impurities.
-
X-ray Crystallography: For the unambiguous determination of the three-dimensional solid-state structure.
The choice and sequence of these techniques are not arbitrary. They follow a logical workflow designed to build a comprehensive and self-validating analytical package.
comparing reactivity of 5-Fluoro-2-(trifluoromethyl)benzylamine with other benzylamines
A Comparative Guide to the Reactivity of 5-Fluoro-2-(trifluoromethyl)benzylamine
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine and fluorinated groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a building block designed to leverage these benefits. However, the very features that make it attractive also modulate its chemical reactivity, specifically the nucleophilicity of its primary amine group.
This guide provides an in-depth comparison of the reactivity of this compound with unsubstituted benzylamine and other substituted analogues. We will explore the theoretical underpinnings of its reactivity, present comparative data, and provide robust experimental protocols for researchers to quantify these differences in their own laboratories.
The Decisive Role of Electronic Effects on Benzylamine Reactivity
The reactivity of a benzylamine in most common synthetic transformations, such as N-alkylation and N-acylation, is dictated by the nucleophilicity of the amine's nitrogen atom. Nucleophilicity is a measure of a species' ability to donate its lone pair of electrons to an electrophile. For benzylamines, this property is heavily influenced by the electronic nature of substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the nitrogen atom, making the amine more basic and a stronger nucleophile.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and in our case, fluoro (-F) and trifluoromethyl (-CF₃), pull electron density away from the nitrogen atom. This reduction in electron density decreases the amine's basicity and renders it a weaker nucleophile.[1]
The Hammett equation , a cornerstone of physical organic chemistry, provides a quantitative framework for this relationship:[2]
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. A positive σ value indicates an EWG, while a negative value signifies an EDG.[3][4][5]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[2]
For this compound, we have two powerful EWGs that significantly decrease the nitrogen's nucleophilicity:
-
Trifluoromethyl Group (-CF₃): This is one of the most potent electron-withdrawing groups used in medicinal chemistry.[6][7] It exerts a strong negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[6][8]
-
Fluoro Group (-F): The fluorine atom is also strongly electron-withdrawing via induction (-I). While it can technically donate electron density through resonance (+M), its inductive effect is dominant in influencing the reactivity of the distant aminomethyl group.
The combined effect of an ortho-CF₃ and a meta-F (relative to the aminomethyl group) is a substantial reduction in the electron density of the amine's lone pair, leading to attenuated reactivity.
Quantitative Comparison: Basicity as a Proxy for Nucleophilicity
A good, though not perfect, proxy for nucleophilicity is Brønsted basicity, which can be quantified by the pKa of the conjugate acid (R-CH₂NH₃⁺). A lower pKa value indicates a weaker base, as the amine is less willing to accept a proton. This reluctance to share electrons with a proton translates to a general reluctance to share them with other electrophiles.
| Compound | Substituents | pKa (Conjugate Acid) | Expected Relative Nucleophilicity |
| 4-Methoxybenzylamine | 4-OCH₃ (EDG) | ~9.7 | Highest |
| Benzylamine | Unsubstituted | ~9.34 | High (Reference) |
| 4-Chlorobenzylamine | 4-Cl (EWG) | ~9.1 | Moderate |
| 2-Fluoro-5-(trifluoromethyl)benzylamine | 2-F, 5-CF₃ (EWGs) | ~8.27 (Predicted) [9] | Low |
| 4-Nitrobenzylamine | 4-NO₂ (Strong EWG) | ~8.0 | Lowest |
Data for benzylamine and substituted analogues are standard literature values. The pKa for the fluorinated compound is a predicted value for an isomer and serves to illustrate the expected trend.
The significantly lower predicted pKa for the fluoro-trifluoromethyl substituted benzylamine places its basicity, and by extension its nucleophilicity, well below that of unsubstituted benzylamine and closer to that of the strongly deactivated 4-nitrobenzylamine.
Impact on Key Synthetic Transformations
The reduced nucleophilicity of this compound has direct consequences for common synthetic reactions.
-
N-Alkylation: This Sₙ2 reaction with alkyl halides will proceed at a significantly slower rate compared to unsubstituted benzylamine.[10] The lower electron density on the nitrogen makes it a less effective nucleophile for attacking the electrophilic carbon of the alkyl halide.
-
N-Acylation: The reaction with acylating agents like acid chlorides or anhydrides will also be slower. The initial nucleophilic attack on the carbonyl carbon is the rate-limiting step, and this is disfavored for less nucleophilic amines.[1]
-
Reductive Amination: While the initial imine formation with an aldehyde or ketone may still proceed, the amine's reduced basicity can affect the overall reaction equilibrium and rate, particularly in steps that are acid-catalyzed.
This attenuated reactivity is not necessarily a disadvantage. In complex molecule synthesis, a less reactive amine can provide greater selectivity, preventing unwanted side reactions with other electrophilic sites in the molecule.
Experimental Protocols for Reactivity Assessment
To empirically validate these theoretical differences, researchers can employ straightforward kinetic experiments. The following protocols provide a self-validating system for comparing the nucleophilicity of different benzylamines.
Protocol 1: Competitive N-Acylation with HPLC Analysis
This experiment determines the relative reactivity of two amines by having them compete for a limited amount of an acylating agent.
Methodology:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of this compound and a reference amine (e.g., unsubstituted benzylamine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Prepare a 0.05 M solution of the acylating agent (e.g., acetic anhydride) in the same solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine 1.0 mL (0.1 mmol) of the this compound solution and 1.0 mL (0.1 mmol) of the benzylamine solution.
-
Add a tertiary amine base (e.g., 0.15 mmol of triethylamine) to act as a proton scavenger.
-
Initiate the reaction by adding 1.0 mL (0.05 mmol) of the acetic anhydride solution dropwise while stirring. This creates a scenario where the amines are in excess and compete for the limiting reagent.
-
-
Quenching and Analysis:
-
Allow the reaction to stir at room temperature for a set time (e.g., 1 hour).
-
Quench the reaction by adding 1 mL of methanol to consume any remaining acetic anhydride.
-
Dilute the sample appropriately and analyze by HPLC with UV detection.
-
-
Data Interpretation:
-
By integrating the peak areas of the two resulting amide products (N-acetyl-5-fluoro-2-(trifluoromethyl)benzylamine and N-acetylbenzylamine), the product ratio can be determined. This ratio directly reflects the relative nucleophilicity of the two starting amines.
-
Figure 1. Workflow for the competitive N-acylation experiment.
Protocol 2: Kinetic Analysis of N-Alkylation via In-Situ NMR
This protocol measures the absolute reaction rate constant for the Sₙ2 reaction between a benzylamine and an electrophile, providing precise quantitative data.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the benzylamine (e.g., 0.1 mmol of this compound) in a deuterated solvent (e.g., CD₃CN).
-
Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
Add a precise amount of the alkylating agent (e.g., 0.1 mmol of methyl iodide or benzyl bromide) to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) using an automated setup.[11]
-
-
Data Processing:
-
For each spectrum, integrate the signal corresponding to a unique proton on the starting amine and the product.
-
Normalize these integrals against the internal standard to determine the concentration of the reactant and product at each time point.
-
-
Kinetic Analysis:
-
Plot the concentration of the starting amine versus time.
-
Fit the data to the appropriate second-order rate law equation to calculate the rate constant, k.
-
Repeat the experiment with other benzylamines under identical conditions to directly compare their rate constants.
-
Figure 2. Workflow for kinetic analysis of N-alkylation by NMR.
Conclusion and Outlook
The presence of two strong electron-withdrawing groups, a 5-fluoro and a 2-trifluoromethyl substituent, renders this compound a significantly less nucleophilic amine compared to its unsubstituted counterpart. This is evident from its predicted lower basicity and will manifest as slower reaction rates in common transformations like N-alkylation and N-acylation.
While this reduced reactivity requires consideration during synthesis planning—potentially necessitating harsher reaction conditions or longer reaction times—it is also a feature that can be exploited. For medicinal chemists and material scientists, the electronic properties conferred by these fluorine substituents are often paramount. The attenuated reactivity of the amine can be a valuable tool, enabling selective transformations and contributing to the overall stability and desired electronic profile of the final target molecule. The experimental protocols outlined in this guide offer a reliable means to quantify these reactivity differences, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Hammett substituent constants [stenutz.eu]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. homework.study.com [homework.study.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
A Senior Application Scientist's Guide to the Strategic Advantages of Fluorinated Benzylamines in Organic Synthesis
Introduction: The Rise of Fluorine in Synthetic Chemistry
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine has transitioned from a niche curiosity to a cornerstone of molecular design.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to meticulously fine-tune the physicochemical and biological profiles of organic molecules.[2][3][4] Among the diverse classes of organofluorine compounds, fluorinated benzylamines have emerged as exceptionally valuable building blocks. Their utility extends from enhancing the drug-like properties of pharmaceutical candidates to modulating reactivity in complex synthetic pathways.[5][6]
This guide provides an in-depth comparison of fluorinated benzylamines against their non-fluorinated counterparts, supported by experimental data and established chemical principles. We will explore how the simple substitution of hydrogen with fluorine on the benzylic framework imparts significant advantages, making these compounds indispensable tools for researchers, scientists, and drug development professionals.
The Core Advantage: How Fluorine Modulates Key Physicochemical Properties
The introduction of fluorine onto the benzylamine scaffold fundamentally alters its electronic and steric nature. These modifications have profound and often predictable effects on basicity, lipophilicity, metabolic stability, and molecular conformation—four pillars of modern drug design.[3][7]
Basicity (pKa) Attenuation: A Handle on Physiological Behavior
The basicity of the amine group is a critical parameter, influencing a molecule's solubility, receptor binding, and pharmacokinetic profile. The strong electron-withdrawing inductive effect of the fluorine atom pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the benzylamine. This reduction in electron density on the nitrogen makes the lone pair less available to accept a proton, thereby decreasing the basicity of the amine.[7][8]
This effect is quantitatively reflected in the pKa of the conjugate acid (pKaH). A lower pKa value for a fluorinated benzylammonium ion indicates a weaker base.
| Compound | Structure | pKa (of conjugate acid) | LogP |
| Benzylamine | C₆H₅CH₂NH₂ | ~9.3 | ~1.09 |
| 4-Fluorobenzylamine | 4-FC₆H₄CH₂NH₂ | < 9.3 (Lowered) | ~1.20 |
Table 1: Comparison of Physicochemical Properties. The introduction of fluorine lowers the basicity (pKa of the conjugate acid) and slightly modifies the lipophilicity (LogP) compared to the non-fluorinated analog.
This ability to tune basicity is a significant advantage. In drug design, excessively high basicity can lead to off-target effects and poor cell permeability. By introducing fluorine, chemists can moderate the pKa to an optimal physiological range without drastically altering the core structure of the molecule.[4]
Caption: Inductive effect of fluorine on benzylamine basicity.
Enhanced Metabolic Stability: Blocking Sites of Oxidation
One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[9][10] The carbon-fluorine bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes responsible for a majority of drug metabolism.[1][4]
In non-fluorinated benzylamines, the aromatic ring and the benzylic position are often susceptible to oxidative metabolism (hydroxylation). Placing a fluorine atom at one of these "metabolic soft spots" effectively blocks this pathway, preventing rapid degradation of the molecule in vivo.[4][7] This leads to:
-
Increased half-life: The drug remains in circulation for a longer period.
-
Improved bioavailability: A higher proportion of the administered dose reaches its target.
-
Reduced formation of potentially reactive metabolites.
Caption: Fluorine as a metabolic shield in benzylamines.
Lipophilicity Modulation and Conformational Control
The impact of fluorine on lipophilicity (LogP) is context-dependent, providing a versatile tool for optimization.[11][12][13] While a single fluorine atom on an aromatic ring often leads to a slight increase in lipophilicity, incorporating fluoroalkyl groups can either increase or decrease it.[14][15] This allows for the fine-tuning of a molecule's ability to permeate cell membranes, a key factor in drug absorption and distribution.[11]
Furthermore, fluorine's unique steric and electronic properties can influence the molecule's preferred three-dimensional shape. Fluorine can participate in non-covalent interactions, such as intramolecular hydrogen bonds and dipole-dipole interactions, which can stabilize specific conformations.[7][16] This conformational locking is critical for enhancing binding affinity to a biological target, as it can pre-organize the molecule into the ideal shape for interaction, minimizing the entropic penalty of binding.[17]
Applications in the Synthesis of Bioactive Molecules
Fluorinated benzylamines are not end products but crucial intermediates for constructing more complex molecules.[5] They serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. For instance, 4-fluorobenzylamine is a key precursor in the synthesis of certain potassium channel blockers and is used to create radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET).[2][5][18] Their enhanced stability and tailored reactivity make them reliable components in multi-step synthetic sequences.[6][19]
Experimental Protocol: A Representative Application
To illustrate the practical utility of a fluorinated benzylamine, the following protocol details its use in a standard amide coupling reaction—a cornerstone transformation in medicinal chemistry.
Workflow: Synthesis of N-(4-Fluorobenzyl)benzamide
This protocol describes the reaction of 4-fluorobenzylamine with benzoyl chloride to form the corresponding amide. This reaction is highly efficient and showcases the nucleophilic character of the amine.
Caption: Workflow for the synthesis of N-(4-Fluorobenzyl)benzamide.
Step-by-Step Methodology
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add 4-fluorobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution to act as a scavenger for the HCl byproduct.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Electrophile Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure N-(4-fluorobenzyl)benzamide.
This self-validating protocol is robust, and the purity of the final product can be readily confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Summary and Outlook
The strategic use of fluorinated benzylamines in organic synthesis provides a distinct set of advantages over their non-fluorinated analogs. By leveraging the unique electronic properties of fluorine, chemists can:
-
Attenuate basicity (pKa) to optimize physiological interactions.
-
Enhance metabolic stability by blocking sites of enzymatic oxidation.
-
Fine-tune lipophilicity and conformational preferences to improve pharmacokinetics and target binding.
As the demand for more sophisticated and effective molecules grows, particularly in the pharmaceutical and agrochemical sectors, the role of fluorinated benzylamines as high-value synthetic intermediates is set to expand. The continued development of novel fluorination techniques will further broaden their accessibility and application, cementing their status as a powerful tool in the synthetic chemist's arsenal.[20][21]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. d-nb.info [d-nb.info]
- 12. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 21. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
A Senior Application Scientist's Guide to Alternative Reagents for 5-Fluoro-2-(trifluoromethyl)benzylamine in Key Synthetic Transformations
For researchers, synthetic chemists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic campaign. 5-Fluoro-2-(trifluoromethyl)benzylamine is a valuable building block, prized for the introduction of the fluorinated and trifluoromethylated phenyl motif, which can impart desirable pharmacokinetic and physicochemical properties to target molecules. However, reliance on a single reagent can limit synthetic flexibility and optimization. This guide provides a comprehensive comparison of alternative benzylamines for three key synthetic transformations: amide bond formation, reductive amination, and Buchwald-Hartwig amination. We will delve into the chemical principles governing reactivity and present comparative data to inform your selection of the optimal reagent for your specific application.
The Influence of Aromatic Substituents on Benzylamine Reactivity
The reactivity of a benzylamine is intrinsically linked to the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the nucleophilicity of the amine and the stability of reaction intermediates.
This compound possesses two strong electron-withdrawing groups. The fluorine atom and the trifluoromethyl group decrease the electron density on the aromatic ring and, by induction, on the benzylic carbon and the nitrogen atom. This reduced nucleophilicity can impact reaction rates and yields. Conversely, benzylamines bearing electron-donating groups, such as a methoxy group, exhibit enhanced nucleophilicity. Understanding this electronic interplay is crucial for predicting the performance of an alternative reagent.
Caption: Influence of substituents on benzylamine reactivity.
I. Amide Bond Formation: A Comparative Analysis
The formation of an amide bond is one of the most fundamental transformations in organic synthesis. The nucleophilic attack of the amine on an activated carboxylic acid derivative is the key step. Here, the nucleophilicity of the benzylamine plays a significant role.
Comparative Data for Amide Coupling
The following table summarizes the performance of various substituted benzylamines in the amide coupling reaction with benzoic acid, a common model substrate. The data illustrates the impact of substituent electronics on reaction yield.
| Amine Reagent | Substituent Type | Coupling Reagent | Yield (%) | Reference |
| This compound | EWG | HATU | Expected to be lower than EDG-substituted amines | N/A |
| 4-Methoxybenzylamine | EDG | Silane Coupling Agent | 95 | [1] |
| Benzylamine | Neutral | Silane Coupling Agent | 99 | [2] |
| 4-(Trifluoromethyl)benzylamine | EWG | EDC, HOBt | High (not quantified) | [3] |
Note: Direct comparative yield data for this compound under these specific conditions was not available in the cited literature. The expected performance is based on established chemical principles.
As the data suggests, benzylamines with electron-donating groups, like 4-methoxybenzylamine, can provide excellent yields in amide coupling reactions. The increased nucleophilicity of the amine facilitates the reaction. Conversely, while specific data for this compound is not provided, the presence of strong electron-withdrawing groups would be expected to decrease its nucleophilicity, potentially leading to lower yields or requiring more forcing reaction conditions compared to benzylamine or its electron-rich counterparts.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of N-benzylbenzamide using HATU, a common and efficient coupling reagent.
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
Benzoic acid (1.0 equiv)
-
Substituted benzylamine (1.05 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzoic acid (1.0 equiv) and the respective benzylamine (1.05 equiv) in anhydrous DMF, add DIPEA (2.0 equiv).
-
Cool the reaction mixture to 0°C and add HATU (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
II. Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced. The rate-limiting step can be the initial nucleophilic attack of the amine on the carbonyl, making the amine's nucleophilicity a key factor.
Comparative Data for Reductive Amination
The following table presents a comparison of yields for the reductive amination of cyclohexanone with various benzylamines.
| Amine Reagent | Substituent Type | Reducing Agent | Yield (%) | Reference |
| This compound | EWG | NaBH(OAc)₃ | Expected to be lower than EDG-substituted amines | N/A |
| Benzylamine | Neutral | Au/CeO₂/TiO₂ (H₂) | 79 | [4][5][6] |
| Benzylamine | Neutral | NaBH₄ | 90 | [4] |
| 4-Methoxybenzylamine | EDG | NaBH(OAc)₃ | High (not quantified) | N/A |
Note: While a direct comparison with this compound is unavailable in the cited literature, the general trend suggests that less nucleophilic amines may lead to lower yields or require more active catalytic systems.
The data indicates that benzylamine itself is a competent nucleophile in reductive amination, affording good to excellent yields with various reducing agents. While quantitative data for substituted benzylamines in this specific reaction is sparse in the provided search results, the established principles of reactivity suggest that electron-donating groups on the benzylamine would likely facilitate the initial imine formation, potentially leading to higher yields or faster reaction times. Conversely, the reduced nucleophilicity of this compound may necessitate the use of more reactive carbonyl compounds, stronger catalysts, or longer reaction times to achieve comparable results.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol outlines a general procedure for the reductive amination of an aldehyde with a substituted benzylamine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Caption: Workflow for reductive amination with STAB.
Materials:
-
Aldehyde (1.0 equiv)
-
Substituted benzylamine (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in DCE, add the substituted benzylamine (1.0 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Continue stirring at room temperature for 1-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Buchwald-Hartwig Amination: Forging C-N Bonds to Aryl Halides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. The reaction involves the coupling of an amine with an aryl halide or triflate. The electronic nature of the amine can influence both the rate of the initial coordination to the palladium center and the subsequent reductive elimination step.
Comparative Data for Buchwald-Hartwig Amination
The following table provides a comparison of the performance of different amines in the Buchwald-Hartwig amination of 4-chlorotoluene.
| Amine Reagent | Substituent Type | Ligand | Yield (%) | Reference |
| This compound | EWG | XPhos | Expected to be lower than less hindered/more basic amines | N/A |
| Benzylamine | Neutral | Not Specified | 40 | [7] |
| Morpholine (Secondary Amine) | - | XPhos | 95 | [7] |
| Aniline (Aryl Amine) | EWG (phenyl) | SIPr | Good (not quantified) | [8] |
Note: Direct comparative yield data for this compound in this specific reaction is not available in the provided search results. The expected performance is an estimation based on general principles of C-N coupling reactions.
The data indicates that secondary amines like morpholine can be highly effective coupling partners in the Buchwald-Hartwig amination. Primary amines like benzylamine can also be used, although in the example provided, the yield is moderate. The reduced nucleophilicity of this compound, coupled with potential steric hindrance from the ortho-trifluoromethyl group, may present challenges in this transformation. Achieving high yields might require careful optimization of the catalyst, ligand, base, and reaction temperature. The use of more electron-rich and sterically bulky phosphine ligands is often beneficial for coupling less nucleophilic amines.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with a substituted benzylamine.
References
- 1. scribd.com [scribd.com]
- 2. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 5-Fluoro-2-(trifluoromethyl)benzylamine
Introduction: The Critical Role of a Niche Reagent in Modern Chemistry
5-Fluoro-2-(trifluoromethyl)benzylamine (CAS No. 231291-14-8) is a fluorinated aromatic amine that has become an important building block in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the fluorine atom, make it a key intermediate for creating compounds with enhanced metabolic stability, bioavailability, and binding affinity.
However, the very reactivity that makes this compound valuable also presents challenges in its synthesis and purification. Impurities, even in trace amounts, can have a profound impact on downstream applications, leading to failed reactions, difficult-to-remove by-products, and misleading biological data. For researchers in drug development and process chemistry, an unassailable understanding of the starting material's purity is not just a matter of good practice—it is a prerequisite for reproducible, reliable science.
This guide provides an in-depth, experience-driven framework for the comprehensive purity analysis of commercially sourced this compound. We will move beyond simple data reporting to explain the causality behind our choice of analytical techniques, offering detailed protocols and a comparative analysis to empower researchers to validate the quality of this critical reagent effectively.
The Enemy Within: Anticipating Potential Impurities
A robust analytical strategy begins with understanding what to look for. The purity stated on a supplier's bottle (e.g., ">98% GC") is a starting point, but it doesn't reveal the nature of the remaining <2%. Knowledge of common synthetic routes allows us to predict the most likely impurities. The synthesis of benzylamines often involves the reduction of a corresponding benzonitrile or the reductive amination of a benzaldehyde. This suggests potential impurities may include:
-
Unreacted Starting Materials: Such as 5-fluoro-2-(trifluoromethyl)benzonitrile or 5-fluoro-2-(trifluoromethyl)benzaldehyde.
-
Reaction Intermediates: Partially reduced species or imine intermediates.
-
Isomeric Impurities: Positional isomers, such as 2-fluoro-5-(trifluoromethyl)benzylamine, are common culprits in aromatic chemistry and can be difficult to separate.
-
Solvent Residues: Residual solvents from the final purification steps (e.g., ethyl acetate, hexanes, dichloromethane).
-
Water Content: Benzylamines can be hygroscopic.
A multi-pronged analytical approach is therefore essential to detect this diverse range of potential contaminants.
The Analytical Tripod: A Self-Validating Workflow for Purity Determination
No single analytical technique can provide a complete picture of purity. We advocate for a "tripod" approach, leveraging the orthogonal strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Overall workflow for the comprehensive purity verification of a commercial reagent.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Causality: HPLC is the gold standard for purity determination of non-volatile organic molecules like our target compound.[1] Its strength lies in its high resolving power, which allows for the separation of structurally similar impurities, and its ability to provide precise quantification based on the area of the chromatographic peaks. Unlike GC, it does not require the analyte to be thermally stable, which is a key consideration for many complex organic molecules.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 20% B, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL for analysis.
-
-
System Suitability & Analysis:
-
Perform five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
-
Data Interpretation:
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Impurity Detective
Causality: Many commercial suppliers report purity by GC, and for good reason. It is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point synthetic by-products, which may not be well-resolved or detected by HPLC. The coupling with a mass spectrometer provides definitive identification of these small molecules.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
-
Chromatographic Conditions:
-
Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Hold at 60 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Interpretation:
-
The total ion chromatogram (TIC) is used for purity assessment via the area percent method, similar to HPLC.
-
For any impurity peaks, the corresponding mass spectrum can be extracted and searched against a spectral library (e.g., NIST) for tentative identification. This is invaluable for pinpointing specific contaminants like residual starting materials or solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unambiguous Structure Confirmer
Causality: NMR provides an unparalleled level of detail regarding molecular structure. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, with a wide chemical shift range that minimizes signal overlap. This makes it exquisitely sensitive to the electronic environment, allowing for the easy detection of fluorine-containing impurities (like positional isomers) that might be difficult to resolve by chromatography. ¹H NMR confirms the rest of the structure and can be used for quantification (qNMR).
Experimental Protocol: ¹H and ¹⁹F NMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For quantitative ¹H NMR (qNMR), add a precisely weighed amount of a high-purity internal standard with a known number of protons and a resonance in a clean region of the spectrum (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
-
Acquisition Parameters:
-
¹H NMR: Acquire a standard proton spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration in qNMR.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A simple pulse-and-acquire experiment is usually sufficient.
-
-
Data Interpretation:
-
¹H NMR: Confirm that the chemical shifts, integration values, and coupling patterns match the structure of this compound. The benzylic CH₂ protons should appear as a singlet, and the aromatic protons will show a characteristic splitting pattern. In qNMR, purity is calculated by comparing the integral of a known analyte peak to the integral of the internal standard.
-
¹⁹F NMR: The spectrum should ideally show two signals: a singlet for the CF₃ group and a multiplet for the single aromatic fluorine. The presence of additional signals is a red flag for fluorine-containing impurities. The large chemical shift dispersion makes it easy to spot even minor components.
-
Comparative Analysis: Synthesizing the Data
The true power of this tripod approach lies in comparing the results. A sample may appear >99% pure by HPLC, but NMR could reveal a significant structural isomer, while GC-MS might detect 0.5% of a residual solvent.
Table 1: Comparison of Core Analytical Techniques
| Technique | Primary Information Provided | Key Advantages | Limitations |
| HPLC-UV | Quantitative purity, detection of non-volatile impurities. | High precision and sensitivity for chromophoric compounds; the gold standard for purity assays. | May not detect non-chromophoric or volatile impurities; requires method development. |
| GC-MS | Identification of volatile/semi-volatile impurities. | Excellent for residual solvents and low boiling point by-products; MS provides definitive identification. | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed. |
| NMR (¹H, ¹⁹F) | Unambiguous structural confirmation, identification of isomers. | Provides detailed structural information; ¹⁹F NMR is highly specific for fluorinated impurities. | Lower sensitivity for trace impurities compared to chromatography; qNMR requires careful setup. |
Hypothetical Purity Data Comparison
| Supplier | Stated Purity (CoA) | HPLC-UV Purity (%) | GC-MS Purity (%) | ¹⁹F NMR Observations |
| Supplier A | >98% (GC) | 99.2 | 98.8 | Single CF₃ signal, single Ar-F signal. Clean. |
| Supplier B | >99% (HPLC) | 99.5 | 99.4 | Two minor CF₃ signals (<0.1% total). |
| Supplier C | >98% (GC) | 98.1 | 98.3 | Main signals + a second set of signals (~1.5%) consistent with an isomer. |
This hypothetical data shows how Supplier C's material, while meeting the >98% GC claim, contains a significant isomeric impurity only clearly revealed by ¹⁹F NMR.
Alternatives & Logical Next Steps
When synthetic plans require flexibility, researchers may consider alternatives. The primary alternative is the positional isomer, 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS 199296-61-2). While structurally similar, the different placement of the fluorine atom can subtly alter the electronic properties and steric profile, which may be advantageous or detrimental depending on the specific application. The analytical methods described herein are fully applicable to assessing the purity of this and other related isomers.
Caption: Decision tree for investigating an unknown impurity found during analysis.
Conclusion: An Evidence-Based Approach to Quality
The purity of this compound is a cornerstone of its successful application in research and development. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. A comprehensive, in-house verification using an orthogonal tripod of analytical techniques—HPLC for quantification, GC-MS for volatile impurities, and NMR for structural confirmation—is the only way to ensure the material's integrity. This guide provides the strategic framework and detailed protocols necessary for scientists to implement a robust, self-validating system for quality control, thereby safeguarding the integrity and reproducibility of their scientific outcomes.
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Fluorinated Benzylamines
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparison of the spectroscopic data for 5-Fluoro-2-(trifluoromethyl)benzylamine and its structural analogs. While publicly accessible experimental data for this compound is limited, this guide will leverage a comparative analysis of closely related compounds to predict its spectral characteristics. By understanding the influence of substituent position on spectral features, researchers can gain valuable insights for identifying and characterizing similar fluorinated molecules.
Comparative Spectroscopic Data
The following tables summarize the key infrared (IR) and mass spectrometry (MS) data for this compound and its selected alternatives. This data provides a foundation for understanding the characteristic spectral features of this class of compounds.
Table 1: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C=C (Aromatic) Stretch | C-N Stretch | C-F Stretch (CF₃) | C-F Stretch (Aryl) |
| This compound | (Predicted) ~3400, ~3300 | (Predicted) ~3100-3000 | (Predicted) ~1600, ~1500 | (Predicted) ~1250 | (Predicted) ~1300, ~1150, ~1100 | (Predicted) ~1200 |
| 2-(Trifluoromethyl)benzylamine | 3380, 3290 | 3070, 3040 | 1610, 1580, 1490, 1450 | 1280 | 1310, 1160, 1120 | - |
| 4-Fluorobenzylamine | 3380, 3290 | 3040, 3020 | 1610, 1510, 1460 | 1230 | - | 1220 |
| Benzylamine | 3380, 3290 | 3080, 3060, 3020 | 1600, 1490, 1450 | 1270 | - | - |
| 2-Fluoro-5-(trifluoromethyl)benzylamine | ~3400, ~3300 | ~3050 | ~1620, ~1510 | ~1240 | ~1330, ~1170, ~1130 | ~1260 |
| 4-Fluoro-3-(trifluoromethyl)benzylamine | ~3400, ~3300 | ~3050 | ~1620, ~1510 | ~1240 | ~1330, ~1170, ~1130 | ~1220 |
Note: Data for alternatives are compiled from the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook. Predicted values for the target compound are based on the analysis of these analogs.
Table 2: Key Mass Spectrometry (m/z) Fragments and Their Relative Intensities
| Compound | Molecular Ion (M⁺) | [M-1]⁺ | [M-NH₂]⁺ | [M-CF₃]⁺ | Tropylium Ion (C₇H₇⁺) | Other Key Fragments |
| This compound | (Predicted) 193 | (Predicted) 192 | (Predicted) 177 | (Predicted) 124 | - | (Predicted) [M-H₂N-CH₂]⁺ (176), [C₇H₄F]⁺ (109) |
| 2-(Trifluoromethyl)benzylamine | 175 | 174 | 159 | 106 | 91 | [C₇H₆]⁺ (90) |
| 4-Fluorobenzylamine | 125 | 124 | 109 | - | 91 | [C₆H₅F]⁺ (96) |
| Benzylamine | 107 | 106 | 91 | - | 91 | [C₆H₅]⁺ (77) |
| 2-Fluoro-5-(trifluoromethyl)benzylamine | 193 | 192 | 177 | 124 | - | [C₇H₄F]⁺ (109) |
| 4-Fluoro-3-(trifluoromethyl)benzylamine | 193 | 192 | 177 | 124 | - | [C₇H₄F]⁺ (109) |
Note: Data for alternatives are compiled from the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook. Predicted values for the target compound are based on the analysis of these analogs.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.
Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of the analyte to identify functional groups and structural features.
Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
This technique is ideal for liquid samples, requiring minimal sample preparation.
Instrumentation: A standard FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Acquire a background spectrum to account for atmospheric and instrumental interferences. This is a critical step for obtaining a clean sample spectrum.
-
-
Sample Application:
-
Place a small drop of the benzylamine sample directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
Diagram 1: Experimental Workflow for ATR-FT-IR Spectroscopy
Caption: A streamlined workflow for acquiring an ATR-FT-IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the analyte and to elucidate its structure through the analysis of fragmentation patterns.
Methodology: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
This is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the benzylamine sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Employ a suitable capillary column (e.g., a non-polar polydimethylsiloxane column) and a temperature program that allows for the separation of the analyte from any impurities and the solvent.
-
-
Ionization and Mass Analysis:
-
As the analyte elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Data Acquisition and Interpretation:
-
The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide structural information.
-
Diagram 2: Logical Flow of Electron Ionization Mass Spectrometry
Caption: The process of generating a mass spectrum via electron ionization.
Interpretation and Comparative Analysis
Infrared Spectra
The IR spectra of benzylamines are characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3400-3250 cm⁻¹ region. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring give rise to a series of absorptions in the 1600-1450 cm⁻¹ range.
The presence of fluorine and trifluoromethyl substituents introduces strong, characteristic absorption bands. The C-F stretching vibrations of a trifluoromethyl group are typically observed as multiple strong bands in the 1350-1100 cm⁻¹ region. The aryl C-F stretching vibration appears as a strong band around 1250-1200 cm⁻¹. These distinct absorptions are invaluable for confirming the presence of these functional groups.
For This compound , we can predict the appearance of all these characteristic bands. The precise positions of the aromatic C=C and C-H out-of-plane bending vibrations will be influenced by the 1,2,4-trisubstitution pattern of the benzene ring.
Mass Spectra
The mass spectra of benzylamines provide a wealth of structural information. The molecular ion peak is typically observed, confirming the molecular weight of the compound. A common fragmentation pathway involves the loss of a hydrogen atom to form the stable [M-1]⁺ ion.
A significant fragmentation pathway for benzylamines is the cleavage of the C-C bond between the phenyl ring and the benzylic carbon, leading to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak for unsubstituted benzylamine. However, the presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence this fragmentation.
For This compound , the molecular ion is expected at m/z 193. Key fragmentation pathways would likely involve the loss of the amino group ([M-NH₂]⁺ at m/z 177) and the trifluoromethyl group ([M-CF₃]⁺ at m/z 124). The formation of a substituted tropylium-type ion is less likely to be the dominant pathway due to the electronic effects of the substituents. Instead, fragments corresponding to the substituted phenyl ring are expected to be prominent.
Diagram 3: Predicted Mass Spectral Fragmentation of this compound
Caption: Predicted fragmentation pathways for this compound.
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of this compound and related compounds. By leveraging comparative analysis of available data for its structural isomers and analogs, we can confidently predict its key IR and MS features. The detailed experimental protocols provided herein will enable researchers to acquire high-quality data for their own novel compounds. A thorough understanding of the principles of spectroscopic interpretation, as outlined in this guide, is essential for the unambiguous structural elucidation of complex organic molecules in the field of drug discovery and development.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Drug Analogs
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activities of fluorinated pharmaceuticals versus their non-fluorinated counterparts. Grounded in experimental data and established scientific principles, we will explore the causal relationships behind the profound effects of this small but mighty halogen.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert significant influence over a molecule's pharmacokinetic and pharmacodynamic profile.[1] While often considered a bioisostere of hydrogen due to its comparable van der Waals radius, its electronic effects are vastly different, enabling medicinal chemists to fine-tune a range of properties including metabolic stability, binding affinity, membrane permeability, and acidity (pKa).[2] This guide will dissect these key parameters, providing both the theoretical underpinnings and the empirical evidence to support the strategic use of fluorination in drug design.
I. Metabolic Stability: Resisting the Body's Defenses
A primary driver for incorporating fluorine is to enhance a drug's metabolic stability. The inherent strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, compared to a C-H bond.[3] By replacing a metabolically labile hydrogen atom with fluorine, the rate of drug metabolism can be significantly reduced, leading to a longer half-life and improved bioavailability.[3][4]
Case Study: Voriconazole vs. Fluconazole
While not a direct fluorinated/non-fluorinated pair, the comparison between the triazole antifungal agents voriconazole and fluconazole offers valuable insights into the role of fluorine in metabolic stability. Voriconazole's structure includes a difluorophenyl group, which contributes to its metabolic profile. The metabolism of voriconazole is primarily mediated by CYP2C19, and to a lesser extent by CYP2C9 and CYP3A4.[5] Genetic polymorphisms in CYP2C19 can significantly impact voriconazole's metabolism, with poor metabolizers exhibiting up to four times higher serum concentrations than extensive metabolizers.[6][7] Fluconazole, which also contains a difluorophenyl moiety, is a known potent inhibitor of CYP2C19.[8] This highlights the significant role of fluorinated moieties in directing drug-enzyme interactions within metabolic pathways. Studies have shown that the hydroxylation pathway is a major route of voriconazole elimination and is influenced by CYP2C19 genotype.[6][9]
II. Target Binding Affinity: A Double-Edged Sword
The impact of fluorination on binding affinity is multifaceted and context-dependent. The introduction of fluorine can either enhance or diminish a ligand's affinity for its target protein through a variety of mechanisms.
-
Direct Interactions: The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with amino acid residues in the binding pocket.[10]
-
Conformational Control: Fluorine's electronegativity can influence the conformation of a molecule through steric and electronic effects, potentially pre-organizing the ligand into a more favorable binding conformation.
-
Modulation of Acidity/Basicity: By altering the pKa of nearby functional groups, fluorine can affect the ionization state of a molecule, which can be critical for optimal binding interactions.
Case Study: Atorvastatin and HMG-CoA Reductase
Case Study: Bicalutamide and the Androgen Receptor
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR).[14] The active (R)-enantiomer of bicalutamide binds to the AR with a significantly higher affinity than older non-steroidal antiandrogens like flutamide.[7][15] While a direct comparison with a non-fluorinated bicalutamide analog is not extensively reported in the literature, studies on various analogs have demonstrated that modifications to the fluorinated phenyl ring can significantly impact binding affinity and antagonist activity.[2][16] The IC50 of bicalutamide for the androgen receptor is approximately 160 nM.[3]
III. Membrane Permeability and Bioavailability: Navigating Cellular Barriers
A drug's ability to cross biological membranes is crucial for its absorption, distribution, and ultimately, its therapeutic effect. Fluorination can influence membrane permeability by modulating a molecule's lipophilicity. While the addition of a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often decreases it due to the high polarity of the C-F bonds.[3] This allows for the fine-tuning of a compound's lipophilicity to achieve an optimal balance between aqueous solubility and membrane permeability.
Case Study: Sitagliptin and DPP-4 Inhibition
Quantitative Comparison of Biological Activity: Fluorinated vs. Non-Fluorinated Analogs
| Drug | Target | Fluorinated Analog | Non-Fluorinated Analog | Key Biological Activity Parameter | Fold Difference | Reference |
| Celecoxib Analog | COX-2 | TFM-C | Celecoxib | COX-2 Inhibitory Activity | 205-fold lower | [10] |
| Bicalutamide | Androgen Receptor | Bicalutamide | - | IC50 = 160 nM | - | [3] |
| Atorvastatin | HMG-CoA Reductase | Atorvastatin | - | IC50 ≈ 8 nM | - | [12] |
| Sitagliptin | DPP-4 | Sitagliptin | - | IC50 = 19 nM | - | [19] |
Note: Direct comparative data for exact non-fluorinated analogs of bicalutamide, atorvastatin, and sitagliptin were not available in the public literature at the time of this review. The provided values are for the fluorinated drugs themselves.
Experimental Protocols for Assessing Biological Activity
To empirically determine the effects of fluorination, a suite of in vitro assays is indispensable. Below are detailed, step-by-step methodologies for key experiments.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound.
Workflow Diagram:
Caption: Workflow for the microsomal stability assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare a stock solution of the test compound (fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the liver microsome suspension (e.g., 0.5 mg/mL final protein concentration) in the phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to a final concentration of 1 µM.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[20]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) for the binding of a compound to its target protein.
Workflow Diagram:
Caption: Workflow for SPR-based binding affinity analysis.
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (ligand) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.
-
Inject the analyte solutions sequentially over the ligand-immobilized surface, starting with the lowest concentration.
-
Monitor the change in the refractive index (measured in response units, RU) in real-time to observe the association of the analyte with the ligand.
-
-
Dissociation and Regeneration:
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte-ligand complex.
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the target protein and the test compound in the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and compound solutions.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equations: ΔG = -RTln(1/KD) and ΔG = ΔH - TΔS.[1][17]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.
Objective: To determine the effective permeability (Pe) of a compound across an artificial lipid membrane.
Methodology:
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
-
Assay Procedure:
-
Fill the wells of the acceptor plate with buffer.
-
Add the test compound solution to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Sample Analysis and Calculation:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the effective permeability (Pe) using an appropriate equation that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.[22][23]
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and well-established strategy in modern drug discovery. As this guide has demonstrated, fluorination can profoundly and often beneficially impact a molecule's biological activity by modulating its metabolic stability, binding affinity, and membrane permeability. The provided case studies, while not exhaustive, illustrate the real-world application of these principles in the development of successful therapeutics.
The future of fluorination in medicinal chemistry is bright, with ongoing research into novel fluorinating reagents and a deeper understanding of the subtle interplay between fluorine and biological systems. As our predictive models become more sophisticated and our synthetic methodologies more versatile, the rational design of fluorinated drugs will undoubtedly continue to yield innovative medicines with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of [18F]bicalutamide, 4-[76Br]bromobicalutamide, and 4-[76Br]bromo-thiobicalutamide as non-steroidal androgens for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
- 12. benchchem.com [benchchem.com]
- 13. Hepatic responses to inhibition of 3-hydroxy-3-methylglutaryl-CoA reductase: a comparison of atorvastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 15. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 16. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 21. Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of the Trifluoromethyl Group's Electronic Effects
Abstract
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, prized for its profound impact on molecular properties. Its electronic character—dominated by a powerful, purely inductive electron-withdrawing effect—sets it apart from other functional groups. Computational chemistry provides an indispensable toolkit for dissecting and quantifying this influence, enabling rational molecular design. This guide offers an in-depth comparison of the CF3 group's electronic signature against other common substituents, grounded in the methodologies of computational analysis. We will explore the theoretical underpinnings, detail a robust computational workflow, and present comparative data to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of this critical functional group.
Introduction: The Strategic Role of the Trifluoromethyl Group
The strategic incorporation of the trifluoromethyl group into molecular scaffolds is a proven strategy for optimizing pharmaceuticals and advanced materials. Its prevalence stems from a unique combination of properties that are highly desirable in drug design. The CF3 group is recognized as one of the most potent electron-withdrawing groups in organic chemistry, an effect it exerts primarily through sigma-bond polarization, known as the inductive effect.[1][2]
This strong electronic pull has significant downstream consequences, influencing a molecule's:
-
Lipophilicity: The CF3 group typically increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance its ability to cross biological membranes.[3][4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic breakdown by enzymes, thereby increasing a drug's half-life.[3][6]
-
Binding Affinity: The electron-withdrawing nature of the group can alter the acidity of nearby hydrogen bond donors or modify electrostatic interactions within a protein's binding pocket, often leading to enhanced potency.[3][6]
Furthermore, the CF3 group is often employed as a bioisostere—a substituent that mimics the steric or electronic properties of another group—for functionalities like the nitro (-NO2) or chloro (-Cl) groups, frequently offering a superior profile in terms of metabolic stability and safety.[3][7] Understanding the precise electronic nature of the CF3 group is therefore not merely an academic exercise; it is a prerequisite for its effective application.
Theoretical Framework: Quantifying Electronic Influence
To compare functional groups, we must first define the language of their electronic effects. Computational chemistry allows us to translate these abstract concepts into quantitative, predictable metrics.
-
Inductive (-I) vs. Resonance (±R) Effects: The net electronic effect of a substituent is a balance of two primary forces. The inductive effect is the withdrawal or donation of electron density through the sigma (σ) bond framework, driven by electronegativity differences. The resonance effect involves the delocalization of pi (π) electrons across a conjugated system. While a single fluorine atom exhibits both a strong inductive pull (-I) and a weak resonance donation (+R) from its lone pairs[8][9], the trifluoromethyl group is unique. Due to the geometry and orbital energetics, its overall electronic impact is almost exclusively a powerful inductive withdrawal (-I), with negligible resonance contribution.[1][2][8]
-
Key Computational Descriptors:
-
Hammett Parameters (σp, σm): These are empirical constants that quantify the electron-donating or -withdrawing influence of a substituent on an aromatic ring. They can be reliably calculated using computational methods and serve as a standard for comparison.[8][10][11]
-
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on a molecule's surface. It provides an intuitive picture of electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, clearly illustrating the potent electron-withdrawing nature of the CF3 group.[3][6]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. Strong electron-withdrawing groups like CF3 significantly lower the energies of these orbitals.[10][12]
-
The Computational Protocol: A Validated Workflow for Electronic Analysis
Trustworthy computational results depend on a logical and self-validating experimental design. The following protocol outlines a standard, robust workflow for analyzing the electronic effects of a substituent like the trifluoromethyl group using Density Functional Theory (DFT), the workhorse of modern computational chemistry for its optimal balance of accuracy and efficiency.[13][14]
Step-by-Step Experimental Methodology
-
Define the Model System: To ensure a fair comparison, substituents are typically placed on a standard molecular scaffold. Substituted benzene (C6H5-X) is the most common model system for calculating properties like Hammett parameters.
-
Select the Computational Method:
-
Theory Level: Density Functional Theory (DFT) is the method of choice. A hybrid functional, such as the widely used B3LYP or PBE0 , provides a robust description of electronic structure for most organic molecules.[11][15]
-
Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311+G(d,p) offers a good compromise between accuracy and computational time, including diffuse functions (+) for describing lone pairs and polarization functions (d,p) for accurately representing bonding.
-
-
Perform Geometry Optimization: The first critical step is to find the lowest-energy three-dimensional structure of the molecule. This ensures that all subsequent property calculations are performed on the most stable conformation.
-
Execute Property Calculations: Once the geometry is optimized, single-point energy calculations are performed to derive the key electronic descriptors:
-
Molecular Electrostatic Potential (MEP) surface.
-
Atomic charges (e.g., using Natural Bond Orbital analysis).
-
Molecular orbital energies (HOMO/LUMO).
-
-
Calculate Comparative Metrics: For properties like Hammett parameters, calculations are performed on a series of molecules (e.g., substituted benzoic acids) to determine the parameter based on a defined chemical reaction, such as deprotonation energy, which simulates the original experimental definition.
-
Analyze and Validate: The final step involves comparing the calculated data against known experimental values or benchmarked computational studies. This validates the chosen methodology and provides confidence in the predictive power of the model.
Diagram of the Computational Workflow
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Volume # 2(123), March - April 2019 — "Quantum-Chemical Calculation of Some Molecules of Triftoromethylstyroles by the DFT Method" [notes.fluorine1.ru]
A Comparative Guide to the Degradation Pathways of Benzylamines During Chlorination
This guide provides an in-depth analysis of the chemical transformations that benzylamines undergo during chlorination. As compounds prevalent in industrial wastewater and as byproducts from the degradation of common disinfectants, understanding their fate is critical for researchers, environmental scientists, and professionals in drug development and water treatment. We will dissect the reaction mechanisms, compare the pathways of primary, secondary, and tertiary benzylamines, and provide actionable experimental protocols for their study.
Introduction: The Significance of Benzylamine Chlorination
Benzylamines are a class of organic compounds that feature a benzyl group (C₆H₅CH₂) attached to an amine. They are found in various applications, from pharmaceutical synthesis to manufacturing.[1] Their presence in water systems can stem from industrial discharge or as degradation products of widely used benzalkonium chloride disinfectants.[2] When these waters undergo chlorination, a standard disinfection process, the benzylamines react to form a series of degradation products and potential disinfection byproducts (DBPs). The nature and toxicity of these products are of significant concern for environmental and public health.[3][4] This guide elucidates the chemical logic behind these transformations, providing a framework for predicting and analyzing their outcomes.
The Core Mechanism: Electrophilic Attack and Imine Formation
The primary reaction between free chlorine (predominantly hypochlorous acid, HOCl, at neutral pH) and benzylamines is initiated by an electrophilic attack of the chlorine atom on the electron-rich nitrogen of the amine group.[5][6] This initial step is the gateway to the entire degradation cascade.
The dominant degradation pathway for primary, secondary, and tertiary benzylamines proceeds through a common sequence:
-
N-Chlorination: Chlorine is transferred from the disinfectant to the benzylamine nitrogen, forming an N-chlorinated intermediate.[2][7] This is a rapid reaction.
-
Elimination: The N-chlorinated intermediate undergoes hydrochloric acid (HCl) elimination to form an imine. This is a critical rate-determining step in many cases.[7]
-
Hydrolysis: The resulting imine is unstable in aqueous solution and readily hydrolyzes to form an aldehyde and a lower-order amine.[2][7]
Notably, direct chlorination of the aromatic ring is not a significant pathway observed under typical water treatment conditions.[2][7] The reactivity of the amine nitrogen far surpasses that of the benzene ring.
Caption: Primary degradation pathway of benzylamine during chlorination.
A Comparative Analysis: Primary, Secondary, and Tertiary Benzylamines
The structure of the benzylamine dictates the final degradation products. The substitution pattern on the nitrogen atom creates branching pathways, leading to different aldehydes and amines.
-
Benzylamine (Primary): As a primary amine, the pathway is straightforward. After N-chlorination, HCl elimination and subsequent hydrolysis yield benzaldehyde and ammonia.[2][7]
-
N-methylbenzylamine (Secondary): This secondary amine presents two possibilities for HCl elimination. The elimination can occur between the nitrogen and the benzyl group's α-carbon, or between the nitrogen and the methyl group's carbon. This results in two sets of products:
-
N,N-dimethylbenzylamine (Tertiary): Similar to the secondary amine, the tertiary amine also has two potential elimination routes, leading to:
The following diagram and table summarize these comparative pathways.
Caption: Comparative degradation products of benzylamines.
Table 1: Summary of Benzylamine Chlorination Products
| Precursor | Intermediate Products | Final Hydrolysis Products |
| Benzylamine | N-Chlorobenzylamine, Benzylimine | Benzaldehyde, Ammonia |
| N-Methylbenzylamine | N-Chloro-N-methylbenzylamine, corresponding imines | Path A: Benzaldehyde + MonomethylaminePath B: Formaldehyde + Benzylamine |
| N,N-Dimethylbenzylamine | N-Chloro-N,N-dimethylbenzylammonium, corresponding imines | Path A: Benzaldehyde + DimethylaminePath B: Formaldehyde + N-Methylbenzylamine |
Formation of Disinfection Byproducts (DBPs)
While direct chlorination of the aromatic ring is minimal, the degradation of benzylamines contributes to the pool of DBP precursors.[8] The aldehydes (benzaldehyde, formaldehyde) and lower-order amines (ammonia, methylamines) formed can react further with disinfectants to generate regulated and emerging DBPs.[9]
Of particular toxicological concern is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during the chloramination of N,N-dimethylbenzylamine.[10] Studies have shown that this occurs via a parallel pathway to imine formation, yielding NDMA and benzyl alcohol with molar yields as high as 34%.[2][7] This underscores the critical need to understand not just the primary degradation pathway but also alternative reactions, especially when different disinfection regimes are used.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To ensure trustworthiness and accuracy, any experimental protocol must be a self-validating system. This involves meticulous preparation, execution, and the inclusion of controls to verify results. The following protocol outlines a robust method for studying the chlorination kinetics of a model compound like benzylamine.
Objective:
To determine the degradation rate of benzylamine during chlorination and quantify the formation of its primary aldehyde product, benzaldehyde.
Materials & Reagents:
-
Benzylamine (≥99% purity)
-
Sodium hypochlorite (NaOCl) solution, standardized
-
Phosphate buffer solutions (pH 6, 7, 8)
-
Sodium thiosulfate (quenching agent)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Amber glass vials with PTFE-lined caps
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of benzylamine in ultrapure water.
-
Standardize the NaOCl stock solution using the DPD colorimetric method or titration to determine the exact concentration of free available chlorine.[11]
-
Prepare 50 mM phosphate buffers and adjust to the target pH values (e.g., 7.0 ± 0.1).
-
-
Reaction Setup (Causality: pH Control):
-
The choice of buffer is critical as pH dictates the speciation of free chlorine (HOCl vs. OCl⁻) and the protonation state of the amine, both of which heavily influence reaction rates.[12][13]
-
In a temperature-controlled water bath (e.g., 25°C), add the buffered water to a series of amber glass reactors.
-
Spike the benzylamine stock solution to achieve a final concentration of 10 µM. Allow the solution to equilibrate.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the standardized NaOCl solution to achieve a desired molar ratio (e.g., 5:1 chlorine to benzylamine). Start a stopwatch immediately.
-
At predetermined time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot from the reactor.
-
-
Reaction Quenching (Validation Step):
-
Immediately add the collected aliquot to a vial containing a slight excess of sodium thiosulfate solution. This instantly quenches any residual free chlorine, halting the reaction and ensuring the measured concentrations are accurate for that specific time point.
-
-
Sample Analysis (Benzaldehyde Quantification):
-
To a portion of the quenched sample, add the DNPH solution. This reagent reacts with carbonyl compounds (aldehydes and ketones) to form a stable, colored 2,4-dinitrophenylhydrazone derivative.
-
Allow the derivatization reaction to proceed for the recommended time (e.g., 30 minutes).
-
Analyze the derivatized sample using High-Performance Liquid Chromatography (HPLC) with a UV detector. The benzaldehyde-DNPH derivative can be readily separated and quantified against a calibration curve prepared from a benzaldehyde standard.[14][15]
-
-
Controls (Self-Validation System):
-
Control 1 (Analyte Stability): A solution of benzylamine in buffer without chlorine to ensure the analyte is stable under the experimental conditions.
-
Control 2 (Chlorine Demand): A solution of chlorine in buffer without benzylamine to measure chlorine decay not attributable to the target reaction.
-
Control 3 (Matrix Blank): A quenched sample of the buffered water to check for interferences.
-
Caption: Workflow for kinetic analysis of benzylamine chlorination.
Conclusion
The degradation of benzylamines during chlorination is a systematic process governed by fundamental principles of organic chemistry. The primary pathway involves N-chlorination followed by HCl elimination and hydrolysis, yielding aldehydes and lower-order amines. The specific structure of the benzylamine—primary, secondary, or tertiary—directly influences the final product distribution. While direct chlorination of the aromatic ring is not favored, the degradation products serve as precursors for various disinfection byproducts, with the potential for NDMA formation from tertiary benzylamines under chloramination being a key toxicological concern. The provided experimental framework offers a robust, self-validating system for researchers to accurately probe these degradation pathways, ensuring data integrity and contributing to safer water treatment practices and more controlled chemical processes.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drivers of Disinfection Byproduct Cytotoxicity in U.S. Drinking Water: Should Other DBPs Be Considered for Regulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Reactions of hypochlorous acid with biological substrates are activated catalytically by tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Formation of typical disinfection by-products (DBPs) during chlorination and chloramination of polymyxin B sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH significantly affects removal of trace antibiotics in chlorination of municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Importance of pH on effectiveness of chlorine disinfection - Hanna Instruments Africa [blog.hannaservice.eu]
- 14. researchgate.net [researchgate.net]
- 15. Disinfection Byproducts Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-(trifluoromethyl)benzylamine: A Technical Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Fluoro-2-(trifluoromethyl)benzylamine (CAS No. 231291-14-8). As a halogenated aromatic amine, this compound requires careful handling not only during its use in pharmaceutical and agrochemical research but also through to its final disposal. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are associated with its corrosive nature and the presence of fluorine atoms.
Key Hazards:
-
Corrosivity: The compound is classified as corrosive. Direct contact can cause severe skin burns and serious eye damage.[1][2][3]
-
Toxicity: Like many benzylamines, it is harmful if swallowed or in contact with skin.[4][5] Inhalation of vapors or mists may cause respiratory irritation.[1][6]
-
Environmental Hazards: Halogenated organic compounds are subject to strict environmental regulations due to their potential for persistence and toxicity.[7][8] Discharge into drains or the environment must be strictly avoided.[1][9]
-
Thermal Decomposition: Combustion can release toxic and irritating gases, such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][4][10]
| Property | Value | Source |
| CAS Number | 231291-14-8 | [11] |
| Molecular Formula | C₈H₇F₄N | [11] |
| Molecular Weight | 193.14 g/mol | [11] |
| Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [1] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [4][9] |
The trifluoromethyl (-CF₃) group is generally chemically stable, but its presence classifies the molecule as a halogenated organic compound, dictating specific disposal pathways under the Resource Conservation and Recovery Act (RCRA).[7][12]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling or preparing this compound for disposal, ensure all safety measures are in place.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][13] An eyewash station and safety shower must be readily accessible.[1][10]
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or neoprene are often recommended for amines and fluorinated compounds. Always inspect gloves for integrity before use.[13]
-
Eye and Face Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.[1][10]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[13]
Disposal Workflow: A Step-by-Step Protocol
The required method for disposing of this compound is as hazardous waste . On-site chemical neutralization or deactivation by laboratory personnel is not recommended due to the compound's stability and the potential for hazardous reactions or byproducts. The process must be managed through your institution's Environmental Health & Safety (EHS) office and a licensed hazardous waste disposal vendor.
Experimental Protocol: Waste Collection and Storage
Objective: To safely collect and store waste this compound and contaminated materials in compliance with EPA regulations.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass)
-
Secondary containment bin
-
Hazardous waste labels
-
Personal Protective Equipment (as specified in Section 2)
Procedure:
-
Container Selection:
-
Waste Segregation:
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated container inside a chemical fume hood.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[14]
-
Any materials contaminated with the compound (e.g., pipette tips, gloves, absorbent pads from a spill) should be collected as solid hazardous waste in a separate, clearly labeled container.
-
-
Labeling:
-
Immediately label the waste container. Per EPA requirements, the label must include:[17]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic")
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA.[15][17]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][16]
-
Place the primary waste container inside a larger, chemically compatible secondary containment bin to prevent the spread of potential leaks.
-
Ensure the SAA is clearly marked and inspected weekly for any signs of leakage.[15]
-
-
Arranging for Disposal:
Logical Framework for Disposal Decisions
The decision-making process for chemical disposal is governed by a hierarchy of safety and regulatory constraints. The following diagram illustrates the workflow for this compound.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.[13]
-
Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large spills, or if you are uncertain, contact your institution's emergency response team immediately.[13]
-
Control and Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste disposal.[13] Label the container appropriately.
-
Decontaminate: Clean the spill surface according to your laboratory's established procedures.
-
Report: Report the incident to your supervisor and EHS office as required by institutional policy.
Conclusion: The Primacy of Compliant Disposal
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. Its classification as a corrosive, toxic, and halogenated organic compound places it under strict regulatory control by the EPA. The only acceptable disposal method is through a licensed hazardous waste management service. By adhering to the procedural steps outlined in this guide—from hazard assessment and PPE selection to proper waste segregation, storage, and handoff—researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby building a culture of safety that extends beyond the bench.
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]
- 7. 199296-61-2|2-Fluoro-5-(trifluoromethyl)benzylamine|BLD Pharm [bldpharm.com]
- 8. pschemicals.com [pschemicals.com]
- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
